molecular formula C9H12N2O4 B1352497 4-[(3-Hydroxypropyl)amino]-3-nitrophenol CAS No. 92952-81-3

4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Cat. No.: B1352497
CAS No.: 92952-81-3
M. Wt: 212.2 g/mol
InChI Key: VTXBLQLZQLHDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxypropyl) 4-hydroxy-2-nitroaniline>

Properties

IUPAC Name

4-(3-hydroxypropylamino)-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-5-1-4-10-8-3-2-7(13)6-9(8)11(14)15/h2-3,6,10,12-13H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXBLQLZQLHDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239209
Record name 4-Hydroxypropylamino-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92952-81-3
Record name 4-[(3-Hydroxypropyl)amino]-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92952-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxypropylamino-3-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092952813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypropylamino-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3-hydroxypropyl)amino]-3-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol, 4-[(3-hydroxypropyl)amino]-3-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYPROPYLAMINO-3-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X89W3M6X79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(3-Hydroxypropyl)amino]-3-nitrophenol is a synthetic aromatic compound recognized primarily for its application as a direct hair dyeing agent in the cosmetics industry.[1] Its chemical structure, characterized by a nitrophenol core with a hydroxypropylamino substituent, dictates its physicochemical properties and its function as a colorant. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and toxicological profile of this compound, presenting key data in a structured format to support research and development activities.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₄[2]
Molecular Weight 212.20 g/mol [2]
IUPAC Name This compound[3]
CAS Number 92952-81-3[2]
Appearance Data not available
Melting Point >114 °C[4]
Boiling Point Data not available
Solubility Data not available
logP (Octanol-Water Partition Coefficient) 0.41[5]

Synthesis and Manufacturing

While detailed, step-by-step industrial synthesis protocols are proprietary, the scientific literature outlines a general pathway for the preparation of this compound. The process typically involves the reaction of a nitrophenol derivative with a suitable propylating agent.

A reported method for its synthesis involves a multi-step process starting from 4-amino-3-nitrophenol. This process includes a condensation reaction with chloropropyl chloroformate in a dioxane aqueous solution, followed by hydrolysis with an alkali solution. The crude product is then purified by treating it with an n-propanol aqueous solution to yield 3-nitro-4-hydroxypropylaminophenol.[6]

Analytical Methodology

The primary analytical technique for the characterization and quantification of this compound is High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of this compound.[7] Key parameters of this method are outlined below:

ParameterDescriptionReference
Stationary Phase C18 column[7][8]
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[7]
Detection UV-Vis[8]

This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Biological Activity and Toxicology

The biological activity of this compound has been primarily investigated in the context of its safety as a cosmetic ingredient.

Mechanism of Action

As a hair dye, its mechanism of action involves penetrating the hair shaft and depositing color, leading to a change in hair shade.[1] There is currently no scientific evidence to suggest its involvement in specific biological signaling pathways or its potential as a modulator of drug targets.

Toxicological Profile

Extensive toxicological studies have been conducted to assess the safety of this compound for use in cosmetic products.

Toxicological EndpointResultReference
Acute Oral Toxicity Moderate acute oral toxicity in rats.[9]
Skin Irritation Not a skin irritant.[10]
Eye Irritation Considered to be an eye irritant in rabbits.[9][10]
Skin Sensitization Considered to be a strong skin sensitizer.[9]
Genotoxicity Not considered to be genotoxic in vivo.[9][10]
Mutagenicity The available data are insufficient to exclude potential gene mutation.[9]
Carcinogenicity No animal toxicity data are available. Not considered to be carcinogenic based on available genotoxicity data.[9][10]

Visualizations

Experimental Workflow: Safety Assessment of a Cosmetic Ingredient

Since there are no known signaling pathways for this compound, the following diagram illustrates a typical workflow for the safety assessment of a cosmetic ingredient like this compound, from initial characterization to regulatory submission.

Safety_Assessment_Workflow cluster_preclinical Preclinical Evaluation cluster_in_vivo In Vivo Studies cluster_risk Risk Assessment and Regulation physchem Physicochemical Characterization analytical Analytical Method Development physchem->analytical synthesis Synthesis and Purification synthesis->physchem in_vitro_tox In Vitro Toxicology analytical->in_vitro_tox acute_tox Acute Toxicity in_vitro_tox->acute_tox dermal_tox Dermal Toxicity (Irritation/Sensitization) in_vitro_tox->dermal_tox genotox Genotoxicity/ Mutagenicity in_vitro_tox->genotox subchronic_tox Subchronic Toxicity acute_tox->subchronic_tox dermal_tox->subchronic_tox genotox->subchronic_tox exposure Exposure Assessment subchronic_tox->exposure risk_char Risk Characterization exposure->risk_char regulatory Regulatory Submission risk_char->regulatory

Safety Assessment Workflow for a Cosmetic Ingredient.

Conclusion

This compound is a well-characterized compound with a primary and specific application in the cosmetics industry as a hair dye. Its chemical properties are well-documented, and its toxicological profile has been extensively studied to ensure its safety for this intended use. For researchers and professionals in drug development, it is important to note the lack of evidence for any significant biological activity beyond its coloring function and toxicological endpoints. The established analytical methods, particularly HPLC, provide a robust framework for its quantification and quality control. Future research, if any, in the pharmaceutical context would require a fundamental shift from its current application and a thorough investigation into potential biological targets and mechanisms of action.

References

An In-depth Technical Guide to 4-[(3-Hydroxypropyl)amino]-3-nitrophenol (CAS: 92952-81-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(3-Hydroxypropyl)amino]-3-nitrophenol, with the CAS registry number 92952-81-3, is a synthetic organic compound belonging to the class of nitrophenols.[1] It is primarily recognized for its application as a direct hair dyeing agent in the cosmetics industry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and toxicological data, compiled from various scientific and regulatory sources. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development who may be interested in this compound's properties and potential applications beyond its current use.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and formulation contexts.

PropertyValueReference(s)
Molecular Formula C₉H₁₂N₂O₄[3][4][5]
Molecular Weight 212.20 g/mol [3][4][5]
Appearance Dark red-brown or purple solid powder[6]
Melting Point 111 - 114 °C[3]
Water Solubility 1465 mg/L at 20 °C, pH 6.15[3]
Log P (octanol/water) 1.35 at 23 °C[3]
Vapor Pressure 0 Pa at 20 °C; 0.003 Pa at 50 °C[3]
Purity Typically >95%[7]

Synthesis

A common synthetic route for this compound involves the reaction of 4-amino-3-nitrophenol with a suitable propylating agent. A detailed experimental protocol, adapted from patent literature, is provided below.

Experimental Protocol: Synthesis of this compound

This two-stage process involves the initial formation of a carbamate intermediate from 4-amino-3-nitrophenol, followed by hydrolysis to yield the final product.

Stage a) Preparation of β-chloropropyl N-(2-nitro-4-hydroxyphenyl) carbamate:

  • Combine 77 g (0.5 mole) of 4-amino-3-nitrophenol and 27 g of calcium carbonate in 250 ml of dioxane in a reaction vessel.

  • Heat the mixture to 70°C.

  • Add 0.54 mole of α-methyl-β-chloroethyl chloroformate dropwise to the heated mixture.

  • Maintain the reaction at 90°C for 1 hour.

  • Filter the hot mixture and introduce the filtrate into 300 ml of ice-water. The product, which is initially oily, will crystallize upon standing.

Stage b) Preparation of this compound:

  • Take the entire oil obtained from Stage a) and dissolve it in 300 ml of ethanol.

  • Add this solution to 200 g of a 40% strength aqueous sodium hydroxide solution.

  • Stir the mixture under reflux for 1 hour.

  • Adjust the pH of the reaction mixture to 6.5 with hydrochloric acid.

  • Completely concentrate the solution to remove the solvent.

  • Boil the residue with ethyl acetate and filter off the salts.

  • Concentrate the filtrate to a volume suitable for recrystallization.

  • Cool the solution to obtain 65 g of the desired product.

G cluster_stage_a Stage a: Carbamate Formation cluster_stage_b Stage b: Hydrolysis A 4-amino-3-nitrophenol + Calcium Carbonate in Dioxane B Heat to 70°C A->B C Add α-methyl-β-chloroethyl chloroformate B->C D React at 90°C for 1 hour C->D E Filter and precipitate in ice-water D->E F β-chloropropyl N-(2-nitro-4-hydroxyphenyl) carbamate (oily product) E->F G Dissolve carbamate in Ethanol F->G H Add 40% aq. NaOH G->H I Reflux for 1 hour H->I J Neutralize with HCl (pH 6.5) I->J K Concentrate J->K L Extract with Ethyl Acetate K->L M Recrystallize L->M N This compound M->N

Caption: Synthetic workflow for this compound.

Toxicological Profile

The toxicological profile of this compound has been evaluated by the Scientific Committee on Consumer Products (SCCP). The key findings are summarized below, with detailed experimental protocols for selected assays.

Acute Oral Toxicity
  • LD₅₀: > 2000 mg/kg body weight in rats.

Dermal and Eye Irritation
  • Dermal Irritation: Not irritating to the skin.

  • Eye Irritation: Caused effects on the cornea, iris, and conjunctivae, which were reversible.

Genotoxicity and Mutagenicity

A battery of tests was conducted to assess the genotoxic and mutagenic potential of this compound.

AssayResultsConclusionReference(s)
Ames Test (Bacterial Reverse Mutation) NegativeNot mutagenic in bacteria.[3]
In vitro Micronucleus Test NegativeNo evidence of chromosomal damage in vitro.[3]
In vivo Micronucleus Test NegativeNot genotoxic in vivo.[3]
Experimental Protocols
  • Principle: This test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • Methodology:

    • Strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are plated on a minimal glucose agar medium lacking histidine.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

  • Principle: This test assesses chromosomal damage by detecting micronuclei in erythrocytes. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

  • Methodology:

    • Mice are administered this compound, typically via oral gavage or intraperitoneal injection, at various dose levels.

    • Bone marrow or peripheral blood samples are collected at specific time points after administration (e.g., 24 and 48 hours).

    • The cells are stained, and polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei.

    • The frequency of micronucleated PCEs in the treated groups is compared to that in the vehicle control group. A statistically significant increase in micronucleated cells indicates in vivo genotoxicity.

G cluster_genotoxicity Genotoxicity Assessment Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay A Test Compound: This compound B Ames Test (Bacterial Reverse Mutation) A->B C In Vitro Micronucleus Test (Mammalian Cells) A->C D In Vivo Micronucleus Test (Rodent) A->D E Data Analysis and Conclusion B->E C->E D->E

Caption: Workflow for genotoxicity assessment.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited. Researchers requiring this information for structural confirmation or analytical method development would need to generate it empirically.

Biological Activity and Drug Development Potential

Currently, the known biological activity of this compound is limited to its function as a hair dye. There is no readily available scientific literature investigating its potential for therapeutic applications or its mechanism of action in biological systems relevant to drug development. Its toxicological profile suggests low systemic toxicity at the concentrations used in cosmetic products.

Conclusion

This compound is a well-characterized compound with a primary application in the cosmetics industry. Its synthesis is straightforward, and it possesses a favorable toxicological profile for its intended use, with no evidence of mutagenicity or genotoxicity. While its current application is narrow, the comprehensive data on its physicochemical properties and safety provides a solid foundation for any future research exploring other potential applications. However, a significant data gap exists regarding its detailed spectroscopic characterization and its potential biological activities beyond hair dyeing. This guide serves as a foundational document for researchers interested in this compound, summarizing the current state of knowledge and highlighting areas for further investigation.

References

An In-Depth Technical Guide to the Synthesis of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol, a valuable intermediate in the development of various pharmaceuticals and a component in dye formulations. This document details two primary synthesis pathways, including in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, with the CAS number 92952-81-3, is a substituted nitrophenol derivative.[1][2] Its molecular structure, featuring a reactive nitro group and a hydrophilic hydroxypropyl amino side chain, makes it a versatile building block in organic synthesis. This guide explores two principal routes for its preparation: the nucleophilic aromatic substitution of 4-chloro-3-nitrophenol and a two-step synthesis commencing with 4-amino-3-nitrophenol.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 92952-81-3[1]
Molecular Formula C₉H₁₂N₂O₄[1]
Molecular Weight 212.20 g/mol [1]
Appearance Red to brown solid[3]
Melting Point 111 - 114 °C[3]
Water Solubility 1465 mg/L at 20 °C (pH 6.15)[3]
log Pow 1.35 at 23 °C[3]

Synthesis Pathway 1: From 4-Amino-3-nitrophenol

This pathway involves a two-step process starting from the readily available 4-amino-3-nitrophenol. The first step is the alkylation of the amino group, followed by hydrolysis to yield the desired product.

Logical Workflow for Pathway 1

Pathway 1 cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis 4-Amino-3-nitrophenol 4-Amino-3-nitrophenol Intermediate N-(4-Hydroxy-2-nitrophenyl) -3-chloropropylcarbamate 4-Amino-3-nitrophenol->Intermediate γ-chloropropyl chloroformate, CaCO₃, Dioxane, 70°C Final_Product 4-[(3-Hydroxypropyl)amino] -3-nitrophenol Intermediate->Final_Product NaOH(aq), Ethanol, Reflux

Caption: Two-step synthesis of this compound from 4-amino-3-nitrophenol.

Experimental Protocol

Step 1: Synthesis of γ-Chloropropyl N-(4-hydroxy-2-nitrophenyl)carbamate

  • To a stirred solution of 4-amino-3-nitrophenol (0.5 mole) in 250 ml of dioxane, add calcium carbonate (27 g).

  • Heat the mixture to 70°C.

  • Add γ-chloropropyl chloroformate (0.54 mole) dropwise to the reaction mixture.

  • After the addition is complete, continue stirring at 70°C for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture to remove inorganic salts.

  • The filtrate, containing the intermediate product as a reddish oil, is used directly in the next step without further purification.[4]

Step 2: Synthesis of this compound

  • Take the entire volume of the filtrate from the previous step and add it to a mixture of 180 g of 40% aqueous sodium hydroxide solution and 400 ml of ethanol at room temperature.[4]

  • Heat the reaction mixture to reflux and maintain for a period determined by TLC monitoring.

  • After the reaction is complete, cool the mixture and adjust the pH to 6 with hydrochloric acid.[4]

  • Concentrate the solution under reduced pressure to remove the solvent.

  • To the residue, add ethanol and filter to remove the precipitated salts.

  • Concentrate the ethanolic solution again.

  • The crude product is then purified by recrystallization from a suitable solvent such as water, ethanol, or ethyl acetate.[4]

Quantitative Data for Pathway 1

Table 2: Summary of a Representative Synthesis via Pathway 1

ParameterValueReference
Starting Material 4-Amino-3-nitrophenol[4]
Yield 84%[4]
Melting Point 110-111 °C[4]
Final Product Purity Not specified

Synthesis Pathway 2: From 4-Chloro-3-nitrophenol

This pathway utilizes a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-3-nitrophenol is displaced by the amino group of 3-amino-1-propanol. The nitro group in the ortho position to the chlorine atom activates the aromatic ring towards nucleophilic attack.

Logical Workflow for Pathway 2

Pathway 2 4-Chloro-3-nitrophenol 4-Chloro-3-nitrophenol Reaction Nucleophilic Aromatic Substitution 4-Chloro-3-nitrophenol->Reaction 3-Amino-1-propanol 3-Amino-1-propanol 3-Amino-1-propanol->Reaction Final_Product 4-[(3-Hydroxypropyl)amino] -3-nitrophenol Reaction->Final_Product Base (e.g., Na₂CO₃), Heat

Caption: One-step synthesis via nucleophilic aromatic substitution.

Experimental Protocol

A detailed experimental protocol for this specific reaction is not extensively documented in the readily available literature. However, based on analogous reactions, the following general procedure can be proposed:

  • In a reaction vessel, combine 4-chloro-3-nitrophenol, 3-amino-1-propanol (in slight excess), and a suitable base such as sodium carbonate.

  • A solvent such as ethanol or dimethylformamide (DMF) can be used.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Quantitative Data for Pathway 2

Specific yield and purity data for this direct synthesis route are not available in the cited literature. Experimental optimization would be required to determine these parameters.

Characterization Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are summarized below.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR - Aromatic protons (multiple signals in the aromatic region, ~6.5-8.0 ppm).- Methylene protons of the propyl chain (triplets and a multiplet, ~1.8-3.8 ppm).- Hydroxyl proton (a broad singlet, variable chemical shift).- Amino proton (a broad singlet, variable chemical shift).
¹³C NMR - Aromatic carbons (multiple signals in the aromatic region, ~110-160 ppm).- Carbons of the propyl chain (~30-60 ppm).
IR (Infrared) - O-H stretch (broad, ~3200-3600 cm⁻¹).- N-H stretch (~3300-3500 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- NO₂ stretches (asymmetric and symmetric, ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) at m/z = 212.08.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. Pathway 1, a two-step process starting from 4-amino-3-nitrophenol, is well-documented with reported yields. Pathway 2, a direct nucleophilic aromatic substitution, offers a more atom-economical approach but requires further experimental validation to optimize reaction conditions and determine yields. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

Spectroscopic and Synthetic Profile of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and analytical characteristics of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol, a compound of interest in the cosmetics industry, particularly as a hair dye ingredient known as HC Red BN. While detailed raw spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are not publicly available, this document consolidates existing information on its synthesis, analytical characterization, and physical properties. The guide is intended to serve as a foundational resource for professionals in research and development.

Chemical and Physical Properties

This compound is a substituted aromatic amine.[1] It is classified as a direct hair dye and is used in both non-oxidative and oxidative hair dye formulations.[2]

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms HC Red BN, Colorex RBN, 4-Hydroxypropylamino-3-nitrophenol[2][3]
CAS Number 92952-81-3[3]
Molecular Formula C₉H₁₂N₂O₄[3]
Molecular Weight 212.20 g/mol [3]
Appearance Purple solid[4]
Melting Point 108-109 °C[5]
Purity (by HPLC) 99.2%[2]
Purity (by NMR) 98.6%[2]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from 4-amino-3-nitrophenol. The general workflow includes a condensation reaction followed by hydrolysis.

Synthesis_Workflow Synthesis Workflow of this compound A 4-Amino-3-nitrophenol R1 Condensation Reaction (Solvent: Dioxane/Water, Base: Calcium Carbonate) A->R1 B Chloropropyl Chloroformate B->R1 C Intermediate Product R2 Hydrolysis (Alkali Solution) C->R2 D Sodium Hydroxide Solution D->R2 E This compound (Crude Product) F Purification E->F Purification steps (e.g., recrystallization) G Final Product F->G Isolation of pure product R1->C Formation of intermediate R2->E Formation of crude product

A simplified workflow for the synthesis of this compound.

Spectroscopic Data

While official reports confirm that this compound has been characterized by NMR, IR, and UV spectrometry, the detailed spectral data is not available in the public domain.[2] The tables below are structured to present such data and will be updated as information becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 1: ¹H NMR Data (Predicted) (Note: Experimental data not publicly available. Predicted chemical shifts are based on the molecular structure.)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableAromatic protons
Data not available-NH- proton
Data not available-CH₂- (adjacent to NH)
Data not available-CH₂- (central)
Data not available-CH₂- (adjacent to OH)
Data not available-OH protons

Table 2: ¹³C NMR Data (Predicted) (Note: Experimental data not publicly available. Predicted chemical shifts are based on the molecular structure.)

Chemical Shift (ppm)Assignment
Data not availableAromatic carbons
Data not availableCarbonyl carbon (if applicable)
Data not availableAliphatic carbons (-CH₂-)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Absorption Bands (Note: Experimental data not publicly available. Expected absorption bands are based on the functional groups present.)

Wavenumber (cm⁻¹)Functional Group
~3400-3200O-H and N-H stretching
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching
~1580 and ~1350N-O stretching (NO₂ group)
~1600-1450Aromatic C=C stretching
~1250-1000C-O and C-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Note: Experimental data not publicly available.)

m/zIon
212.08[M]⁺ (Molecular Ion)
Data not availableMajor Fragments

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR, IR, and MS data for this specific compound are not publicly available. However, analytical methods for its quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been described.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of 4-hydroxypropylamino-3-nitrophenol.[6]

  • Column: Newcrom R1 (a reverse-phase column)[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass-Spec compatible applications, formic acid should be used instead of phosphoric acid.[6]

  • Detection: UV detector at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS methods have been developed for the quantification of this compound in various matrices. This is particularly relevant for studies on dermal absorption.

  • Instrumentation: A liquid chromatograph coupled with a mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is commonly used for such compounds.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.

Conclusion

This compound is a well-characterized compound within the cosmetic industry, with established methods for its synthesis and quantification. While the complete, publicly accessible spectroscopic dataset for NMR, IR, and MS remains elusive, the information available on its chemical properties and analytical procedures provides a solid foundation for researchers and professionals. This guide summarizes the current state of knowledge and will be updated as more detailed spectroscopic data becomes available.

References

Solubility profile of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility profile of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol, a compound of interest in various industrial applications, notably in cosmetics as a hair dye ingredient. While quantitative solubility data in organic solvents is not extensively available in public literature, this document outlines the established methodologies for its determination. This guide serves as a comprehensive resource for researchers seeking to characterize the solubility of this compound, providing detailed experimental protocols and a summary of known solubility data.

Introduction

This compound is an organic compound characterized by a phenolic structure with a nitro group and a hydroxypropylamino side chain. Its molecular structure, featuring both polar functional groups (hydroxyl, amino, nitro) and a nonpolar benzene ring, suggests a nuanced solubility profile. Understanding its solubility in various organic solvents is critical for its application in formulation development, purification processes, and quality control. This guide outlines the current state of knowledge on its solubility and provides detailed protocols for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 92952-81-3[2][3]
Molecular Formula C₉H₁₂N₂O₄[4]
Molecular Weight 212.20 g/mol [4]
Appearance Purple to dark red-brown solid/powder[4][5]
Melting Point 111 - 114 °C[5]

Solubility Data

Quantitative solubility data for this compound in organic solvents is sparse in publicly available literature. However, its solubility in water has been documented. General chemical principles suggest potential solubility in polar organic solvents due to the presence of hydroxyl and amino functional groups[2].

Table 2: Solubility of this compound

SolventTemperature (°C)pHSolubilitySource
Water206.151465 mg/L[5]
Water206.151645 mg/L[5]
Ethanol--Data not available (noted as a recrystallization solvent)-
Ethyl Acetate--Data not available (noted as a recrystallization solvent)-
Acetone--Data not available-
Methanol--Data not available-
Acetonitrile--Data not available-
Diethyl Ether--Data not available-
Hexane--Data not available-

Experimental Protocols for Solubility Determination

To address the gap in solubility data, researchers can employ several well-established methods. The following sections detail the protocols for two common and reliable techniques: the Gravimetric Method and UV-Vis Spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound. It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent by evaporating the solvent.

4.1.1. Materials and Equipment

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Drying oven

  • Volumetric flasks and pipettes

4.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to periodically check for consistency in concentration to confirm equilibrium has been reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear filtrate into a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the compound's decomposition point may be used.

    • Once the solvent is fully evaporated, place the dish or vial in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

    • Cool the container in a desiccator before weighing it on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility as mass of solute per volume of solvent (e.g., g/L or mg/mL).

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation A Add excess solute to known volume of solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow excess solid to settle B->C D Withdraw known volume of supernatant C->D E Filter supernatant (e.g., 0.45 µm filter) D->E F Transfer filtrate to pre-weighed container E->F G Evaporate solvent F->G H Dry residue to constant weight G->H I Weigh residue H->I J Calculate mass of solute per volume of solvent I->J G cluster_calib Calibration cluster_sat Saturated Solution Preparation cluster_analysis Sample Analysis cluster_calc Calculation A Determine λmax B Prepare standard solutions A->B C Measure absorbance of standards B->C D Generate calibration curve (Abs vs. Conc) C->D J Calculate concentration from calibration curve D->J E Add excess solute to solvent F Equilibrate at constant temperature E->F G Filter saturated solution F->G H Dilute filtrate to known volume G->H I Measure absorbance of diluted sample at λmax H->I I->J K Apply dilution factor to get solubility J->K G A This compound B Chemical Properties (Chromophore, Reactivity) A->B possesses C Application in Hair Dye Formulations B->C enables

References

An In-depth Technical Guide to the Molecular Structure and Properties of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(3-Hydroxypropyl)amino]-3-nitrophenol is a synthetic aromatic compound recognized for its application as a direct dye in hair coloring products.[1][2][3] Its molecular structure, characterized by a substituted nitrophenol core, dictates its chemical properties and function as a colorant. This technical guide provides a comprehensive overview of the available data on its molecular structure, physicochemical properties, and synthesis, intended to support research and development activities. While crystallographic data for a precise conformational analysis is not publicly available, this guide synthesizes existing spectroscopic and chemical information to infer its structural characteristics.

Molecular Structure and Conformation

The molecular structure of this compound consists of a phenol ring substituted with a nitro group at position 3 and a (3-hydroxypropyl)amino group at position 4. The presence of the nitro group, a strong electron-withdrawing group, and the amino and hydroxyl groups, which are electron-donating, significantly influences the electronic distribution within the aromatic ring and the molecule's overall polarity.

The conformation of the molecule is largely determined by the rotation around the C-N bond of the amino group and the C-C bonds of the hydroxypropyl side chain. Intramolecular hydrogen bonding may occur between the amino proton and an oxygen atom of the adjacent nitro group, which would favor a more planar conformation of that portion of the molecule. The flexible hydroxypropyl side chain can adopt various conformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its solubility, stability, and behavior in various formulations.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₄[1][4][5]
Molecular Weight 212.20 g/mol [1][5]
Appearance Purple solid[1]
Melting Point >114 °C[6]
LogP (octanol-water partition coefficient) 0.965[7]
Purity Typically ≥95%[1]
SMILES C1=CC(=C(C=C1O)--INVALID-LINK--[O-])NCCCO[5]
InChI InChI=1S/C9H12N2O4/c12-5-1-4-10-8-3-2-7(13)6-9(8)11(14)15/h2-3,6,10,12-13H,1,4-5H2[5]
InChIKey VTXBLQLZQLHDIL-UHFFFAOYSA-N[5][7]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-amino-3-nitrophenol with a suitable three-carbon building block. A representative protocol is described below.[8][9]

Step 1: Condensation Reaction

  • In a suitable reaction vessel, dissolve 4-amino-3-nitrophenol in an 80-90% aqueous dioxane solution.

  • Add calcium carbonate to the mixture.

  • To this suspension, add chloropropyl chloroformate and allow the condensation reaction to proceed.

Step 2: Hydrolysis

  • To the reaction mixture from Step 1, add a 40-55% aqueous alkali solution dropwise, maintaining the temperature between 50-55 °C.

  • After the addition is complete, maintain the reaction temperature at 58-65 °C for 0.5 to 5 hours.

  • Cool the reaction mixture to 30-40 °C.

  • Adjust the pH of the solution to 5.5-6.5.

  • Evaporate the ethanol to yield the crude product.

Step 3: Purification

  • The crude 3-nitro-4-hydroxypropylaminophenol is purified by trituration in an 18-22% aqueous n-propanol solution.[9]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC.[7]

  • Column: Newcrom R1 or equivalent reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for Mass Spectrometry compatibility).

  • Detection: UV-Vis detector at an appropriate wavelength.

This method is suitable for purity assessment and quantification in various matrices.

Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (alcohol and phenol)3200-3600 (broad)Stretching
N-H (secondary amine)3300-3500Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=C (aromatic)1400-1600Stretching
N-O (nitro group)1500-1550 and 1300-1370Asymmetric and Symmetric Stretching
C-O (alcohol and phenol)1000-1260Stretching
C-N (amine)1020-1250Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the different types of protons in the molecule.

  • Aromatic Protons: Signals in the range of 6.0-8.0 ppm, with splitting patterns determined by their substitution on the ring.

  • Aliphatic Protons (propyl chain): Signals typically between 1.5-4.0 ppm. The protons on the carbon adjacent to the nitrogen (-N-CH₂-) and the carbon adjacent to the hydroxyl group (-CH₂-OH) would be deshielded and appear at the lower end of this range.

  • Hydroxyl and Amine Protons: These protons would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

  • Aromatic Carbons: Resonances in the 110-160 ppm region. The carbons attached to the nitro, amino, and hydroxyl groups would have characteristic chemical shifts.

  • Aliphatic Carbons: Signals in the 20-70 ppm range.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship between the molecule's structure and its primary application.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product start1 4-Amino-3-nitrophenol step1 Condensation in aqueous dioxane with CaCO3 start1->step1 start2 Chloropropyl chloroformate start2->step1 step2 Hydrolysis with alkali solution step1->step2 step3 Purification by trituration step2->step3 product This compound step3->product

Caption: A simplified workflow for the synthesis of this compound.

Structure_Function_Relationship Structure-Function Relationship cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_application Primary Application A Aromatic Ring E Chromophore System A->E B Nitro Group (Electron-withdrawing) B->E C Amino & Hydroxyl Groups (Electron-donating) C->E F Polarity & Solubility C->F G Hydrogen Bonding Potential C->G D Hydroxypropyl Side Chain D->F D->G H Hair Dye Colorant E->H F->H G->H

Caption: Relationship between molecular structure, chemical properties, and application.

Conclusion

This compound is a well-characterized small molecule with established physicochemical properties and synthetic routes. While a definitive conformational analysis through techniques like X-ray crystallography is lacking in public literature, its structural features can be reliably inferred from spectroscopic principles. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound, particularly in the fields of materials science, analytical chemistry, and cosmetic formulation. Further research into its solid-state structure could provide deeper insights into its intermolecular interactions and crystalline packing, which may be beneficial for formulation and stability studies.

References

Technical Guide: Physical Properties of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol (Solid Form)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(3-Hydroxypropyl)amino]-3-nitrophenol is an organic compound with the CAS number 92952-81-3.[1] It is primarily utilized as an ingredient in hair dye formulations, both in non-oxidative and oxidative hair dye products.[2] This technical guide provides a comprehensive overview of the known physical properties of the solid form of this compound, along with detailed methodologies for key experimental characterizations.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 92952-81-3
Molecular Formula C₉H₁₂N₂O₄[1][3]
Molecular Weight 212.20 g/mol [3][4]
Synonyms HC Red BN, 3-Nitro-4-hydroxypropylaminophenol, 4-Hydroxypropylamino-3-nitrophenol[1][2]

Physical and Chemical Properties

The physical and chemical properties of solid this compound are summarized in the table below.

PropertyValueReference
Physical State Solid, powder, or crystals.[5][6]
Color Dark red-brown to purple solid.[3][5][3][5]
Melting Point 111 - 115 °C[2][5]
Boiling Point 438.6 °C at 760 mmHg (Predicted)[5]
Water Solubility 1465 - 1645 mg/L at 20 °C[5]
Partition Coefficient (log P) 1.35 at 23 °C[5]
pKa Data not available
UV-Vis Absorption (λmax) 237 nm, 291 nm, 493 nm[2]

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of this compound are outlined below. These are generalized procedures based on standard analytical techniques.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting range.

Experimental Workflow for Melting Point Determination

MeltingPoint A Grind Solid Sample B Pack Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly C->D E Observe Melting D->E F Record Temperature Range E->F

Caption: Workflow for determining the melting point of a solid compound.

Solubility Determination

The solubility of a compound in various solvents is a fundamental physical property.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane) are used.

  • Procedure: A known mass of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.

  • Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Solubility Determination

Solubility A Weigh Solid Sample B Add to Known Volume of Solvent A->B C Agitate at Constant Temperature B->C D Allow to Equilibrate C->D E Separate Solid and Liquid Phases D->E F Analyze Solute Concentration E->F

Caption: General workflow for determining the solubility of a solid.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds.

4.3.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Procedure: The sample solution is placed in a quartz cuvette. The absorbance is measured over a range of wavelengths (typically 200-800 nm).

  • Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

4.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Procedure: The KBr pellet or Nujol mull is placed in the sample holder of the spectrometer. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Analysis: The characteristic absorption bands corresponding to different functional groups (e.g., O-H, N-H, C=C, NO₂) are identified.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer is used.

  • Procedure: The sample solution is placed in an NMR tube and inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired.

  • Analysis: The chemical shifts, integration, and coupling patterns of the signals in the spectra are analyzed to elucidate the molecular structure.

Experimental Workflow for Spectroscopic Analysis

Spectroscopy cluster_uvvis UV-Vis Spectroscopy cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy UV_A Dissolve Sample in UV-Transparent Solvent UV_B Place in Quartz Cuvette UV_A->UV_B UV_C Measure Absorbance (200-800 nm) UV_B->UV_C UV_D Identify λmax UV_C->UV_D IR_A Prepare KBr Pellet or Nujol Mull IR_B Place in FTIR Spectrometer IR_A->IR_B IR_C Record Spectrum (4000-400 cm⁻¹) IR_B->IR_C IR_D Identify Functional Group Bands IR_C->IR_D NMR_A Dissolve Sample in Deuterated Solvent NMR_B Place in NMR Tube NMR_A->NMR_B NMR_C Acquire ¹H and ¹³C Spectra NMR_B->NMR_C NMR_D Analyze Chemical Shifts and Coupling NMR_C->NMR_D

Caption: Workflows for UV-Vis, IR, and NMR spectroscopic analysis.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound.

Methodology:

  • Sample Preparation: A solution of the compound is prepared in the mobile phase.

  • Instrumentation: A reverse-phase HPLC system equipped with a C18 column and a UV detector is commonly used for nitrophenol derivatives.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 291 nm or 493 nm).

  • Analysis: The retention time of the main peak is used for identification, and the peak area is used to determine the purity of the sample.

Conclusion

This technical guide has summarized the key physical properties of solid this compound and provided generalized experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of products containing this compound. It is recommended that specific experimental conditions be optimized for the particular instrumentation and analytical goals of the user.

References

Potential applications of nitrophenol derivatives in material science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Nitrophenol Derivatives in Material Science

For: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the diverse and significant applications of nitrophenol derivatives in modern material science. The unique electronic and chemical properties of these aromatic compounds, stemming from the interplay between the hydroxyl and nitro functional groups, make them invaluable precursors and building blocks for a wide array of advanced materials. This document details their role in nonlinear optics, high-performance polymers, chemical sensing, and catalysis, providing quantitative data, detailed experimental protocols, and logical workflows to support further research and development.

Nonlinear Optical (NLO) Materials

Nitrophenol derivatives are exemplary candidates for nonlinear optical (NLO) materials, which are critical for applications in telecommunications, optical computing, and frequency conversion. Their efficacy arises from a molecular structure featuring π-conjugated systems with electron donor (hydroxyl) and acceptor (nitro) groups. This arrangement facilitates intramolecular charge transfer, leading to large molecular hyperpolarizability and significant second-order NLO effects like second-harmonic generation (SHG).

Organic crystals derived from nitrobenzene and aniline are among the most efficient for NLO applications.[1] Co-crystallization of two different chromophores, such as an acid and a base, is a widely used strategy to design materials with enhanced NLO activity.[2]

Table 1: NLO Properties of Nitrophenol-Based Materials

MaterialNLO PropertyValueTechniqueReference
4-Nitrophenol (4-NP) Single CrystalNonlinear absorption coefficient (β)5.03859 × 10⁻⁶ cm/WZ-scan[3]
Nonlinear refractive index (n₂)1.45967 × 10⁻¹¹ cm²/WZ-scan[3]
3-nitroaniline:3-nitrophenol (3-NA:3-NPh)First-order hyperpolarizabilityHigh (qualitative)DFT Calculations[1][2][4]
Second Harmonic GenerationSubstantial (qualitative)Measurement at 1320 nm[1][4]
Experimental Protocol: Growth of NLO Co-Crystals (3-NA:3-NPh)

This protocol describes the slow evaporation technique used to grow single co-crystals of 3-nitroaniline and 3-nitrophenol.[1][2][4]

  • Synthesis of Salt: Prepare the salt of 3-nitroaniline:3-nitrophenol (3-NA:3-NPh).

  • Solution Preparation: Create a saturated solution of the synthesized salt in a solvent mixture of chloroform and petroleum ether. Adjust the pH of the solution to 3.26.

  • Crystal Growth: Place the solution in a constant temperature bath maintained at 30°C. Allow the solvent to evaporate slowly over a period of several days to weeks.

  • Harvesting: Once single crystals of suitable size and quality have formed, carefully harvest them from the solution.

  • Characterization: The resulting crystals can be characterized using Single-Crystal X-ray Diffraction (XRD) to determine lattice parameters, Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, and techniques like the Kurtz powder test or Z-scan to measure their NLO properties.[3]

NLO_Concept cluster_molecule Nitrophenol Derivative Molecule cluster_process NLO Phenomenon Donor Electron Donor (-OH group) Pi_System π-Conjugated System (Benzene Ring) Donor->Pi_System donates e- Acceptor Electron Acceptor (-NO2 group) Pi_System->Acceptor transfers e- NLO_Material NLO Crystal Light_In Incident Light (Frequency ω) Light_In->NLO_Material Interaction Light_Out Output Light (Frequency 2ω) Second-Harmonic Generation NLO_Material->Light_Out Frequency Doubling

Donor-acceptor structure leading to NLO effects.

High-Performance Polymers and Coatings

Nitrophenol derivatives serve as crucial monomers for synthesizing high-temperature-stable polymers. Their rigid aromatic structure and reactive functional groups allow for the creation of materials with exceptional thermal stability, mechanical strength, and chemical resistance.

A key application is in the synthesis of polybenzoxazoles (PBOs) and polybenzothiazoles, which are known for their low moisture absorption and high-temperature stability, making them suitable for microelectronics.[5] The process involves preparing bis-o-aminophenols from the corresponding bis-o-nitrophenols.[5] Furthermore, nitrophenol functionalities can be grafted onto existing polymer backbones to create materials for advanced coatings, membranes, or drug delivery systems.[6] For instance, amphiphilic hyperbranched polymers containing coumarin derivatives have been synthesized via RAFT polymerization for the sensitive detection of 4-nitrophenol.[7]

Table 2: Applications of Nitrophenol-Derived Polymers

Polymer TypeNitrophenol Derivative UsedKey PropertiesApplication AreaReference
Polybenzoxazole (PBO) PrecursorBis-o-nitrophenolsHigh-temperature stability, Low moisture absorptionMicroelectronics[5]
Functionalized Polymers4-Nitro-L-phenylalanine Methyl EsterAltered mechanical, thermal, and chemical propertiesCoatings, Membranes, Drug Delivery[6]
Amphiphilic Hyperbranched Polymers4-Nitrophenol (as analyte)High solubility, Multiple functional groups, FluorescenceFluorescent Probes, Chemical Sensing[7]
Modified Poly(acrylonitrile-co-acrylic acid)p-Nitrophenol (as adsorbate)High adsorption capacity, ReusabilityWastewater Treatment[8]
Experimental Protocol: Synthesis of Amidoxime-Modified Polymer for p-Nitrophenol Adsorption

This protocol is based on the synthesis of amidoxime-modified poly(acrylonitrile-co-acrylic acid) for the removal of p-nitrophenol (PNP) from aqueous solutions.[8]

  • Copolymerization:

    • Perform redox polymerization of acrylonitrile and acrylic acid monomers.

    • The reaction is carried out at a low temperature (e.g., 45°C) in deionized water as the medium.

  • Surface Modification:

    • Modify the resulting poly(AN-co-AA) copolymer using hydroxylamine hydrochloride (HH) to introduce amidoxime functional groups onto the polymer surface.

  • Adsorption Studies:

    • Conduct batch adsorption experiments by adding a known mass of the AO-modified polymer to PNP solutions of varying concentrations.

    • Agitate the mixtures for a set time to reach equilibrium.

    • Analyze the supernatant using a UV-Vis spectrophotometer to determine the final PNP concentration and calculate the adsorption capacity.

  • Characterization:

    • Characterize the polymer before and after modification using FTIR to confirm the presence of amidoxime groups, and SEM to study the surface morphology.

Polymer_Synthesis_Workflow cluster_char Characterization Monomer Nitrophenol-based Monomer Polymerization Polymerization (e.g., RAFT, Redox) Monomer->Polymerization Purification Purification & Drying Polymerization->Purification Polymer Functional Polymer Purification->Polymer FTIR FTIR Polymer->FTIR Analysis NMR NMR Polymer->NMR Analysis GPC GPC Polymer->GPC Analysis SEM SEM Polymer->SEM Analysis Application Final Application (e.g., Coating, Sensor, Adsorbent) Polymer->Application FTIR->Application NMR->Application GPC->Application SEM->Application

Workflow for synthesis and characterization of a functional polymer.

Materials for Chemical Sensing

Nitrophenols are recognized as significant environmental pollutants originating from the production of pharmaceuticals, pesticides, and dyes.[9][10] This has driven the development of advanced materials designed for their sensitive and selective detection. These materials often utilize fluorescence quenching or electrochemical methods.

Metal-Organic Frameworks (MOFs) have emerged as highly effective fluorescent sensors. For example, a Zr(IV)-based MOF functionalized with benzylamino groups shows extremely high sensitivity for detecting 2,4,6-trinitrophenol (TNP) and 2,4-dinitrophenol (DNP) in water.[11] Graphene-based nanocomposites are also widely used in electrochemical sensors due to their large surface area and excellent electrical conductivity, which enhance the electrochemical reduction of 4-nitrophenol at the electrode surface.[9][12]

Table 3: Performance of Materials for Nitrophenol Detection

Sensor MaterialAnalyteDetection MethodLinear RangeDetection Limit (LOD)Reference
Zr(IV)-based MOF (pZr-1)TNPFluorescence-0.011 µM[11]
PEDOT:PSS/Pt NPs-PPy-CB@ZnO/GCE4-NPDPV1.5–40.5 µM-[13]
AcSCD-AuNPs-MC/GCEp-NPDPV0.1–10 µM & 10–350 µM3.63 µg/mL[14]
Cr-MOF/GCEp-NPElectrochemical2–500 µM0.7 µM[15]
Biomass-derived Activated Carbon4-NPElectrochemical--[12]

GCE: Glassy Carbon Electrode; DPV: Differential Pulse Voltammetry; NP: Nanoparticle; MC: Mesoporous Carbon

Experimental Protocol: Fabrication of an Electrochemical Sensor for p-Nitrophenol

This protocol describes the general steps for constructing a modified glassy carbon electrode (GCE) for the electrochemical detection of p-nitrophenol (p-NP).[14]

  • Electrode Preparation:

    • Polish a bare GCE with alumina slurry to a mirror finish.

    • Clean the electrode by sonicating it sequentially in ethanol and deionized water.

  • Material Synthesis:

    • Synthesize the modifier material. For example, prepare a hybrid of cyclodextrin-decorated gold nanoparticles and mesoporous carbon (AcSCD-AuNPs-MC).[14]

  • Electrode Modification:

    • Prepare a stable suspension of the synthesized nanocomposite in a suitable solvent (e.g., water or ethanol).

    • Drop-cast a small volume of the suspension onto the cleaned GCE surface and allow it to dry, forming a stable film.

  • Electrochemical Detection:

    • Place the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Pt wire) into an electrochemical cell containing a phosphate buffer solution.

    • Add the sample containing p-NP to the cell.

    • Perform detection using a technique like Differential Pulse Voltammetry (DPV), scanning the potential over a range where p-NP is electrochemically active. The peak current will be proportional to the p-NP concentration.

Sensing_Workflow cluster_detection Electrochemical Detection GCE Glassy Carbon Electrode (GCE) Polish Polish & Clean Electrode GCE->Polish Modify Modify Electrode with Sensing Material (e.g., MOF, Nanocomposite) Polish->Modify Modified_GCE Modified GCE Modify->Modified_GCE Cell Setup 3-Electrode Cell (Working, Reference, Counter) Modified_GCE->Cell as Working Electrode Sample Add Sample + Buffer Solution Cell->Sample DPV Run DPV Scan Sample->DPV Signal Measure Peak Current DPV->Signal Result Determine Analyte Concentration Signal->Result

Workflow for electrochemical sensing of nitrophenol.

Benchmark Reaction for Catalysis

The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a widely used model reaction to evaluate the performance of novel nanocatalysts.[16] The reaction is convenient to monitor in real-time using UV-Vis spectroscopy, as the reactant and product have distinct absorption peaks.[17] 4-aminophenol is a valuable industrial intermediate used in the manufacturing of analgesic and antipyretic drugs like paracetamol, as well as in photographic developers and corrosion inhibitors.[17][18]

A wide variety of nanostructured materials, particularly those based on noble metals (Au, Ag, Pd) supported on materials like graphene oxide, cellulose, or magnetic nanoparticles, have been shown to be highly effective catalysts for this transformation.[17][19][20][21]

Table 4: Performance of Nanocatalysts in 4-Nitrophenol Reduction

CatalystSupport MaterialReducing AgentReaction TimeReference
Ag/Fe₃O₄Cellulose NanocrystalsNaBH₄2-5 min[17]
PdZIF-8H₂-[21]
Au-Ag Alloy NPsGraphene OxideNaBH₄-[20]
Cu, Ag, or Au NPsPolydopamine-MagnetiteNaBH₄-[19]
Mo-doped NiMetal-Organic FrameworkH₂-[22]
Experimental Protocol: Catalytic Reduction of 4-Nitrophenol

This protocol outlines a general procedure for testing the catalytic activity of a nanomaterial in the reduction of 4-NP to 4-AP using NaBH₄ as a reducing agent.[17]

  • Preparation: In a quartz cuvette, mix an aqueous solution of 4-NP (e.g., 0.1 mM) with a freshly prepared, ice-cold aqueous solution of NaBH₄ (e.g., 10 mM). The solution will turn to a deep yellow-green, indicating the formation of the 4-nitrophenolate ion.

  • Baseline Measurement: Immediately measure the UV-Vis absorption spectrum of the mixture. A strong absorption peak around 400 nm corresponding to the 4-nitrophenolate ion should be observed.

  • Initiation of Reaction: Add a small amount of the catalyst (e.g., an aqueous suspension of the nanoparticles) to the cuvette and start a timer.

  • Monitoring: Record the UV-Vis absorption spectra of the solution at regular time intervals.

  • Analysis: Monitor the decrease in the absorbance peak at ~400 nm and the simultaneous appearance of a new peak at ~300 nm, which corresponds to the product, 4-aminophenol.[17] The fading of the yellow color provides a visual confirmation of the reaction's progress. The reaction is considered complete when the peak at 400 nm disappears.

Catalysis_Pathway cluster_reaction Catalytic Reduction NP 4-Nitrophenol (Reactant, λmax ≈ 317 nm) Phenolate 4-Nitrophenolate Ion (Intermediate, λmax ≈ 400 nm) (Yellow Color) NP->Phenolate + NaBH4 (alkaline) NaBH4 NaBH4 (Reducing Agent) Catalyst Nanocatalyst (e.g., Au, Ag, Pd NPs) Phenolate_node Catalyst->Phenolate_node AP 4-Aminophenol (Product, λmax ≈ 300 nm) (Colorless) AP_node Phenolate_node->AP_node H+

Reaction pathway for the catalytic reduction of 4-nitrophenol.

References

Genotoxicity and Mutagenicity Profile of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity profile of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol (CAS No. 92952-81-3), a substance used in hair dye formulations. This document synthesizes data from regulatory assessments, including opinions from the European Commission's Scientific Committee on Consumer Safety (SCCS), and outlines the experimental methodologies based on internationally recognized guidelines. The available data from a battery of tests, including bacterial reverse mutation assays, in vitro mammalian cell gene mutation and chromosomal aberration tests, and in vivo micronucleus assays, indicate that this compound does not exhibit a significant mutagenic or genotoxic potential in vivo. This guide presents the available quantitative data in a structured format and includes detailed diagrams of the experimental workflows for the key assays.

Introduction

This compound, also known as HC Red BN, is an aromatic amine used as a direct dye in both oxidative and non-oxidative hair coloring products.[1][2] Due to its intended use in consumer products with repeated exposure, a thorough evaluation of its genotoxic and mutagenic potential is crucial for consumer safety assessment. This guide consolidates the available toxicological data to provide a detailed profile for researchers and professionals in the field of drug development and chemical safety.

Regulatory Conclusion on Genotoxicity

Summary of Genotoxicity and Mutagenicity Studies

A battery of in vitro and in vivo tests was conducted to assess the genotoxic and mutagenic potential of this compound. The key findings are summarized below.

Gene Mutation

The Ames test was performed to evaluate the potential of this compound to induce gene mutations in bacteria.

This assay was conducted to assess the potential for gene mutations in mammalian cells.

Chromosomal Aberrations

The potential of this compound to induce structural chromosomal damage in cultured mammalian cells was investigated.

An in vivo micronucleus test was performed in mice to assess the potential for chromosomal damage in a whole animal system.

Quantitative Data

While the full, detailed study reports with raw data are not publicly available, the SCCP opinion provides some quantitative information from the key in vivo study.

Table 1: Summary of In Vivo Micronucleus Test Results

Species/StrainRoute of AdministrationDose Levels (mg/kg bw)Sampling Times (hours)ResultsReference
MouseIntraperitoneal0, 125, 250, 50024, 48No significant increase in the frequency of micronucleated polychromatic erythrocytes[1]

Experimental Protocols

The following sections describe the likely experimental methodologies for the key genotoxicity assays, based on the relevant Organisation for Economic Co-operation and Development (OECD) guidelines. The exact details of the studies submitted to the SCCP may have varied slightly.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

This test evaluates the ability of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

  • Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), or S. typhimurium TA102.

  • Metabolic Activation: The assay is performed in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Procedure:

    • The test substance, at various concentrations, is combined with the bacterial tester strain and, in the case of metabolic activation, the S9 mix.

    • This mixture is then plated on minimal glucose agar plates.

    • The plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible, significant increase in the number of revertant colonies at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

This test assesses the ability of a substance to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of mammals.

  • Test Animals: Typically, young adult rodents (mice or rats) are used.

  • Administration: The test substance is administered via a relevant route of exposure, which for the submitted study was intraperitoneal injection. At least three dose levels are used.

  • Sample Collection: At appropriate intervals after treatment (e.g., 24 and 48 hours), bone marrow is extracted from the femur or tibia.

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed, and smears are prepared on microscope slides.

    • The slides are stained to differentiate between polychromatic erythrocytes (PCEs - immature red blood cells) and normochromatic erythrocytes (NCEs - mature red blood cells).

    • A minimum of 2000 PCEs per animal are scored for the presence of micronuclei.

    • The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Evaluation Criteria: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Visualizations

Experimental Workflows

The following diagrams illustrate the typical workflows for the key genotoxicity assays.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Bacterial Strains (e.g., S. typhimurium) D Mix Bacteria, Test Substance, and S9 Mix (+/-) A->D B Test Substance (Various Concentrations) B->D C S9 Mix (for Metabolic Activation) C->D E Plate on Minimal Agar D->E F Incubate at 37°C (48-72 hours) E->F G Count Revertant Colonies F->G H Data Analysis & Interpretation G->H

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Micronucleus_Test_Workflow cluster_treatment In Vivo Treatment cluster_sampling Sample Collection cluster_analysis Analysis A Select Test Animals (e.g., Mice) B Administer Test Substance (e.g., Intraperitoneal) A->B C Euthanize Animals (at 24 & 48 hours) B->C D Extract Bone Marrow C->D E Prepare & Stain Slides D->E F Microscopic Analysis (Score Micronucleated PCEs) E->F G Data Analysis & Interpretation F->G

Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Discussion and Conclusion

The comprehensive genotoxicity assessment of this compound, based on a standard battery of tests, indicates a lack of mutagenic and genotoxic activity in vivo. While some in vitro assays for related nitrophenol compounds have shown positive results, the in vivo data for this compound are negative, which is considered more relevant for human health risk assessment. The absence of a genotoxic alert in the in vivo micronucleus assay provides strong evidence for the safety of this compound with respect to chromosomal damage under the conditions of consumer use in hair dye formulations. Based on the available scientific evidence, it can be concluded that this compound does not pose a significant genotoxic or mutagenic risk to consumers.[1]

References

In-Depth Technical Guide: The Mechanism of Action of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol as a Direct Hair Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(3-Hydroxypropyl)amino]-3-nitrophenol, also known by trade names such as HC Red BN, is a small, nitroaromatic molecule widely utilized as a direct dye in semi-permanent hair coloring formulations.[1] Unlike oxidative dyes that generate color through chemical reactions within the hair shaft, direct dyes are pre-colored molecules that impart color by depositing on and diffusing into the hair fiber.[2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its physicochemical properties, interaction with hair keratin, and the experimental methodologies used to characterize its performance.

Physicochemical Properties

The efficacy of a direct dye is intrinsically linked to its molecular characteristics. This compound is a small molecule, a feature that facilitates its diffusion into the hair cuticle.[2] Its chemical structure, featuring a nitrophenol core with a hydroxypropylamino side chain, dictates its interaction with the keratin substrate.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms HC Red BN, 3-(4-Hydroxy-2-nitroanilino)propanol[3]
CAS Number 92952-81-3[4]
Molecular Formula C₉H₁₂N₂O₄[5]
Molecular Weight 212.2 g/mol [5]
Appearance Reddish-brown powder[5]
Melting Point 107-110 °C[5]

Mechanism of Action: Dye-Keratin Interaction

The primary mechanism of action for this compound as a direct dye involves its diffusion into the hair shaft and subsequent non-covalent binding to the keratin protein. This process can be broken down into two key stages: diffusion and binding.

Diffusion into the Hair Fiber

As a small, uncharged molecule, this compound readily diffuses through the lipid-rich channels of the hair cuticle and into the cortex.[6] The rate of diffusion is influenced by factors such as the concentration of the dye in the formulation, the temperature of application, and the porosity of the hair.[7] Damaged or chemically treated hair, which has a more porous structure, will typically exhibit a higher rate and depth of dye penetration.[8]

The process of dye diffusion into the hair fiber can be modeled using Fick's laws of diffusion and experimentally measured using techniques such as fluorescence microscopy on hair cross-sections.[9][10]

Binding to Hair Keratin

Once inside the hair cortex, this compound interacts with the keratin protein through a combination of non-covalent interactions. These weak forces are responsible for the semi-permanent nature of the coloration, as they can be gradually disrupted by washing and exposure to environmental factors.[6]

The key molecular interactions involved are:

  • Hydrogen Bonding: The hydroxyl (-OH) and nitro (-NO₂) groups of the dye molecule, as well as the secondary amine in the side chain, can act as hydrogen bond donors and acceptors. They are likely to form hydrogen bonds with the abundant amino acid residues in keratin that have polar side chains, such as serine, threonine, glutamic acid, and aspartic acid.

  • Van der Waals Forces: The aromatic ring of the nitrophenol core contributes to van der Waals interactions with nonpolar regions of the keratin structure.

  • Dipole-Dipole Interactions: The polar nature of the nitro group and the overall molecular structure can lead to dipole-dipole interactions with polar functional groups within the keratin protein.

The collective strength of these weak interactions determines the substantivity and color fastness of the dye.

Below is a diagram illustrating the proposed binding of the dye molecule to a keratin polymer.

G cluster_keratin Keratin Polymer cluster_dye This compound K1 Serine K2 Glutamic Acid K3 Phenylalanine K4 Threonine D_ring Nitrophenol Ring D_ring->K2 Dipole-Dipole D_ring->K3 Van der Waals D_sidechain Hydroxypropylamino Side Chain D_sidechain->K1 Hydrogen Bond D_sidechain->K4 Hydrogen Bond G cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Prepare Keratin Solution (100 µM) I1 Load Keratin into Cell P1->I1 P2 Prepare Dye Solution (1 mM) I2 Load Dye into Syringe P2->I2 P3 Degas Solutions P3->I1 P3->I2 I4 Inject Dye into Cell I1->I4 I2->I4 I3 Set Temperature (25°C) I3->I4 I5 Record Heat Change I4->I5 Repeat 20x A1 Integrate Heat Pulses I5->A1 A2 Fit to Binding Model A1->A2 A3 Determine Kd, ΔH, ΔS A2->A3 G cluster_setup Setup cluster_equilibration Equilibration cluster_measurement Measurement cluster_calculation Calculation S1 Prepare Keratin and Dye Solutions S2 Load into Dialysis Chambers S1->S2 E1 Incubate with Agitation (24h) S2->E1 M1 Measure Dye Concentration (UV-Vis) E1->M1 C1 Determine Free and Bound Dye M1->C1 C2 Plot Binding Isotherm C1->C2 C3 Calculate Kd C2->C3

References

A Technical Guide to the Thermal Stability and Degradation of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and inferred thermal stability and degradation characteristics of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol, a compound of interest in the cosmetic and potentially pharmaceutical industries. Due to the limited publicly available data on the thermal analysis of this specific molecule, this guide synthesizes information from safety data sheets, regulatory assessments, and academic studies on structurally related nitroaromatic compounds. It outlines key physicochemical properties, discusses potential thermal degradation pathways, and provides detailed, generalized experimental protocols for researchers seeking to perform thermal stability studies. This document aims to be a foundational resource for professionals requiring an in-depth understanding of the thermal behavior of this compound.

Introduction

This compound is a substituted aromatic amine used primarily as a direct hair dye in cosmetic formulations. Its molecular structure, featuring a nitrophenol core with an amino-linked hydroxypropyl side chain, suggests a complex thermal behavior influenced by the interplay of its functional groups. Understanding the thermal stability, decomposition onset, and potential degradation products is critical for ensuring product safety, defining storage conditions, and predicting shelf-life in formulated products. Furthermore, for any potential pharmaceutical applications, rigorous thermal stability testing is a regulatory requirement to ensure the integrity and safety of the active substance.

Physicochemical and Stability Data

Table 1: General Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 92952-81-3[1]
Molecular Formula C₉H₁₂N₂O₄[1]
Molecular Weight 212.20 g/mol [1]
Appearance Dark red-brown solid powder[2]
Melting Point 111 - 114 °C[2]
Boiling Point > 109 °C (Decomposition may occur)[2]
Water Solubility 1465 - 1645 mg/L at 20 °C[2]
Log P (octanol/water) 1.35 at 23 °C[2]

Table 2: Known Stability Information

ConditionStabilityDetailsSource
Aqueous Solution Stable for up to 25 hoursApprox. 6 mg/L solution at 25°C and 65% relative humidity showed <2% variation.[3]
Aqueous Suspension Stable for up to 20 hours0.1-0.9% suspensions in 0.5% CMC showed <6% concentration variation.[3]
Thermal Decomposition Data not availableSafety Data Sheets explicitly state "no data available" for decomposition temperature and hazardous decomposition products.[2]

Inferred Thermal Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, the thermal decomposition of related nitroaromatic compounds has been studied. The degradation of nitrophenols can be initiated by the cleavage of the C-NO₂ bond or the nitro-nitrite isomerization, especially at elevated temperatures. Given the structure of the target molecule, several degradation routes can be hypothesized:

  • Cleavage of the Side Chain: The C-N bond linking the hydroxypropylamino side chain to the aromatic ring could be a point of initial cleavage.

  • Reactions of the Nitro Group: The nitro group is highly reactive and can undergo reduction to a nitroso, hydroxylamino, or amino group, which can then lead to further reactions, including polymerization.

  • Ring Opening: At very high temperatures, the aromatic ring itself can undergo fragmentation.

The presence of both a nitro group and an amino group on the same ring suggests that complex intramolecular reactions could also occur upon heating.

Hypothetical_Degradation_Pathway Molecule This compound Intermediate1 Side-chain Cleavage Products Molecule->Intermediate1 Heat (Δ) Intermediate2 Reduced Nitro Group Intermediates Molecule->Intermediate2 Heat (Δ) Products1 Aminonitrophenol + Propanol Derivatives Intermediate1->Products1 Products3 Volatile Fragments (e.g., NOx, COx, H₂O) Intermediate1->Products3 Products2 Polymeric Materials Intermediate2->Products2 Intermediate2->Products3

Caption: Hypothetical thermal degradation pathways for the molecule.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, a series of thermal analysis experiments are required. The following protocols are based on standard methodologies for the analysis of small organic molecules and nitroaromatic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or evaporation, and to quantify the mass loss at each stage.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the corresponding thermogram. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic (decomposition) or endothermic (phase transition) events as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Purge the sample chamber with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (mW) versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition, crystallization, or other chemical reactions.

Evolved Gas Analysis - TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the volatile products released during the decomposition of the compound.

Methodology:

  • Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

  • TGA Protocol: Follow the TGA protocol as described in section 4.1.

  • MS Parameters:

    • The transfer line should be heated (e.g., to 200-250 °C) to prevent condensation of the evolved gases.

    • The mass spectrometer should be set to scan a mass-to-charge (m/z) range relevant to the expected fragments (e.g., m/z 10-300).

  • Data Analysis: Correlate the mass loss events observed in the TGA thermogram with the mass spectra of the evolved gases. This allows for the identification of decomposition products at specific temperatures.

Experimental_Workflow cluster_0 Thermal Analysis cluster_1 Data Interpretation TGA TGA (Mass Loss vs. Temp) Decomposition_Temp Decomposition Temperature(s) TGA->Decomposition_Temp DSC DSC (Heat Flow vs. Temp) Thermal_Events Melting Point & Exotherms DSC->Thermal_Events TGA_MS TGA-MS (Evolved Gas Analysis) Degradation_Products Identification of Degradation Products TGA_MS->Degradation_Products Stability_Profile Overall Thermal Stability Profile Decomposition_Temp->Stability_Profile Thermal_Events->Stability_Profile Degradation_Products->Stability_Profile

Caption: Workflow for comprehensive thermal stability analysis.

Conclusion

While there is a notable lack of specific experimental data on the thermal degradation of this compound, this guide provides a solid foundation for researchers. The available physicochemical data indicates a melting point in the range of 111-114 °C, and studies on analogous nitroaromatic compounds suggest that thermal decomposition is likely to occur at temperatures above this. The proposed experimental workflows, utilizing TGA, DSC, and TGA-MS, offer a robust strategy for elucidating the complete thermal stability profile of this compound. Such studies are essential for ensuring its safe handling, formulating stable products, and meeting regulatory requirements for both cosmetic and potential pharmaceutical applications. Future research should focus on performing these analyses to fill the existing data gaps and provide a more definitive understanding of the thermal behavior of this molecule.

References

The Role of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol in Pharmaceutical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An examination of available scientific literature and patents reveals a notable scarcity of information regarding the direct application of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol as an intermediate in pharmaceutical synthesis. The predominant use of this compound appears to be within the cosmetics industry, particularly in hair dye formulations. However, the structurally related compound, 4-amino-3-nitrophenol, serves as a valuable case study, being a documented precursor in the synthesis of potent pharmaceutical agents, notably Factor Xa inhibitors. This guide will, therefore, focus on the synthesis and application of pharmaceuticals derived from 4-amino-3-nitrophenol as a representative example of how substituted nitrophenols can be utilized in drug development.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis of bioactive molecules from a 4-amino-3-nitrophenol starting point, with a focus on benzimidazole-based Factor Xa inhibitors. The content includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of Key Intermediates

A foundational understanding of the starting materials is crucial for successful synthesis. The table below summarizes the key physicochemical properties of 4-amino-3-nitrophenol.

PropertyValueReference
Chemical Name 4-Amino-3-nitrophenol[1]
CAS Number 610-81-1
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.13 g/mol [1]
Appearance Crystalline powder or powder, Dark red to brown to dark brown[1]
Melting Point 150-154 °C
Purity 98%[1]
Solubility Information not readily available in cited sources.

Synthesis of Benzimidazole-Based Factor Xa Inhibitors

Substituted benzimidazoles are a significant class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of these molecules often involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. In this context, 4-amino-3-nitrophenol can be catalytically reduced to 3,4-diaminophenol, which serves as the key o-phenylenediamine precursor for the benzimidazole core.

General Synthetic Workflow

The overall process for synthesizing benzimidazole-based Factor Xa inhibitors from 4-amino-3-nitrophenol can be conceptualized in the following workflow:

G A 4-Amino-3-nitrophenol B Catalytic Reduction (e.g., H2/Pd-C) A->B C 3,4-Diaminophenol B->C D Condensation with Substituted Aldehyde C->D E Substituted Benzimidazole Intermediate D->E F Further Functionalization (e.g., Alkylation, Amidation) E->F G Final Factor Xa Inhibitor F->G G cluster_0 Blood Coagulation Cascade cluster_1 Cellular Signaling Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_clot Fibrin_clot Fibrinogen->Fibrin_clot Thrombin FactorXa Factor Xa PARs PAR-1 / PAR-2 FactorXa->PARs G_protein G-protein Coupling PARs->G_protein Downstream Downstream Signaling (e.g., ERK1/2) G_protein->Downstream Inflammation Inflammatory Response Downstream->Inflammation Inhibitor Benzimidazole-based Factor Xa Inhibitor Inhibitor->FactorXa

References

Methodological & Application

Application Note: Quantitative Analysis of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol. This compound is a key intermediate and ingredient in various industrial applications, including pharmaceuticals and hair dye formulations.[1][2] The described reverse-phase HPLC method provides excellent selectivity and sensitivity, making it suitable for quality control, stability studies, and research and development purposes.

Introduction

This compound (CAS 92952-81-3) is a synthetic organic compound characterized by a phenolic structure with nitro and amino-propyl groups.[1] Its chemical formula is C₉H₁₂N₂O₄ and it has a molecular weight of approximately 212.20 g/mol .[3][4][5] The presence of chromophoric groups makes it amenable to UV detection. Accurate and precise quantification of this compound is crucial for ensuring product quality and safety in its various applications. This document provides a detailed protocol for a reliable HPLC-UV method for its determination.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (Purity ≥95%)[3]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed).

  • Mobile Phase Additive: Formic acid (LC-MS grade).

  • Sample Diluent: Methanol and Water (50:50, v/v).

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

Based on established methods for similar aromatic nitro compounds, a reverse-phase separation is optimal.[6][7][8][9] A C18 column is a suitable choice for retaining and separating this moderately polar compound.[7]

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 275 nm
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of the sample diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.999The method is expected to be linear over the concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%The recovery at three different concentration levels (low, medium, high) should be within the specified limits.
Precision (% RSD) Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0%The relative standard deviation for replicate injections of the same standard should be well below 2%.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3To be determined experimentally.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10To be determined experimentally; must be sufficient for the intended application.
Specificity No interference from blank or placebo at the retention timeThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow A Standard & Sample Preparation D Sequence Setup & Injection A->D B HPLC System Setup (Column, Mobile Phase, etc.) B->D C Method Validation (Linearity, Accuracy, Precision) C->D E Chromatographic Separation (C18 Column) D->E Inject Sample F UV Detection (275 nm) E->F Elution G Data Acquisition & Integration F->G H Quantification & Data Analysis G->H Peak Area I Reporting H->I Concentration Calculation

Caption: Workflow for the HPLC-UV quantification of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantitative determination of this compound. The use of a standard C18 column and a straightforward mobile phase composition makes this method easily transferable to most analytical laboratories. Proper method validation will ensure that the generated data is accurate, precise, and suitable for regulatory submissions and quality control purposes.

References

Application Note: Quantification of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol in Formulations by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol in cosmetic and pharmaceutical formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a synthetic compound utilized as a dye in hair coloring products.[1][2] Accurate quantification of this compound in final formulations is crucial for quality control and safety assessment. The described protocol provides a reliable framework for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound belongs to the nitrophenol class of compounds and is used as a direct hair dye.[1] Regulatory bodies in regions like Europe permit its use in hair dye formulations up to a certain concentration, necessitating precise analytical methods for compliance and safety monitoring.[2][3] LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for analyzing complex matrices such as cosmetic formulations. This protocol is designed to provide a comprehensive guide for the determination of this compound, ensuring accuracy and reproducibility.

Experimental Protocol

Sample Preparation

The sample preparation protocol is critical for removing interfering substances from the formulation matrix.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (certified reference material) in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Extraction from Formulation:

    • Accurately weigh 1 gram of the formulation into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex for 2 minutes to ensure thorough mixing and dissolution of the analyte.

    • Centrifuge the sample at 10,000 rpm for 15 minutes to precipitate any insoluble excipients.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis. For samples with expected high concentrations, a further dilution with the mobile phase may be necessary.

LC-MS/MS Analysis

The following chromatographic and mass spectrometric conditions are recommended. Optimization may be required based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.8 mL/min[5]
Injection Volume5 µL[5]
Column Temperature40 °C
Gradient ElutionStart at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)[6]
Precursor Ion (Q1)To be determined by direct infusion of a standard solution
Product Ion (Q3)To be determined by direct infusion and fragmentation of the precursor ion
Collision EnergyTo be optimized for the specific precursor-product ion transition
Dwell Time100 ms
Method Validation

To ensure the reliability of the results, the method should be validated according to standard guidelines, assessing the following parameters:

  • Linearity: Analyze the calibration standards to establish the linear range and determine the coefficient of determination (R²), which should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[5]

  • Accuracy: Perform spike-recovery experiments by adding known amounts of the analyte to a blank formulation matrix at different concentration levels.

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at multiple concentrations. The relative standard deviation (RSD) should be within acceptable limits (e.g., <15%).

Data Presentation

The quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: Calibration Curve Data

Concentration (ng/mL)Peak Area (Mean)RSD (%)
1ValueValue
5ValueValue
10ValueValue
50ValueValue
100ValueValue
500ValueValue
1000ValueValue

Table 3: Method Validation Summary

ParameterResult
Linearity (R²)Value
LOD (ng/mL)Value
LOQ (ng/mL)Value
Accuracy (% Recovery)Range
Precision (RSD %)Range

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Formulation dissolve Dissolve in Methanol & Vortex start->dissolve centrifuge Centrifuge dissolve->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification using Calibration Curve detect->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound.

Logical Relationship of Analytical Steps

logical_relationship sample Formulation Sample extraction Analyte Extraction sample->extraction Matrix Removal separation HPLC Separation extraction->separation Purified Extract detection MS/MS Detection separation->detection Analyte Elution quantification Quantification detection->quantification Signal Intensity result Final Concentration quantification->result

Caption: Key stages in the analytical protocol for this compound.

Conclusion

The LC-MS/MS method described in this application note provides a selective and sensitive approach for the quantification of this compound in various formulations. The detailed protocol for sample preparation and instrumental analysis, along with the guidelines for method validation, will enable researchers and quality control analysts to obtain accurate and precise results. The high specificity of MRM detection minimizes the potential for matrix interference, ensuring reliable quantification.

References

Application Notes and Protocols for 4-[(3-Hydroxypropyl)amino]-3-nitrophenol in Non-Oxidative Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol, also known as HC Red BN, in the formulation of non-oxidative (semi-permanent) hair dyes. This document outlines the physicochemical properties, a representative formulation protocol, and methods for performance and safety evaluation.

Physicochemical Properties of this compound

This compound is a direct dye used in semi-permanent hair coloring products. Its chemical structure allows it to deposit onto the hair shaft and penetrate the cuticle to a limited extent, imparting a red-brown hue without the need for an oxidizing agent like hydrogen peroxide.

PropertyValueReference
INCI Name 4-Hydroxypropylamino-3-Nitrophenol
CAS Number 92952-81-3
Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
Appearance Dark red-brown solid/powder
Melting Point 111 - 114 °C
Water Solubility 1465 - 1645 mg/L (at 20 °C)
Log Pow 1.35 (at 23 °C)
Maximum Approved Concentration (EU) 2.6% in semi-permanent formulations

Non-Oxidative Hair Dye Formulation Protocol

This protocol describes the preparation of a representative semi-permanent hair dye formulation. The concentrations of ingredients in a typical non-oxidative hair dye can be adjusted to achieve the desired viscosity, stability, and coloring performance.

2.1 Formulation Ingredients

IngredientFunctionConcentration Range (% w/w)
This compound Active Hair Dye ≤ 2.6
Deionized WaterSolventq.s. to 100
Cetearyl AlcoholThickener, Emollient5.0 - 15.0
Glyceryl StearateEmulsifier, Emollient2.0 - 5.0
Propylene GlycolSolvent, Humectant2.0 - 10.0
Ceteareth-20Surfactant, Emulsifier1.0 - 3.0
Citric Acid / Sodium HydroxidepH Adjusterq.s. to pH 6.0-7.0
Phenoxyethanol, EthylhexylglycerinPreservative0.5 - 1.0
FragranceFragrance0.1 - 0.5

2.2 Equipment

  • Primary and secondary beakers

  • Homogenizer/mixer

  • Water bath

  • pH meter

  • Weighing balance

2.3 Manufacturing Procedure

  • Water Phase Preparation: In the primary beaker, add deionized water and begin heating to 75-80°C in a water bath.

  • Oil Phase Preparation: In a separate beaker, combine Cetearyl Alcohol, Glyceryl Stearate, and Ceteareth-20. Heat the mixture to 75-80°C until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while mixing with a homogenizer. Mix until a uniform emulsion is formed.

  • Cooling: Begin cooling the emulsion to below 40°C with continuous, gentle mixing.

  • Addition of Active and Other Ingredients: In a separate vessel, dissolve the this compound and any other dyes in Propylene Glycol. Add this solution to the cooled emulsion. Add the preservative system and fragrance.

  • pH Adjustment: Check the pH of the formulation and adjust to a target of 6.0-7.0 using Citric Acid or Sodium Hydroxide as needed.

  • Final Mixing: Mix the formulation until it is completely homogeneous.

G cluster_prep Phase Preparation cluster_process Manufacturing Process cluster_output Final Product Water_Phase Water Phase (Deionized Water) Heating Heat both phases (75-80°C) Water_Phase->Heating Oil_Phase Oil Phase (Thickeners, Emulsifiers) Oil_Phase->Heating Emulsification Combine & Homogenize Heating->Emulsification Cooling Cool to <40°C Emulsification->Cooling Addition Add Active Dye, Preservatives, Fragrance Cooling->Addition pH_Adjustment Adjust pH to 6.0-7.0 Addition->pH_Adjustment Final_Mixing Homogenize pH_Adjustment->Final_Mixing Final_Product Non-Oxidative Hair Dye Cream Final_Mixing->Final_Product

Experimental workflow for non-oxidative hair dye formulation.

Performance Evaluation Protocols

3.1 Color Fastness to Washing

This protocol assesses the durability of the hair color after repeated washing.

  • Hair Swatch Preparation: Use standardized bleached human hair swatches.

  • Dye Application: Apply the formulated hair dye to the swatches according to a standardized procedure (e.g., 20-30 minutes application time, followed by rinsing with water).

  • Initial Color Measurement: After the swatches are dry, measure the initial color using a chromameter, recording the CIE Lab* values.

  • Washing Cycles: Subject the dyed swatches to a series of washing cycles. A standard cycle may consist of wetting the hair, applying a standard shampoo, lathering for 1 minute, and rinsing for 1 minute.

  • Color Measurement after Washing: After a predetermined number of washes (e.g., 1, 3, 5, and 10 cycles), dry the swatches and re-measure the Lab* values.

  • Data Analysis: Calculate the total color difference (ΔE) after each set of washes using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] A lower ΔE value indicates better color fastness.

3.2 Color Fastness to Light

This protocol evaluates the stability of the hair color upon exposure to light.

  • Dyed Swatch Preparation: Prepare dyed hair swatches as described in section 3.1.

  • Initial Color Measurement: Measure and record the initial CIE Lab* values of the dried, dyed swatches.

  • Light Exposure: Place the swatches in a light cabinet equipped with a Xenon arc lamp, which simulates natural sunlight. Expose the swatches to a controlled dose of irradiation.

  • Final Color Measurement: After the exposure period, re-measure the Lab* values.

  • Data Analysis: Calculate the total color difference (ΔE*) to determine the degree of fading.

Safety and Toxicology

4.1 Regulatory Status and Safety

This compound is considered safe for use in semi-permanent hair dye formulations at a maximum concentration of 2.6%. Like many hair dyes, it has the potential to cause skin sensitization in some individuals. It is recommended that a patch test be performed before widespread application of any new hair dye formulation.

4.2 Toxicological Profile

  • Acute Toxicity: Studies on analogous nitrophenol hair dyes indicate low to moderate acute oral toxicity.

  • Skin and Eye Irritation: This class of compounds is generally not considered to be a significant skin or eye irritant.

  • Dermal Absorption: Dermal absorption of nitrophenol dyes is generally low.

  • Mutagenicity: Some in vitro mutagenicity has been observed for certain nitrophenol hair dyes, but the in vivo relevance is considered low due to minimal dermal absorption.

4.3 Toxicological Pathway Considerations

G cluster_exposure Exposure Route cluster_absorption Absorption & Distribution cluster_endpoints Toxicological Endpoints Topical_Application Topical Application of Hair Dye Dermal_Penetration Limited Dermal Penetration Topical_Application->Dermal_Penetration Systemic_Exposure Low Systemic Exposure Dermal_Penetration->Systemic_Exposure Skin_Sensitization Potential for Skin Sensitization Systemic_Exposure->Skin_Sensitization Genotoxicity Low In Vivo Genotoxicity Risk Systemic_Exposure->Genotoxicity Systemic_Toxicity Low Systemic Toxicity Risk Systemic_Exposure->Systemic_Toxicity

Application Notes and Protocols for In Vitro Skin Permeation Study of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol using a Franz Diffusion Cell Setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol using a Franz diffusion cell apparatus. In vitro skin permeation testing is a critical tool in the development and safety assessment of topical and transdermal drug products, offering valuable insights into the rate and extent of a substance's absorption through the skin.[1][2] The Franz diffusion cell is a widely accepted and reliable model for these studies, simulating the permeation process under controlled laboratory conditions.[1][3]

This document outlines the necessary materials, experimental setup, and step-by-step procedures for evaluating the skin permeation of this compound. It also includes guidelines for data analysis and presentation.

Materials and Methods

Materials
  • Franz Diffusion Cells: Vertical, static Franz diffusion cells are commonly used.[4][5] These consist of a donor chamber, a receptor chamber, and a clamp to secure the skin membrane.

  • Skin Membrane: Porcine ear skin is a suitable and recommended model due to its similarities with human skin in terms of morphology and permeability.[6][7] Alternatively, human cadaver skin or synthetic membranes can be used.[2][3]

  • Receptor Solution: Phosphate-buffered saline (PBS) is a common choice for hydrophilic compounds.[3] The solution should be degassed before use to prevent bubble formation.[3]

  • Test Substance: this compound. A solution of the desired concentration should be prepared in a suitable vehicle.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is typically used for the quantitative analysis of the permeated substance.[8][9]

  • General Laboratory Equipment: Magnetic stirrer, water bath or heating block to maintain temperature (typically 32°C for skin studies), syringes, vials, and standard laboratory glassware.[3][4]

Safety Precautions

This compound is known to cause skin irritation.[10][11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[10][12] All handling should be performed in a well-ventilated area.[10]

Experimental Protocols

Preparation of the Franz Diffusion Cells
  • Cleaning: Thoroughly clean all components of the Franz diffusion cells with an appropriate solvent and rinse with distilled water to remove any residues.[1]

  • Assembly:

    • Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane area.[3]

    • Place a small magnetic stir bar in the receptor chamber.

    • Carefully place the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces the donor chamber.[1]

    • Securely clamp the donor chamber over the receptor chamber, ensuring a leak-proof seal.[3]

  • Equilibration: Place the assembled cells in a water bath or on a heating block set to maintain a skin surface temperature of 32°C.[3][4] Allow the system to equilibrate for a set period before applying the test substance.

Skin Membrane Preparation (Porcine Ear Skin)
  • Selection and Cleaning: Obtain fresh porcine ears and clean them thoroughly.

  • Skin Removal: Carefully remove the skin from the cartilage.

  • Membrane Preparation: Prepare skin membranes of a consistent thickness.[6]

Dosing and Sampling
  • Application of Test Substance: Accurately apply a known quantity of the this compound formulation to the surface of the skin in the donor chamber.[3]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.[4]

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[3]

  • Sample Storage: Store the collected samples appropriately (e.g., at -20°C) until analysis.

Analytical Method

The concentration of this compound in the collected samples should be determined using a validated analytical method, such as HPLC or LC-MS.[8][9] A similar compound, 4-amino-3-nitrophenol, has been successfully quantified using LC-MS with multiple reaction monitoring (MRM).[9][13]

Data Presentation and Analysis

The cumulative amount of this compound permeated through the skin per unit area (e.g., in µg/cm²) is plotted against time. From this plot, key permeation parameters can be determined, including the steady-state flux (Jss), the permeability coefficient (Kp), and the lag time (t_lag).[1]

Table 1: Example Permeation Parameters for a Related Compound (4-amino-3-nitrophenol)

ParameterNon-Oxidative Condition (1% solution)Oxidative Condition (1.5% solution)
Steady-State Flux (Jss) (µg/cm²/h) 0.23 ± 0.090.18 ± 0.09
Permeability Coefficient (Kp) (cm/h x 10⁻³) 0.023 ± 0.0090.012 ± 0.006
Lag Time (t_lag) (h) 2.1 ± 0.52.5 ± 0.8

Note: Data presented is for the related compound 4-amino-3-nitrophenol and is intended for illustrative purposes. Actual values for this compound will need to be determined experimentally.[5]

Table 2: Example Cumulative Amount Permeated Over Time for a Related Compound (4-amino-3-nitrophenol)

Time (h)Cumulative Amount Permeated (µg/cm²) - Non-OxidativeCumulative Amount Permeated (µg/cm²) - Oxidative
0 0.00 ± 0.000.00 ± 0.00
1 0.15 ± 0.050.10 ± 0.04
2 0.45 ± 0.150.30 ± 0.12
4 1.10 ± 0.350.75 ± 0.28
6 1.85 ± 0.601.25 ± 0.45
8 2.65 ± 0.851.80 ± 0.65
12 4.20 ± 1.302.90 ± 1.00
24 5.62 ± 2.194.24 ± 2.21

Note: Data presented is for the related compound 4-amino-3-nitrophenol and is intended for illustrative purposes. Actual values for this compound will need to be determined experimentally.[5]

Experimental Workflow and Diagrams

The following diagram illustrates the key steps in the Franz diffusion cell experimental workflow.

G A Franz Cell Preparation (Cleaning & Assembly) C System Equilibration (32°C) A->C B Skin Membrane Preparation (e.g., Porcine Ear Skin) B->C D Application of Test Substance (this compound) C->D E Receptor Fluid Sampling (Predetermined Time Points) D->E F Sample Analysis (HPLC or LC-MS) E->F G Data Analysis (Flux, Permeability Coefficient, Lag Time) F->G

Caption: Experimental workflow for the in vitro skin permeation study.

The logical relationship for calculating the permeation parameters is outlined below.

G A Concentration Data from Receptor Fluid Samples B Calculate Cumulative Amount Permeated per Unit Area (µg/cm²) A->B C Plot Cumulative Amount vs. Time B->C D Determine Steady-State Flux (Jss) (Slope of the linear portion) C->D E Determine Lag Time (t_lag) (x-intercept of the linear portion) C->E F Calculate Permeability Coefficient (Kp = Jss / C_donor) D->F

Caption: Data analysis workflow for determining skin permeation parameters.

References

Application Notes and Protocols for Formulating Cosmetic Emulsions with 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed formulation techniques and experimental protocols for the successful incorporation of the direct dye, 4-[(3-Hydroxypropyl)amino]-3-nitrophenol, into cosmetic emulsions. The focus is on creating stable and effective oil-in-water (O/W) emulsions suitable for semi-permanent hair coloring applications.

Introduction

This compound is a synthetic nitrophenol compound utilized as a direct hair dyeing agent.[1] Its molecular structure allows it to penetrate the hair shaft and impart color without the need for an oxidative chemical reaction, making it suitable for semi-permanent hair color formulations.[1] The successful formulation of this dye into a cosmetic emulsion requires careful selection of excipients to ensure stability, desired rheology, and optimal color deposition. These notes provide a comprehensive guide to developing a stable oil-in-water cream emulsion.

Materials and Methods

Materials

The following table outlines the components for a representative oil-in-water hair dye emulsion formulation incorporating this compound.

Ingredient INCI Name Function Typical Concentration (% w/w)
Active Ingredient
This compound4-Hydroxypropylamino-3-NitrophenolDirect Dye1.0 - 2.6[2]
Oil Phase
Cetearyl AlcoholCetearyl AlcoholThickener, Emulsion Stabilizer10.0 - 15.0
Glyceryl StearateGlyceryl StearateEmulsifier2.0 - 5.0
Mineral OilParaffinum LiquidumEmollient3.0 - 7.0
Aqueous Phase
Deionized WaterAquaSolventq.s. to 100
Propylene GlycolPropylene GlycolHumectant, Solvent2.0 - 5.0
Ceteareth-20Ceteareth-20Emulsifier1.0 - 3.0
Additives
Citric AcidCitric AcidpH AdjusterAs needed to achieve pH 6.0-7.0
PhenoxyethanolPhenoxyethanolPreservative0.5 - 1.0
FragranceParfumFragrance0.1 - 0.5
Equipment
  • Homogenizer (rotor-stator type)

  • Water bath

  • Overhead stirrer with propeller blade

  • Beakers and other standard laboratory glassware

  • pH meter

  • Viscometer (e.g., Brookfield type)

  • Particle size analyzer (e.g., laser diffraction)

  • Centrifuge

  • Stability chambers (for controlled temperature and humidity)

Experimental Protocols

Preparation of the Oil-in-Water Emulsion

This protocol describes the step-by-step procedure for preparing a stable O/W cosmetic emulsion.

Workflow for Emulsion Preparation

Emulsion_Preparation A 1. Prepare Aqueous Phase C 3. Heat Both Phases to 75-80°C A->C B 2. Prepare Oil Phase B->C D 4. Combine Phases with Homogenization C->D E 5. Cool with Gentle Stirring D->E F 6. Add Heat-Sensitive Ingredients (<40°C) E->F G 7. Adjust pH and Final Volume F->G H 8. Final Homogenization G->H I Final Emulsion H->I

Caption: Workflow for preparing the cosmetic emulsion.

Procedure:

  • Aqueous Phase Preparation: In a suitable beaker, combine deionized water and propylene glycol. Begin heating to 75-80°C while stirring gently. Add Ceteareth-20 and stir until fully dissolved.

  • Oil Phase Preparation: In a separate beaker, combine cetearyl alcohol, glyceryl stearate, and mineral oil. Heat to 75-80°C until all components are melted and the phase is uniform.

  • Dye Incorporation: Once the oil phase is uniform, add the this compound to the oil phase and stir until dispersed.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to ensure a fine droplet size.

  • Cooling: Replace the homogenizer with an overhead stirrer and begin cooling the emulsion while stirring gently.

  • Addition of Additives: When the emulsion has cooled to below 40°C, add the preservative (phenoxyethanol) and fragrance.

  • pH Adjustment: Check the pH of the emulsion and adjust to a range of 6.0-7.0 using a citric acid solution.

  • Final Volume Adjustment: Add deionized water to compensate for any water loss during heating and bring the batch to the final desired weight.

  • Final Homogenization: Homogenize the emulsion for a final 1-2 minutes to ensure uniformity.

Emulsion Stability Testing

A comprehensive stability testing protocol is crucial to ensure the long-term integrity of the cosmetic emulsion.

Workflow for Stability Testing

Stability_Testing_Workflow Start Freshly Prepared Emulsion Storage Store Samples at Different Conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) Start->Storage Evaluation Periodic Evaluation (1, 2, 3 months) Storage->Evaluation Physical Physical Characterization: - Appearance, Color, Odor - pH - Viscosity Evaluation->Physical Micro Microscopic & Particle Size Analysis Evaluation->Micro Centrifuge Centrifugation Test Evaluation->Centrifuge Data Data Analysis and Comparison Physical->Data Micro->Data Centrifuge->Data

Caption: Workflow for emulsion stability testing.

Protocols:

  • Accelerated Stability Testing:

    • Store samples of the emulsion in their final packaging at various temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a period of 3 months.

    • Evaluate the samples at 1, 2, and 3-month intervals for changes in physical appearance (color, odor, phase separation), pH, and viscosity.

  • Freeze-Thaw Cycle Testing:

    • Subject the samples to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.

    • After the cycles, visually inspect for any signs of instability such as phase separation or crystallization.

  • Centrifuge Testing:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Inspect the sample for any signs of creaming or separation.

Particle Size Analysis

Particle size distribution is a critical parameter for emulsion stability.

Protocol:

  • Dilute a small amount of the emulsion in deionized water to achieve the appropriate concentration for the instrument.

  • Analyze the sample using a laser diffraction particle size analyzer.

  • Record the mean particle size (e.g., D50) and the particle size distribution.

  • Repeat this analysis at each time point of the stability study to monitor for any changes.

Color Retention Study

To evaluate the color stability of the dye in the emulsion, the following protocol can be used.

Protocol:

  • Apply the emulsion to swatches of bleached hair.

  • Allow the product to remain on the hair for the recommended time (e.g., 30 minutes) before rinsing with water.

  • Measure the color of the dyed hair swatches using a spectrophotometer or colorimeter.

  • Expose a set of dyed swatches to UV radiation for a specified period to simulate sun exposure.

  • Wash another set of swatches multiple times to assess color fastness.

  • Remeasure the color of the treated swatches and compare it to the initial measurements to determine the percentage of color loss.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Physical Stability Data

Parameter Time Point 4°C 25°C / 60% RH 40°C / 75% RH
pH Initial6.56.56.5
1 Month6.46.46.3
2 Months6.46.36.2
3 Months6.36.26.1
Viscosity (cP) Initial500050005000
1 Month510049004700
2 Months505048004500
3 Months500047004300

Table 2: Particle Size Analysis Data

Time Point Storage Condition Mean Particle Size (D50, µm) Polydispersity Index (PDI)
Initial -1.50.25
1 Month 25°C / 60% RH1.60.26
40°C / 75% RH1.80.28
3 Months 25°C / 60% RH1.70.27
40°C / 75% RH2.00.30

Table 3: Color Retention Data

Treatment Color Change (ΔE*) % Color Loss
Initial 00
After 10 Washes 5.215
After 24h UV Exposure 3.810

Conclusion

The successful formulation of a cosmetic emulsion containing this compound is achievable through the careful selection of emulsifiers, thickeners, and other excipients, combined with a controlled manufacturing process. The protocols outlined in these application notes provide a robust framework for developing a stable and effective product. Rigorous stability testing, including the monitoring of physical parameters, particle size, and color retention, is essential to ensure the quality and shelf-life of the final cosmetic product.

References

Application Notes & Protocols for the Analytical Determination of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and validated protocols for the quantitative analysis of 4-[(3-hydroxypropyl)amino]-3-nitrophenol in complex matrices, specifically hair dye formulations and human plasma. The methodologies described herein utilize High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and selective determination. These protocols are intended for researchers, scientists, and professionals in the fields of cosmetics, pharmaceuticals, and toxicology.

Introduction

This compound is a substituted aromatic amine commonly used as an ingredient in oxidative and non-oxidative hair dye formulations.[1][2][3] Due to its potential for skin sensitization and other toxicological effects, robust and reliable analytical methods are crucial for quality control, safety assessment, and pharmacokinetic studies.[4] This application note addresses the need for validated methods to quantify this analyte in challenging matrices such as multi-component hair dye products and biological fluids.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 92952-81-3

  • Molecular Formula: C₉H₁₂N₂O₄

  • Molecular Weight: 212.21 g/mol

Analytical Methodologies

Two primary analytical methods are presented: an HPLC-UV method suitable for routine quality control of hair dye formulations and a more sensitive LC-MS/MS method for trace-level quantification in human plasma.

HPLC-UV Method for Hair Dye Formulations

This method provides a reliable and accessible approach for the determination of this compound in hair dye products.

2.1.1. Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 0.5 g of the hair dye sample into a 50 mL volumetric flask.

  • Add 25 mL of a solution of 0.1% ascorbic acid in 50% methanol.[5] The ascorbic acid is added to prevent oxidation of the analyte.

  • Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.[5]

  • Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]

Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic elution with a mixture of 20% acetonitrile and 80% 0.05 M acetate buffer (pH 5.0).[7][8]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Detection Wavelength: Determined by the absorbance maximum of this compound (typically in the UV region).

  • Injection Volume: 20 µL.

2.1.2. Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for the HPLC-UV analysis of nitrophenols in cosmetic formulations.[7][9]

ParameterTypical Value
Linearity (R²)> 0.999
Linearity Range1 - 50 µg/mL
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.3 - 1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
LC-MS/MS Method for Human Plasma

This highly sensitive and selective method is suitable for pharmacokinetic studies and trace-level analysis of this compound in biological matrices.

2.2.1. Experimental Protocol

Sample Preparation (Solid-Phase Extraction):

  • To 500 µL of human plasma, add an internal standard solution.

  • Condition a polymeric solid-phase extraction (SPE) cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or similar reversed-phase column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the specific analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

2.2.2. Method Validation Parameters (Based on a similar compound, 4-amino-3-nitrophenol) [2]

The following table presents validation data for a similar nitrophenol compound, which can be considered representative for the expected performance of the method for this compound.

ParameterValue
Linearity (R²)0.9962 – 0.9993
Linearity Range20 - 1000 ng/mL
Limit of Quantitation (LOQ)50 - 80 ng/mL
Intra-day Precision (%RSD)1.7 - 14.46%
Inter-day Precision (%RSD)2.5 - 13.8%
Accuracy (% Recovery)93.5 - 111.73%

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation (Hair Dye) cluster_hplc_analysis HPLC-UV Analysis weigh Weigh 0.5g of Sample extract Add Extraction Solvent (0.1% Ascorbic Acid in 50% Methanol) weigh->extract sonicate Sonicate for 30 min extract->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject 20 µL filter->inject separate C18 Column Isocratic Elution inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Figure 1: Experimental workflow for HPLC-UV analysis.

experimental_workflow_lcmsms cluster_sample_prep_plasma Sample Preparation (Plasma) cluster_lcmsms_analysis LC-MS/MS Analysis plasma 500 µL Plasma + IS condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute inject_lcms Inject 5 µL reconstitute->inject_lcms separate_lcms UHPLC Separation Gradient Elution inject_lcms->separate_lcms ionize ESI Source separate_lcms->ionize detect_ms MRM Detection ionize->detect_ms quantify_ms Quantification detect_ms->quantify_ms

Figure 2: Workflow for LC-MS/MS analysis in plasma.

validation_relationship method_validation Analytical Method Validation specificity Specificity/ Selectivity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy (% Recovery) method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantitation (LOQ) method_validation->loq robustness Robustness method_validation->robustness

Figure 3: Key parameters of analytical method validation.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound in both hair dye formulations and human plasma. The HPLC-UV method is well-suited for quality control purposes, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Proper method validation according to established guidelines is essential to ensure the accuracy and reliability of the generated data.

References

Application Notes and Protocols for 4-[(3-Hydroxypropyl)amino]-3-nitrophenol as a Colorimetric pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol as a colorimetric pH indicator. Due to the limited availability of specific data for this compound in publicly accessible literature, the following protocols and data are based on the known properties of similar nitrophenol derivatives and available spectral information. The UV-Vis absorption maximum at 493 nm suggests that this compound is colored and likely exhibits a distinct color change upon alteration of pH.[1] Commercial suppliers describe the compound as a dark red or purple solid.

Physicochemical Properties and Predicted Indicator Characteristics

Based on the structure of this compound, it is anticipated that it will function as a pH indicator, likely transitioning in the mid-to-alkaline pH range. The color in acidic to neutral solution is expected to be yellow or light-colored, shifting to a more intense red or purple hue in alkaline conditions due to the stabilization of the phenolate anion.

Table 1: Physicochemical and Predicted Indicator Properties of this compound

PropertyValue / Predicted RangeSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₁₂N₂O₄PubChem
Molecular Weight 212.20 g/mol PubChem
Appearance Dark red or purple solidCommercial Suppliers
λmax 493 nm, 291 nm, 237 nmEuropean Commission[1]
Predicted pKa ~ 7 - 9 (Estimated)Inferred from related nitrophenols
Predicted pH Range ~ 6 - 9 (Estimated)Inferred from related nitrophenols
Predicted Color Change Yellow/Light Color (Acidic) to Red/Purple (Alkaline)Inferred from λmax and related compounds

Principle of Operation

The function of this compound as a pH indicator is based on a proton-transfer equilibrium. In acidic solutions, the phenolic hydroxyl group is protonated. As the pH increases, the hydroxyl group deprotonates to form a phenolate ion. This change in the electronic structure of the molecule results in a shift in the absorption spectrum and a corresponding change in the observed color.

G Protonation Equilibrium of the Indicator cluster_acid Acidic Form (HIn) cluster_base Basic Form (In⁻) HIn Protonated Indicator In_minus Deprotonated Indicator HIn->In_minus + OH⁻ In_minus->HIn + H⁺

Caption: General equilibrium of a pH indicator.

Experimental Protocols

The following are generalized protocols for the use of this compound as a colorimetric pH indicator. Optimization may be required based on the specific application.

  • Weighing: Accurately weigh approximately 10-50 mg of this compound powder.

  • Dissolving: Dissolve the powder in a suitable solvent. Given its polar nature, ethanol or a mixture of ethanol and deionized water is recommended. Start with a small volume of ethanol and then dilute with deionized water to the final volume. For a 0.1% (w/v) stock solution, dissolve 100 mg in 100 mL of 50% ethanol.

  • Storage: Store the stock solution in a dark, well-sealed container at 4°C to prevent degradation.

This protocol is for rapid, qualitative pH estimation.

  • Sample Preparation: Place a small volume (e.g., 1-5 mL) of the sample solution into a clean test tube or a well of a microplate.

  • Indicator Addition: Add 1-2 drops of the indicator stock solution to the sample.

  • Observation: Gently agitate the solution and observe the color.

  • Comparison: Compare the observed color to a pre-established color chart for the indicator at different pH values to estimate the pH.

For more precise pH determination, a spectrophotometer can be used to measure the absorbance of the indicator in the sample.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected transition range of the indicator (e.g., pH 6.0 to 9.0 in 0.5 pH unit increments).

  • Calibration Curve:

    • To a constant volume of each buffer solution, add a precise amount of the indicator stock solution.

    • Measure the absorbance of each solution at the λmax of the basic form (around 493 nm).

    • Plot the absorbance versus pH to generate a calibration curve.

  • Sample Measurement:

    • Add the same precise amount of indicator stock solution to the unknown sample.

    • Measure the absorbance at the same wavelength.

    • Determine the pH of the sample by interpolating from the calibration curve.

G Workflow for Spectrophotometric pH Measurement A Prepare Indicator Stock Solution C Add Indicator to Buffers A->C F Add Indicator to Unknown Sample A->F B Prepare Buffer Solutions of Known pH B->C D Measure Absorbance at λmax C->D E Plot Absorbance vs. pH (Generate Calibration Curve) D->E H Determine pH from Calibration Curve E->H G Measure Absorbance of Sample F->G G->H

Caption: Spectrophotometric pH determination workflow.

Applications in Drug Development

  • Monitoring pH in Cell Culture Media: The pH of cell culture media is a critical parameter. This indicator could potentially be used for non-invasive monitoring, provided it is non-toxic at the working concentrations.

  • Formulation Studies: During the development of liquid formulations, maintaining a specific pH is often crucial for drug stability and solubility. This indicator can be used for rapid pH checks.

  • Enzyme Assays: Many enzymatic reactions are pH-dependent. The indicator can be used to ensure the reaction buffer is at the optimal pH.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Disclaimer: The information provided in these application notes is for guidance purposes only. Users should conduct their own validation studies to confirm the suitability of this compound for their specific applications. The pKa and pH transition range are estimations and should be experimentally determined for accurate work.

References

Application of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol in Semi-permanent Hair Coloring Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(3-Hydroxypropyl)amino]-3-nitrophenol is a synthetic compound belonging to the nitrophenol class of chemicals, widely utilized as a direct dye in semi-permanent and permanent hair coloring formulations.[1][2][3] As a semi-permanent colorant, it functions by penetrating the hair shaft and depositing color without the need for an oxidative chemical reaction, making it a gentler alternative to permanent dyes.[2][4] This document provides detailed application notes and protocols for researchers investigating the use of this compound in semi-permanent hair coloring, covering its formulation, performance evaluation, and safety considerations.

Physicochemical Properties

PropertyValueReference
Chemical Name This compound[1]
INCI Name 4-HYDROXYPROPYLAMINO-3-NITROPHENOL[5]
CAS Number 92952-81-3[5]
Molecular Formula C9H12N2O4[1]
Molecular Weight 212.20 g/mol [1]
Appearance Colored solid[6]
Function Hair dyeing[5]

Mechanism of Action in Semi-Permanent Hair Coloring

Semi-permanent hair dyes, such as those containing this compound, work through a direct dyeing mechanism. The relatively small dye molecules penetrate the hair cuticle and enter the cortex.[7] Once inside the cortex, they are physically trapped, imparting color to the hair. Unlike permanent dyes, there is no chemical reaction with an oxidizing agent to form larger color molecules.[2] The color is gradually washed out over several shampooings as the dye molecules diffuse out of the hair shaft.[7]

The following diagram illustrates the general mechanism of semi-permanent hair dyeing.

G cluster_0 Hair Fiber Cuticle Cuticle Layer Cortex Cortex Cuticle->Cortex Diffusion Deposition Deposition Cortex->Deposition Color Imparted Washout Shampooing Cortex->Washout Gradual Fading Dye This compound (in formulation) Dye->Cuticle Adsorption Penetration Penetration

Caption: Mechanism of semi-permanent hair dyeing.

Experimental Protocols

I. Formulation of a Semi-Permanent Hair Dye Base

This protocol describes the preparation of a simple semi-permanent hair dye base. The concentration of this compound can be adjusted based on the desired color intensity, up to the regulated maximum concentration. In Europe, the maximum concentration for this ingredient in non-oxidative (semi-permanent) hair dye formulations is 2.6%.

Materials:

IngredientFunctionConcentration (%)
Deionized WaterSolventq.s. to 100
This compoundDirect Dye0.5 - 2.6
Isopropyl AlcoholCo-solvent10.0
GlycerinHumectant2.0
HydroxyethylcelluloseThickener1.5
Cetrimonium ChlorideConditioning Agent1.0
Citric Acid or Sodium HydroxidepH AdjusterAs needed
Preservative (e.g., Phenoxyethanol)Preservative0.5

Procedure:

  • In the main beaker, disperse the hydroxyethylcellulose in deionized water with constant stirring until fully hydrated and a clear gel is formed.

  • In a separate beaker, dissolve the this compound in isopropyl alcohol. Gently warm if necessary to aid dissolution.

  • Add the glycerin and cetrimonium chloride to the main beaker and mix until uniform.

  • Slowly add the dye solution from step 2 to the main beaker while stirring continuously.

  • Add the preservative and mix thoroughly.

  • Adjust the pH of the final formulation to the desired range (typically pH 6-7 for semi-permanent dyes) using citric acid or sodium hydroxide.

  • Stir the formulation until it is homogeneous.

The following diagram outlines the formulation workflow.

G cluster_0 Aqueous Phase Preparation cluster_1 Dye Phase Preparation A1 Disperse Hydroxyethylcellulose in Deionized Water A2 Add Glycerin and Cetrimonium Chloride A1->A2 C1 Combine Aqueous and Dye Phases A2->C1 B1 Dissolve this compound in Isopropyl Alcohol B1->C1 C2 Add Preservative C1->C2 C3 Adjust pH C2->C3 C4 Homogenize C3->C4 Final Final Formulation C4->Final G cluster_0 Hazard Identification cluster_1 Potential Hazards cluster_2 Risk Management H1 This compound P1 Skin Irritation H1->P1 P2 Allergic Contact Dermatitis H1->P2 P3 N-Nitrosamine Formation H1->P3 R2 Concentration Limits H1->R2 R1 Patch Testing P1->R1 P2->R1 R3 Formulation Control P3->R3

References

Cell viability assays for cytotoxicity testing of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-[(3-Hydroxypropyl)amino]-3-nitrophenol, also known as HC Red BN, is a synthetic aromatic amine primarily utilized as a direct hair dyeing agent in cosmetic formulations.[1][2][3] Its chemical structure, featuring a nitrophenol core, necessitates a thorough evaluation of its potential cytotoxic effects. Understanding the in vitro toxicity of this compound is crucial for ensuring consumer safety and for regulatory compliance in the cosmetics and pharmaceutical industries. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using established cell viability assays.

Mechanism of Action and Toxicological Profile

Nitroaromatic compounds, as a class, are known to exert cytotoxic effects through a variety of mechanisms. A primary pathway involves the enzymatic reduction of the nitro group by cellular nitroreductases.[4] This bioactivation can lead to the formation of nitroso and hydroxylamine intermediates, which are reactive and can adduct to cellular macromolecules like DNA. Furthermore, this process can generate reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[5][6][7]

Regulatory bodies have evaluated the safety of 4-hydroxypropylamino-3-nitrophenol for its use in hair dyes. While some in vitro genotoxicity tests have shown positive results, in vivo studies have generally been negative.[8] It is considered safe for use in hair dye formulations up to a final on-head concentration of 2.6%.[1] However, it is also noted to have skin sensitization potential.[9]

Data Presentation: Cytotoxicity of Nitrophenols

CompoundCell LineExposure Time (h)IC50 (µg/mL)IC50 (µM)Assay Method
2-NitrophenolBEAS-2B24255~1833Not Specified
3-NitrophenolBEAS-2B24118~848Not Specified
4-NitrophenolBEAS-2B2489~640Not Specified
2-NitrophenolA54924>10,000>71,880Not Specified
3-NitrophenolA549242503~17,989Not Specified
4-NitrophenolA54924>10,000>71,880Not Specified

Data adapted from a study on atmospheric mono-nitrophenols.[10]

Experimental Protocols

Detailed methodologies for three common colorimetric cell viability assays are provided below. These assays are suitable for determining the cytotoxic effects of this compound in a 96-well plate format, allowing for high-throughput screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • This compound

  • Selected human cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma, or HepG2 hepatoma)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in serum-free culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and wells with solvent only (vehicle control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures mitochondrial dehydrogenase activity. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound

  • Selected human cell line

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well flat-bottom sterile microplates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • This compound

  • Selected human cell line

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in sterile water)

  • Desorbing fixative solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well flat-bottom sterile microplates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

  • Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.

  • Incubation: Incubate for 2-3 hours at 37°C in a 5% CO2 incubator to allow for dye uptake by viable cells.

  • Dye Removal and Washing: Remove the Neutral Red-containing medium and gently wash the cells with 150 µL of sterile PBS.

  • Dye Desorption: Add 150 µL of the desorbing fixative solution to each well and shake the plate for 10 minutes on a shaker to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare Serial Dilutions of Test Compound cell_treatment Treat Cells with Compound compound_prep->cell_treatment incubation Incubate (24, 48, or 72h) cell_treatment->incubation add_reagent Add Viability Reagent (MTT, XTT, or NR) incubation->add_reagent reagent_incubation Incubate (2-4h) add_reagent->reagent_incubation solubilization Solubilize/Desorb (for MTT/NR) reagent_incubation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis Signaling_Pathway cluster_cell Cellular Environment cluster_effects Cytotoxic Effects compound This compound nitroreductase Nitroreductase Enzymes compound->nitroreductase bioactivation Bioactivation (Nitro Group Reduction) nitroreductase->bioactivation reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamine) bioactivation->reactive_intermediates ros Reactive Oxygen Species (ROS) Generation bioactivation->ros dna_damage DNA Adducts & Damage reactive_intermediates->dna_damage oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis / Necrosis dna_damage->apoptosis mito_dysfunction Mitochondrial Dysfunction oxidative_stress->mito_dysfunction mito_dysfunction->apoptosis

References

Measuring the color fastness of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol on keratin fibers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Measuring the Color Fastness of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol on Keratin Fibers

Introduction

This compound is a synthetic compound used as a direct dye in semi-permanent and as a toner in permanent hair coloring formulations.[1][2][3][4] As a nitrophenol derivative, it imparts color by penetrating the hair shaft and depositing the dye molecule.[1][5] The performance and consumer acceptance of a hair colorant are critically dependent on its color fastness—the ability of the dyed keratin fibers to resist color change or transfer when exposed to various environmental factors.[6][7] Key parameters for hair dyes include fastness to washing (shampooing), rubbing (contact with textiles), and light (UV degradation).[6][8][9]

This application note provides detailed, standardized protocols for the quantitative measurement of the wash, rub, and light fastness of 4-[(3-Hydroxypropyl)amino)-3-nitrophenol on keratin fibers. The methodologies are adapted from established ISO and AATCC standards for textiles and are tailored for the evaluation of hair dye performance in a research and development setting.

Chemical Structure

A simplified representation of the dye molecule is essential for understanding its chemical properties.

cluster_0 This compound A Phenol Ring B OH (Hydroxy Group) A->B at C1 C NH-(CH₂)₃-OH (Hydroxypropylamino Group) A->C at C4 D NO₂ (Nitro Group) A->D at C3

Caption: Key functional groups of the this compound molecule.

Experimental Workflow

The overall process for evaluating color fastness involves preparing and dyeing the keratin fibers, subjecting them to standardized stress conditions, and evaluating the resulting color change and staining.

G cluster_tests Color Fastness Tests prep Keratin Fiber Preparation (Bleached Hair Swatches) dyeing Dyeing Protocol (Application of Dye Solution) prep->dyeing post_dye Post-Dyeing Treatment (Rinsing & 24h Drying) dyeing->post_dye initial_eval Initial Color Measurement (L*a*b* values) post_dye->initial_eval wash Wash Fastness (ISO 105-C06 adapted) initial_eval->wash rub Rub Fastness (ISO 105-X12) initial_eval->rub light Light Fastness (AATCC TM16.3) initial_eval->light final_eval Final Evaluation (Gray Scales & ΔE* Calculation) wash->final_eval rub->final_eval light->final_eval

Caption: Experimental workflow for measuring color fastness on keratin fibers.

Detailed Experimental Protocols

4.1. Materials and Equipment

  • Keratin Fibers: Standardized bleached human hair swatches.

  • Dye Solution: 2.6% (w/v) this compound in a suitable cosmetic base (e.g., cream or gel at pH 6-8).[2][10]

  • Washing Solution: 5 g/L standard non-phosphate detergent solution.

  • Rubbing Fastness Tester (Crockmeter) compliant with ISO 105-X12.[11][12]

  • Standard white cotton rubbing cloth.

  • Light Fastness Tester with a xenon arc lamp (compliant with AATCC TM16.3).[13][14][15]

  • Spectrophotometer or Chromameter for Lab* color measurements.[16]

  • Gray Scale for Assessing Staining (ISO 105-A03).

  • Gray Scale for Assessing Change in Color (ISO 105-A02).

4.2. Keratin Fiber Preparation and Dyeing

  • Preparation : Use standardized bleached hair swatches. Pre-wash with a clarifying shampoo, rinse thoroughly with deionized water, and allow to air dry completely for 24 hours.

  • Initial Measurement : Measure the initial color of the untreated swatches using a spectrophotometer to record baseline Lab* values.

  • Dye Application : Apply the dye solution evenly to the hair swatches, ensuring complete saturation.

  • Incubation : Place the swatches in a controlled environment (e.g., 25°C) for 30 minutes.

  • Rinsing and Drying : Rinse the swatches under lukewarm running water until the water runs clear. Allow the swatches to air dry at room temperature for 24 hours.[16]

  • Post-Dye Measurement : Record the Lab* values of the dyed, dried swatches. These values serve as the control for the fastness tests.

4.3. Protocol 1: Wash Fastness (Adapted from ISO 105-C06)

  • Prepare a washing solution of 5 g/L standard detergent in deionized water.

  • Immerse the dyed hair swatch in the solution at a 50:1 liquor-to-swatch ratio in a suitable container.

  • Agitate the container in a shaking water bath at 40°C for 30 minutes.[17]

  • Remove the swatch, rinse thoroughly with deionized water, and gently squeeze out excess water.

  • Air dry the swatch for 24 hours.

  • Repeat this wash-dry cycle for a total of 10 repetitions to simulate multiple shampoos.

  • Evaluation :

    • Color Change : Compare the washed swatch to an unwashed dyed control swatch. Assess the change in color using the Gray Scale (ISO 105-A02).

    • Instrumental : Measure the Lab* values of the washed swatch and calculate the total color change (ΔE*) relative to the unwashed control.

4.4. Protocol 2: Rubbing Fastness (ISO 105-X12) This test determines the amount of color transferred from the dyed hair to another surface by rubbing.[11][18]

  • Conditioning : Condition the dyed hair swatches and standard white cotton cloths at 21 ± 2°C and 65 ± 5% relative humidity for at least 4 hours.[12]

  • Dry Rubbing :

    • Mount a dyed hair swatch flatly on the base of the crockmeter.

    • Fix a dry, conditioned cotton cloth to the rubbing finger.

    • Perform 10 full crocking cycles at a rate of one cycle per second with a downward force of 9 N.[12]

  • Wet Rubbing :

    • Saturate a new conditioned cotton cloth with deionized water to achieve 95-105% wet pick-up.[11]

    • Repeat the rubbing process on a fresh area of the dyed swatch with the wet cloth.

  • Evaluation :

    • Staining : Allow the cotton cloths to air dry. Evaluate the degree of color transfer (staining) on each cloth using the Gray Scale for Staining (ISO 105-A03).[7]

4.5. Protocol 3: Light Fastness (AATCC TM16.3) This test evaluates the resistance of the dye to fading when exposed to an artificial light source that simulates natural sunlight.[14][15]

  • Sample Mounting : Mount a portion of the dyed hair swatch in a sample holder, partially masking a section to serve as an unexposed control.

  • Exposure : Place the sample in a xenon arc lamp apparatus.[8][19]

  • Test Conditions : Expose the sample to light for a total of 20 AATCC Fading Units (AFU), which is a standard measure of light energy exposure.[13][20]

  • Evaluation :

    • Color Change : Remove the swatch and compare the exposed portion to the masked (unexposed) portion.

    • Assess the degree of fading using the Gray Scale for Assessing Change in Color. A rating is assigned from 5 (no fading) to 1 (high degree of fading).[20]

    • Instrumental : Measure the Lab* values of the exposed and unexposed areas and calculate the total color change (ΔE*).

Data Presentation and Results

The results of the color fastness tests should be summarized for clear interpretation. The evaluation is based on the standard 1-5 Gray Scale rating, where Grade 5 indicates excellent fastness and Grade 1 indicates poor fastness.[8]

Fastness Test Evaluation Parameter Result (Gray Scale Rating 1-5) Interpretation
Wash Fastness Color Change4Slight change in color after 10 washes.
Rubbing Fastness (Dry) Staining of Cotton Cloth4-5Very slight to no color transfer.
Rubbing Fastness (Wet) Staining of Cotton Cloth3-4Slight to noticeable color transfer.
Light Fastness (20 AFU) Color Change (Fading)4Slight fading observed.

Note: The data presented in this table are representative examples and will vary based on the specific dye formulation and substrate.

Conclusion

The protocols detailed in this application note provide a standardized framework for evaluating the color fastness of this compound on keratin fibers. By employing methods adapted from internationally recognized standards for wash, rub, and light fastness, researchers can generate reliable and reproducible data. This information is crucial for formulation optimization, quality control, and substantiating product performance claims for hair coloring products intended for the consumer market. Consistent application of these protocols will ensure a thorough understanding of the dye's stability and durability. application of these protocols will ensure a thorough understanding of the dye's stability and durability.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol.

Troubleshooting Guides & FAQs

Issue 1: The compound has precipitated out of my aqueous buffer.

  • Question: I dissolved this compound in my aqueous buffer, but it crashed out of solution. What could be the cause and how can I fix it?

  • Answer: Precipitation of this compound from an aqueous buffer is a common issue stemming from its limited water solubility, which is reported to be approximately 1.465 g/L at 20°C and a pH of 6.15.[1] Several factors could be at play:

    • Concentration: You may be exceeding the compound's intrinsic solubility in your specific buffer system.

    • pH: The pH of your buffer may not be optimal for keeping the compound in its more soluble, ionized form.

    • Temperature: A decrease in temperature can reduce solubility.

    Troubleshooting Steps:

    • pH Adjustment: The compound possesses both a phenolic hydroxyl group (weakly acidic) and a secondary amino group (weakly basic), making its solubility highly pH-dependent.[2] Increasing the pH will deprotonate the phenolic hydroxyl group, while decreasing the pH will protonate the amino group. Both ionization events will increase aqueous solubility. We recommend performing a pH-solubility profile to determine the optimal pH for your desired concentration.

    • Co-solvents: Introducing a water-miscible organic solvent (a co-solvent) can significantly enhance solubility.[3][4][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

    • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic regions of the molecule, thereby increasing its apparent water solubility.[6][7][8][9]

Issue 2: My stock solution in an organic solvent is causing precipitation when diluted into an aqueous medium.

  • Question: I have a concentrated stock solution of this compound in an organic solvent, but when I add it to my aqueous assay buffer, the compound immediately precipitates. How can I prevent this?

  • Answer: This is a common problem when diluting a concentrated stock of a poorly soluble compound into an aqueous medium. The organic solvent from the stock solution is diluted, and the compound is exposed to an environment where it is no longer soluble.

    Troubleshooting Steps:

    • Reduce Stock Concentration: Lowering the concentration of your stock solution may help, as less organic solvent will be introduced into the final aqueous solution.

    • Use a Co-solvent in the Aqueous Phase: Pre-dissolving a co-solvent in your aqueous buffer can create a more hospitable environment for the compound upon dilution of the stock.

    • Employ Surfactants: A small amount of a non-ionic surfactant, such as Tween-80 or Pluronic-F68, in the aqueous phase can help to form micelles that solubilize the compound.[10][11]

    • Solid Dispersion Technique: For solid formulations, creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and solubility upon contact with an aqueous medium.[12][13][14][15][16]

Issue 3: I need to prepare a high-concentration aqueous solution for my experiments.

  • Question: Standard buffers are not sufficient to dissolve this compound at the high concentration I require. What are my options?

  • Answer: Achieving a high aqueous concentration of a poorly soluble compound often requires a combination of techniques.

    Recommended Approaches:

    • pH Adjustment and Co-solvency: This is often the most effective combination. First, determine the optimal pH for solubility and then titrate in a co-solvent to reach your target concentration.

    • Complexation with Cyclodextrins: Cyclodextrins are known to significantly increase the solubility of hydrophobic molecules.[6][7][8][9] You can prepare a solution of the cyclodextrin in your buffer and then add the compound.

    • Hydrotropy: This method involves the addition of a large amount of a second solute, a hydrotropic agent (e.g., sodium benzoate, urea), to increase the aqueous solubility of the primary solute.[17]

Quantitative Data Summary

The following table summarizes common solubility enhancement techniques and their potential impact on the aqueous solubility of a poorly soluble compound like this compound. The baseline solubility is approximately 1.465 g/L.[1]

TechniqueExcipients/ParametersExpected Solubility IncreaseConsiderations
pH Adjustment Acidic or Basic Buffers10 to 100-foldpH may affect compound stability and biological activity.
Co-solvency Ethanol, Propylene Glycol, PEG 4002 to 500-foldCo-solvents can have their own biological effects.[18][]
Complexation β-Cyclodextrin, HP-β-Cyclodextrin5 to 1000-foldStoichiometry of the complex is important.[6][7][8][9]
Surfactants Tween-80, Polysorbates2 to 50-foldCan interfere with some biological assays.[10][11]
Solid Dispersion PVP, PEG, HPMCN/A (improves dissolution rate)Requires specific formulation processes.[12][13][14][15][16]

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers).

  • Compound Addition: Add an excess of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax).

  • Data Analysis: Plot the measured solubility against the pH of each buffer to determine the pH-solubility profile.

Protocol 2: Co-solvency for Solubility Enhancement

  • Co-solvent Selection: Choose a set of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Compound Addition: Add an excess of this compound to each co-solvent mixture.

  • Equilibration and Quantification: Follow steps 3-6 from the pH Adjustment protocol.

  • Data Analysis: Plot the measured solubility against the co-solvent concentration.

Protocol 3: Complexation with Cyclodextrins

  • Cyclodextrin Selection: Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Study: Add an excess of this compound to each cyclodextrin solution.

  • Equilibration and Quantification: Follow steps 3-6 from the pH Adjustment protocol.

  • Data Analysis: Plot the solubility of the compound against the cyclodextrin concentration. The slope of the initial linear portion of the graph can be used to determine the stability constant of the inclusion complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis A Weigh Compound C pH Adjustment A->C D Co-solvency A->D E Complexation A->E B Prepare Aqueous Buffer B->C B->D B->E F Equilibrate & Centrifuge C->F D->F E->F G Quantify Supernatant F->G H Analyze Data G->H

Caption: Experimental workflow for solubility enhancement.

logical_relationships cluster_problem Core Problem cluster_strategies Enhancement Strategies cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of Compound pH pH Adjustment Problem->pH Cosolvent Co-solvency Problem->Cosolvent Complexation Complexation Problem->Complexation Surfactant Surfactants Problem->Surfactant SolidDispersion Solid Dispersion Problem->SolidDispersion Outcome Increased Aqueous Solubility pH->Outcome Cosolvent->Outcome Complexation->Outcome Surfactant->Outcome SolidDispersion->Outcome

Caption: Strategies for improving aqueous solubility.

References

Technical Support Center: Analysis of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and degradation analysis of this compound, particularly under oxidative stress.

Given the limited publicly available data on the specific degradation products of this compound, this guide provides a comprehensive framework for conducting forced degradation studies, identifying potential degradants, and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: A forced degradation or stress study is essential to understand the intrinsic stability of this compound.[1][2] These studies help to:

  • Identify potential degradation products that could form under various environmental conditions (e.g., oxidation, light, heat, acidic/basic conditions).[1][3]

  • Elucidate the degradation pathways of the molecule.[1][4]

  • Develop and validate a stability-indicating analytical method that can accurately measure the parent compound without interference from its degradants.[2][5]

  • Inform formulation development, packaging selection, and storage conditions to ensure product quality and safety.[6][7]

Q2: What are the likely degradation pathways for this compound under oxidative stress?

A2: While specific data is unavailable for this molecule, based on the degradation of similar nitroaromatic and aromatic amine compounds, potential oxidative degradation pathways could include:

  • Oxidation of the secondary amine: The amino group is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidized species.

  • Hydroxylation of the aromatic ring: Oxidative stress can introduce additional hydroxyl groups onto the phenol ring.

  • Side-chain oxidation: The hydroxypropyl side chain could be oxidized to an aldehyde or carboxylic acid.

  • Reduction of the nitro group: Although counterintuitive under oxidative conditions, complex redox reactions can sometimes lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

  • Polymerization: Oxidative conditions can sometimes lead to the formation of colored polymeric products.

Q3: How can I identify unknown peaks in my chromatogram that may be degradation products?

A3: Identifying unknown peaks is a systematic process:

  • Confirm the peak is not an artifact: Inject a blank (mobile phase) to ensure the peak is not a solvent impurity or "ghost peak".[8]

  • Use a Photodiode Array (PDA) Detector: A PDA detector will provide a UV spectrum of the unknown peak. If the spectrum is different from the parent compound, it is likely a degradation product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying degradation products.[9][10][11] The mass-to-charge ratio (m/z) from the mass spectrometer provides the molecular weight of the unknown compound. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the unknown peak in the mass spectrometer (MS/MS) can provide structural information to help elucidate the identity of the degradant.[11]

  • Isolation and NMR: For definitive structural confirmation, the unknown degradant can be isolated using preparative HPLC, and its structure can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

Q4: My degradation is happening too quickly or not at all. How do I adjust the stress conditions?

A4: The goal of a forced degradation study is typically to achieve 5-20% degradation of the parent compound.[4]

  • If degradation is too extensive: Reduce the stressor concentration (e.g., lower the concentration of hydrogen peroxide), decrease the temperature, or shorten the exposure time.

  • If no degradation is observed: Increase the stressor concentration, raise the temperature, or extend the exposure time. For poorly soluble compounds, consider the use of a co-solvent.[1]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound degradation.

HPLC/LC-MS Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Ghost peaks or extraneous peaks in the blank run Contaminated mobile phase, glassware, or autosampler. Carryover from a previous injection.Use fresh, high-purity solvents and clean glassware. Run a needle wash program on the autosampler. Replace the column with a union to isolate the source of contamination.[14]
Shifting retention times Change in mobile phase composition or pH. Column degradation or temperature fluctuation. Inconsistent flow rate.Prepare fresh mobile phase and ensure it is well-mixed. Use a column with proven stability and control the column temperature. Check the pump for leaks or pressure fluctuations.[15]
Poor peak shape (tailing, fronting, or splitting) Column overload or contamination. Mismatch between sample solvent and mobile phase. Column void or degradation.Reduce the injection volume or sample concentration. Dissolve the sample in the mobile phase if possible. Reverse the column direction and flush, or replace the column if necessary.[15]
Poor resolution between parent peak and degradant peak Suboptimal mobile phase composition or gradient. Incorrect column chemistry.Optimize the mobile phase pH and organic modifier percentage. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl). Adjust the gradient slope to improve separation.
No detection of expected degradation products Degradant may not have a UV chromophore. Degradant is not ionizing in the MS source.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Optimize MS source parameters (e.g., switch between positive and negative ion mode, adjust source voltages).

Experimental Protocols

Below are detailed methodologies for conducting a forced degradation study on this compound.

Protocol 1: Forced Degradation Under Oxidative Stress
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Stress Condition:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution.

  • Incubation: Store both the stressed and control samples at room temperature, protected from light.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Immediately dilute the withdrawn aliquots to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Calculate the percentage degradation of the parent compound and the formation of any degradation products relative to the total peak area.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient program to ensure separation of the polar parent compound from potentially less polar or more polar degradants. A starting point could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection:

    • UV/PDA Detector: Monitor at a wavelength where both the parent compound and potential degradants have absorbance (e.g., 254 nm and a maximum absorbance wavelength for the parent).

    • Mass Spectrometer: Scan a wide mass range (e.g., m/z 100-1000) in both positive and negative ion modes.

  • Method Validation: Once developed, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2] The specificity will be demonstrated by the ability to separate the parent peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

The following tables are templates for summarizing quantitative data from your forced degradation studies.

Table 1: Summary of Degradation of this compound under Oxidative Stress

Time Point (hours)% Parent Compound Remaining% Area of Degradation Product 1 (DP1)% Area of Degradation Product 2 (DP2)Mass Balance (%)
0100.00.00.0100.0
2
4
8
24

Mass Balance = % Parent Compound Remaining + Σ(% Area of all Degradation Products)

Table 2: Summary of Identified Degradation Products

Peak IDRetention Time (min)Proposed Molecular Weight (from MS)Potential Structural Information (from MS/MS)
DP1
DP2
DP3

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_id Identification & Characterization prep_stock Prepare 1 mg/mL Stock Solution stress_ox Oxidative Stress (3% H2O2) prep_stock->stress_ox Apply Stress stress_acid Acid Hydrolysis (0.1 M HCl) prep_stock->stress_acid Apply Stress stress_base Base Hydrolysis (0.1 M NaOH) prep_stock->stress_base Apply Stress stress_thermal Thermal Stress (e.g., 60°C) prep_stock->stress_thermal Apply Stress stress_photo Photolytic Stress (UV/Vis Light) prep_stock->stress_photo Apply Stress sampling Sample at Time Points stress_ox->sampling stress_acid->sampling stress_base->sampling stress_thermal->sampling stress_photo->sampling hplc_ms Analyze by HPLC-UV/MS sampling->hplc_ms data_proc Process Data (% Degradation) hplc_ms->data_proc peak_id Identify Unknown Peaks (MS, MS/MS) data_proc->peak_id struct_elucid Isolate & Elucidate Structure (Prep-HPLC, NMR) peak_id->struct_elucid

Caption: Workflow for a forced degradation study.

Logical Diagram for Unknown Peak Identification

G start Unknown Peak Detected in Chromatogram is_real Is the peak present in the blank injection? start->is_real is_degradant Does the UV spectrum match the parent compound? is_real->is_degradant No end_artifact Artifact/Ghost Peak (Investigate Source) is_real->end_artifact Yes get_mw Obtain Molecular Weight (LC-MS) is_degradant->get_mw No end_impurity Process Impurity or Related Substance is_degradant->end_impurity Yes get_fragments Obtain Fragmentation Pattern (LC-MS/MS) get_mw->get_fragments propose_structure Propose Structure get_fragments->propose_structure end_identified Degradation Product Characterized propose_structure->end_identified

References

Overcoming peak tailing for 4-[(3-Hydroxypropyl)amino]-3-nitrophenol in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-[(3-Hydroxypropyl)amino]-3-nitrophenol Analysis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome peak tailing for this compound in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common issue in HPLC, characterized by an asymmetric peak where the latter half is broader than the front.[1] For this compound, this is primarily caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[2][3][4]

Q1: My chromatogram for this compound shows a significant tailing peak. What is the primary cause?

A1: The most probable cause is the interaction between the basic secondary amine in your molecule and active silanol (Si-OH) groups on the HPLC column's silica packing.[1][3][4] At a typical mobile phase pH (between 3 and 7), the amine group is protonated (positively charged), and residual silanols are ionized (negatively charged), leading to a strong, undesirable ionic interaction that delays the elution of a portion of the analyte, causing the peak to tail.[2][3]

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[4][5]

  • Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can lead to peak broadening and tailing.[2][5]

  • Column Degradation: A void at the column inlet or a contaminated frit can deform the peak shape.[4][5]

Q2: How can I adjust my mobile phase to eliminate peak tailing for this compound?

A2: Mobile phase optimization is the most effective first step. The goal is to minimize the unwanted silanol interactions.

  • Lower the pH: Operating at a low pH (e.g., 2.5-3.0) using an acid like phosphoric acid or formic acid protonates the silanol groups, neutralizing their negative charge and thus reducing the ionic interaction with the positively charged analyte.[1][3][5] This is a highly effective strategy.

  • Add a Competing Base: Introduce a small concentration (e.g., 0.1-0.5% v/v) of an amine like triethylamine (TEA) into the mobile phase.[6][7][8] TEA is a "silanol blocker"; it preferentially interacts with the active silanol sites on the column, effectively masking them from your analyte.[6][7][9][10]

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol activity and improve peak shape.[5][11]

The following table summarizes mobile phase strategies:

StrategyMechanismRecommended ModifierTypical Concentration
pH Adjustment Suppresses silanol ionizationPhosphoric Acid or Formic AcidAdjust to pH 2.5 - 3.0
Silanol Masking Competitively blocks active silanol sitesTriethylamine (TEA)0.1 - 0.5% (v/v)
Ionic Strength Masks residual surface chargesPhosphate or Acetate Buffer25 - 50 mM

Q3: Will changing my HPLC column help improve the peak shape?

A3: Yes, column selection is critical. If mobile phase optimization is insufficient, consider the following:

  • Use a Modern, End-capped Column: Modern columns are made with high-purity silica and are "end-capped," a process that chemically derivatizes most residual silanol groups, making them much less active.[2][4][11]

  • Select a Base-Deactivated Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These often feature proprietary bonding or surface treatments to shield silanols.[11]

  • Consider Alternative Stationary Phases: Non-silica-based columns, such as those with polymer or hybrid organic/silica packings, offer improved pH stability and reduced silanol activity.[1]

Q4: Could my sample preparation or instrument setup be the issue?

A4: Absolutely. If you've addressed the column and mobile phase, investigate these factors:

  • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[4]

  • Match Sample Solvent: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[5]

  • Minimize Dead Volume: Check all connections and tubing. Use narrow-bore (e.g., 0.005") PEEK tubing to reduce extra-column band broadening.[2]

  • Use a Guard Column: A guard column protects your analytical column from contaminants and can help maintain performance.

Frequently Asked Questions (FAQs)

Q: Why is this compound particularly challenging to analyze by RP-HPLC?

A: This molecule has several functional groups that contribute to its difficult chromatographic behavior. The secondary amine group is basic and readily protonated, making it highly susceptible to strong interactions with acidic silanol groups on the column packing material.[3][4] This secondary retention mechanism is the primary driver of peak tailing.

PropertyValueImplication for HPLC
Molecular Weight 212.20 g/mol [12][13]Standard molecular weight for small molecule analysis.
Predicted LogP ~0.965 - 1.9[14][15]Indicates moderate hydrophobicity, suitable for RP-HPLC.
Key Functional Groups Secondary Amine, Phenolic Hydroxyl, Nitro GroupThe basic amine is the primary cause of silanol interactions and peak tailing.

Q: What is peak tailing and how is the asymmetry factor calculated?

A: Peak tailing refers to a peak shape that is not symmetrical, with a trailing edge that is drawn out.[1] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is often considered significant tailing.[5] The USP formula is: As = W₀.₀₅ / 2A where W₀.₀₅ is the peak width at 5% of the peak height, and A is the distance from the leading edge to the peak maximum at 5% height.

Q: Is it better to use low pH or an amine additive like TEA?

A: Both are valid strategies.

  • Low pH is often the simplest and cleanest approach, especially for LC-MS applications where additives like TEA can cause ion suppression.[11]

  • Triethylamine (TEA) is very effective but can be problematic.[6][8] It may shorten column lifetime, and its use is becoming less common with the advent of modern, inert columns that don't require such additives.[9] The best choice depends on your specific method requirements and detector type.

Recommended Experimental Protocol

This protocol provides a robust starting point for achieving a symmetrical peak shape for this compound.

Objective: To achieve a symmetric peak (Asymmetry Factor ≤ 1.2) for this compound.

Methodology:

  • Column Selection: Utilize a modern, end-capped C18 column (e.g., Agilent ZORBAX, Waters XBridge, Phenomenex Luna). A common dimension is 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Organic (B): HPLC-grade Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: Start with a 10-20% organic phase and increase as needed to achieve a suitable retention time (e.g., 5-10 minutes).

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 290 nm or 493 nm.[16][17]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90% Aqueous / 10% Organic) at a concentration of approximately 0.1 mg/mL.

ParameterRecommended ConditionRationale
Column Modern End-capped C18, 4.6x150 mm, 3.5 µmMinimizes available silanol groups for interaction.
Mobile Phase A 25 mM Phosphate Buffer, pH 3.0Low pH suppresses silanol ionization, preventing tailing.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reverse-phase.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 30 °CImproves efficiency and reduces viscosity.
Detection UV, 290 nm or 493 nm[16][17]Wavelengths of maximum absorbance for the analyte.
Injection Volume 5 - 10 µLPrevents column overload.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving peak tailing issues.

PeakTailing_Troubleshooting start Observe Peak Tailing (Asymmetry > 1.2) check_mobile_phase Step 1: Check Mobile Phase start->check_mobile_phase ph_low Is pH low (2.5-3.0)? check_mobile_phase->ph_low Primary Cause: Silanol Interaction add_acid Action: Add 0.1% H₃PO₄ or HCOOH to adjust pH to ~3.0 ph_low->add_acid No use_tea Action: Add 0.1% Triethylamine (TEA) to mask silanols ph_low->use_tea Yes, but still tails check_column Step 2: Evaluate Column add_acid->check_column use_tea->check_column is_endcapped Is column modern & end-capped? check_column->is_endcapped replace_column Action: Use a new, end-capped, or base-deactivated column is_endcapped->replace_column No / Column is old check_sample Step 3: Check Sample & System is_endcapped->check_sample Yes replace_column->check_sample is_diluted Is sample concentration low? check_sample->is_diluted dilute_sample Action: Dilute sample 10-fold and re-inject is_diluted->dilute_sample No / Overload suspected check_solvent Is sample solvent weaker than or equal to mobile phase? is_diluted->check_solvent Yes end_node Symmetrical Peak Achieved dilute_sample->end_node change_solvent Action: Re-dissolve sample in mobile phase check_solvent->change_solvent No check_solvent->end_node Yes change_solvent->end_node

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Minimizing nitrosamine impurities in 4-[(3-Hydroxypropyl)amino]-3-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing nitrosamine impurities during the synthesis of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the potential for nitrosamine impurity formation.

Issue 1: Unexpected detection of nitrosamine impurities in the final product.

  • Question: We have detected nitrosamine impurities in our final this compound product. What are the potential sources and how can we mitigate this?

  • Answer: Nitrosamine impurities typically form from the reaction of secondary or tertiary amines with nitrosating agents.[1] In the synthesis of this compound, the secondary amine in the product itself is a potential precursor. The nitrosating agents can be introduced through various sources. A thorough risk assessment of your manufacturing process is recommended to identify potential root causes.[2]

    Potential Sources of Nitrosating Agents:

    • Raw Materials: Nitrite impurities may be present in starting materials, reagents, and solvents.[3]

    • Reaction Conditions: Acidic conditions, particularly in the presence of nitrites, can generate nitrous acid, a potent nitrosating agent.[4][5]

    • Cross-Contamination: Shared equipment that was previously used in processes involving nitrosating agents can be a source of contamination.[3][6]

    • Degradation: The degradation of starting materials, intermediates, or the final product under certain storage conditions (e.g., heat, light) can lead to the formation of nitrosamines.[1]

    Mitigation Strategies:

    • Raw Material Qualification: Implement stringent quality control on all incoming raw materials to test for nitrite impurities.

    • Process Optimization:

      • pH Control: Maintain a non-acidic pH during critical steps to prevent the formation of nitrous acid.

      • Temperature Control: Avoid excessive temperatures that could accelerate nitrosamine formation.

    • Use of Scavengers: Consider the use of antioxidants like ascorbic acid or alpha-tocopherol to inhibit nitrosamine formation.

    • Thorough Cleaning: Implement and validate rigorous cleaning procedures for all equipment to prevent cross-contamination.

Issue 2: High levels of a specific nitrosamine, N-nitroso-4-[(3-hydroxypropyl)amino]-3-nitrophenol, are detected.

  • Question: Our analysis shows a significant peak corresponding to the N-nitrosated derivative of our target molecule. What specific reaction parameters should we investigate?

  • Answer: The presence of N-nitroso-4-[(3-hydroxypropyl)amino]-3-nitrophenol indicates a direct reaction between your product or its immediate precursor and a nitrosating agent.

    Key Parameters to Investigate:

    • Nitrite Source in Final Steps: Scrutinize the final purification and isolation steps for any potential introduction of nitrites. This could come from water, solvents, or equipment.

    • pH of the Reaction Mixture: Acidic conditions during work-up or purification can promote nitrosation of the secondary amine in your product.[4][5]

    • Quenching Steps: If any quenching agents are used, ensure they do not degrade to form nitrosating species.

Issue 3: Inconsistent nitrosamine levels between batches.

  • Question: We are observing significant variability in nitrosamine impurity levels from batch to batch. What could be the cause of this inconsistency?

  • Answer: Inconsistent nitrosamine levels often point to variability in raw materials or insufficient control over process parameters.

    Potential Causes for Inconsistency:

    • Supplier Variability: Different batches of raw materials from the same or different suppliers may have varying levels of nitrite impurities.[7]

    • Process Deviations: Minor, unmonitored deviations in pH, temperature, or reaction time can have a significant impact on nitrosamine formation.

    • Solvent Recycling: If solvents are being recovered and reused, there is a risk of concentrating nitrite impurities.[3]

    Recommendations:

    • Strengthen Supplier Qualification: Establish strict specifications for nitrite content in all critical raw materials and ensure suppliers adhere to them.

    • Implement In-Process Controls: Tightly monitor and control critical process parameters (pH, temperature) throughout the synthesis.

    • Dedicated Equipment: Where feasible, use dedicated equipment for this synthesis to avoid cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What are nitrosamine impurities and why are they a concern?

A1: Nitrosamines are chemical compounds that can form during the manufacturing or storage of pharmaceutical products.[1] Many are classified as probable human carcinogens, meaning prolonged exposure could increase the risk of cancer.[6] Therefore, their presence in pharmaceuticals is strictly regulated by health authorities like the FDA and EMA.

Q2: How are nitrosamine impurities formed in the synthesis of this compound?

A2: The formation of nitrosamines requires the presence of a nitrosatable amine and a nitrosating agent under favorable conditions.[5][8] In the case of this compound, the secondary amine in the molecule is the nitrosatable amine. Nitrosating agents, such as nitrites, can be introduced as impurities in raw materials or formed under acidic reaction conditions.[4][5]

Q3: What are the regulatory limits for nitrosamine impurities?

A3: Regulatory agencies have set acceptable daily intake limits for common nitrosamines.[9] These limits are typically in the range of nanograms per day and are based on a lifetime risk of cancer.[10] It is crucial to consult the latest guidelines from relevant authorities (e.g., FDA, EMA) for specific limits.

Q4: What analytical techniques are suitable for detecting and quantifying nitrosamine impurities?

A4: Highly sensitive and selective analytical methods are required to detect the low levels of nitrosamine impurities. Commonly used techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[11][12]

The choice of method depends on the specific nitrosamine and the sample matrix.[11]

Q5: Can the synthesis of this compound be designed to be inherently free of nitrosamine risks?

A5: While complete elimination of risk is challenging, a proactive approach in process development can significantly minimize the potential for nitrosamine formation. This includes:

  • Careful selection of starting materials and reagents with low nitrite content.

  • Designing the synthetic route to avoid conditions that favor nitrosation (e.g., strongly acidic conditions in the presence of potential nitrosating agents).

  • Implementing robust purification methods to remove any nitrosamine impurities that may have formed.

Data Presentation

Table 1: Potential Sources of Nitrosamine Contamination and Corresponding Mitigation Strategies

Potential Source Description Mitigation Strategy
Raw Materials Nitrite impurities in starting materials, solvents, and reagents.[3]Stringent supplier qualification and testing of incoming materials for nitrites.
Reaction Conditions Acidic pH and high temperatures can promote nitrosamine formation.[5]Optimize process parameters: maintain neutral or basic pH, and control temperature.
Cross-Contamination Residual nitrosating agents from previously used equipment.[3][6]Implement validated equipment cleaning procedures; use dedicated equipment where possible.
Degradation Degradation of the product or intermediates during storage.[1]Conduct stability studies to identify and control storage conditions (temperature, humidity, light).

Table 2: Comparison of Analytical Methods for Nitrosamine Detection

Analytical Method Sensitivity Selectivity Common Applications
GC-MS HighHighAnalysis of volatile nitrosamines.[11]
LC-MS/MS Very HighVery HighQuantification of a wide range of nitrosamines in various matrices.[11][12]
LC-HRMS Very HighVery HighIdentification and quantification of known and unknown nitrosamines.[11][12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline and should be optimized based on laboratory-specific conditions and safety assessments.

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-amino-3-nitrophenol in an appropriate solvent (e.g., ethanol).

  • Addition of Reagent: Add 3-chloro-1-propanol to the reaction mixture.

  • Base Addition: Slowly add a base (e.g., sodium hydroxide solution) to the mixture while maintaining a controlled temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture and adjust the pH to approximately 6 with hydrochloric acid.

  • Isolation: Concentrate the reaction mixture and isolate the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) to obtain this compound.

Protocol 2: Sample Preparation and Analysis for Nitrosamine Impurities by LC-MS/MS

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable diluent (e.g., methanol or a mixture of water and acetonitrile).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for the detection and quantification of specific nitrosamine impurities.

  • Quantification: Calculate the concentration of nitrosamine impurities by comparing the peak areas in the sample to those of a certified reference standard.

Visualizations

Nitrosamine_Formation_Pathway SecondaryAmine Secondary Amine (e.g., this compound) Nitrosamine Nitrosamine Impurity SecondaryAmine->Nitrosamine Reacts with NitrosatingAgent Nitrosating Agent (e.g., Nitrous Acid) NitrosatingAgent->Nitrosamine Nitrite Nitrite Impurity (from raw materials) Nitrite->NitrosatingAgent Forms AcidicConditions Acidic Conditions (pH < 7) AcidicConditions->NitrosatingAgent

Caption: General pathway for the formation of nitrosamine impurities.

Troubleshooting_Workflow Start Nitrosamine Detected RiskAssessment Conduct Risk Assessment of Manufacturing Process Start->RiskAssessment CheckRawMaterials Analyze Raw Materials for Nitrites RiskAssessment->CheckRawMaterials ReviewProcess Review Process Parameters (pH, Temp) RiskAssessment->ReviewProcess EvaluateCleaning Evaluate Equipment Cleaning Procedures RiskAssessment->EvaluateCleaning SourceIdentified Source Identified? CheckRawMaterials->SourceIdentified ReviewProcess->SourceIdentified EvaluateCleaning->SourceIdentified SourceIdentified->RiskAssessment No ImplementMitigation Implement Mitigation Strategies SourceIdentified->ImplementMitigation Yes Monitor Monitor Future Batches ImplementMitigation->Monitor

Caption: Troubleshooting workflow for nitrosamine impurity investigation.

References

Optimizing reaction conditions for the synthesis of HC Red BN

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of HC Red BN (4-hydroxypropylamino-3-nitrophenol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing reaction conditions and addressing common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for HC Red BN?

A1: The synthesis of HC Red BN, also known as 4-hydroxypropylamino-3-nitrophenol, is typically a two-step process. The first step involves the synthesis of the key intermediate, 4-amino-3-nitrophenol. The second step is the N-alkylation of this intermediate to yield the final product. A common starting material for the intermediate is p-aminophenol.[1][2]

Q2: How is the intermediate 4-amino-3-nitrophenol synthesized from p-aminophenol?

A2: The synthesis from p-aminophenol involves a three-step sequence within a single reactor:

  • Acetylation: The amino group of p-aminophenol is first protected by acetylation using acetic anhydride.[1][2]

  • Nitration: The acetylated compound is then nitrated using a nitrating agent like nitric acid to introduce a nitro group at the 3-position.[1][2]

  • Hydrolysis: Finally, the acetyl group is removed by hydrolysis, typically with a base like sodium hydroxide, to yield 4-amino-3-nitrophenol.[1][2]

Q3: What is the second step in the synthesis of HC Red BN?

A3: The second major step is the N-alkylation of 4-amino-3-nitrophenol. This is achieved by reacting it with a suitable three-carbon synthon, such as 3-chloro-1-propanol, in the presence of a base to introduce the hydroxypropylamino group.[3]

Q4: What are some common impurities that can form during the synthesis?

A4: Potential impurities can include the isomeric product 4-amino-2-nitrophenol, which can arise from non-selective nitration.[4] During the reduction of nitrophenols (a related process), byproducts such as 1,4-benzoquinone, hydroquinone, and phenol have been observed.[5] In the final product, unreacted 4-amino-3-nitrophenol can be a significant impurity.

Q5: What methods can be used to purify the final HC Red BN product?

A5: Recrystallization is a common method for purifying the final product. Solvents such as toluene and ethyl acetate have been mentioned in related syntheses.[3] Another method involves creating a slurry of the crude product in a specific solvent mixture, such as an n-propanol aqueous solution, to purify it.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 4-amino-3-nitrophenol Incomplete acetylation of p-aminophenol.Ensure the reaction with acetic anhydride goes to completion. Heating to reflux at approximately 128°C for 2 hours is a reported condition.[1]
Non-selective nitration leading to isomer formation.Carefully control the nitration temperature. A temperature of 25-26°C is recommended.[1] The choice and concentration of the nitrating agent are also critical.
Incomplete hydrolysis of the acetyl group.Ensure sufficient base and reaction time for the hydrolysis step. Heating to 60°C for 1 hour with 3mol/L sodium hydroxide solution has been reported.[1]
Presence of 4-amino-2-nitrophenol isomer Nitration reaction temperature is too high or nitrating agent is too aggressive.Maintain the nitration temperature strictly at 25-26°C.[1] Consider a milder nitrating agent if the issue persists.
Low yield of HC Red BN in the N-alkylation step The base used is not strong enough to deprotonate the amine.Use a suitable base like sodium hydroxide. A 40% aqueous solution has been used effectively.[3]
The reaction temperature is too low.The reaction mixture can be heated under reflux to drive the alkylation to completion.[3]
The alkylating agent is not reactive enough or has degraded.Use a fresh, high-quality alkylating agent like 3-chloro-1-propanol.
Final product is difficult to purify Presence of multiple byproducts from side reactions.Optimize the reaction conditions of each step to minimize byproduct formation. Pay close attention to temperature control and reaction times.
Inappropriate recrystallization solvent.Experiment with different solvent systems for recrystallization. Toluene and ethyl acetate have been shown to be effective for similar compounds.[3]

Experimental Protocols

Synthesis of 4-amino-3-nitrophenol from p-aminophenol

This protocol is based on a reported laboratory procedure.[1]

  • Acetylation: In a 250mL three-necked flask equipped with a thermometer and a stirrer, add 21.0g of p-aminophenol, 60.0mL of acetic anhydride, and 16.0mL of glacial acetic acid. Heat the mixture to 128°C and maintain at reflux for 2 hours.

  • Nitration: Cool the reaction mixture to 25°C. Slowly add 10.0 mL of fuming nitric acid dropwise (approximately 10 drops/min), ensuring the temperature is maintained between 25-26°C. Stir for 1.5 hours.

  • Precipitation and Washing: Pour the reaction mixture into a large volume of ice water to precipitate the yellow solid intermediate (3-nitro-4-acetamidophenol ethyl ester). Wash the solid with water until the filtrate is neutral.

  • Hydrolysis: In a 150mL three-necked flask, add 5.4g of the dried intermediate, 20mL of absolute ethanol, and 30.0mL of 3mol/L sodium hydroxide solution. Heat the mixture to 60°C and stir for 1 hour.

  • Isolation: After the reaction, evaporate the ethanol under reduced pressure. Cool the remaining solution to below 10°C and adjust the pH to 3-4 with a 1:1 solution of concentrated hydrochloric acid and water to precipitate the red crystalline product.

  • Drying: Filter the product and dry the filter cake to obtain 4-amino-3-nitrophenol.

Synthesis of HC Red BN (4-hydroxypropylamino-3-nitrophenol)

This protocol is adapted from a patented procedure.[3]

  • Reaction Setup: In a suitable reaction vessel, add 0.4 moles of 4-amino-3-nitrophenol to a mixture of 180 g of 40% aqueous sodium hydroxide solution and 400 ml of ethanol at room temperature.

  • Alkylation: Add the alkylating agent (e.g., 3-chloro-1-propanol) to the mixture. Heat the reaction mixture under reflux. The exact time will need to be optimized and monitored by a suitable analytical method like TLC or HPLC.

  • Neutralization and Isolation: After the reaction is complete, cool the mixture and adjust the pH to 6 with hydrochloric acid. Concentrate the solution completely to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene or by slurrying in an n-propanol/water mixture.[1][3]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 4-amino-3-nitrophenol

ParameterAcetylationNitrationHydrolysis
Starting Material p-aminophenol3-nitro-4-acetamidophenol ethyl ester3-nitro-4-acetamidophenol ethyl ester
Reagents Acetic anhydride, Glacial acetic acidFuming nitric acidSodium hydroxide, Ethanol
Temperature 128°C (reflux)25-26°C60°C
Reaction Time 2 hours1.5 hours1 hour
Solvent Acetic anhydride/acetic acidReaction mixtureEthanol/Water
pH --3-4 (for precipitation)
Reported Yield -73.9% (for the intermediate)-

Data compiled from a laboratory procedure.[1]

Table 2: Reaction Parameters for the N-alkylation of 4-amino-3-nitrophenol

ParameterValue
Starting Material 4-amino-3-nitrophenol
Alkylating Agent 3-chloro-1-propanol (example)
Base 40% aqueous sodium hydroxide
Solvent Ethanol
Temperature Reflux
pH for work-up 6

Data adapted from a patent example.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of HC Red BN start Start: p-Aminophenol acetylation Acetylation (Acetic Anhydride) start->acetylation nitration Nitration (Nitric Acid) acetylation->nitration hydrolysis Hydrolysis (NaOH) nitration->hydrolysis intermediate 4-amino-3-nitrophenol hydrolysis->intermediate alkylation N-Alkylation (3-chloro-1-propanol, NaOH) intermediate->alkylation crude_product Crude HC Red BN alkylation->crude_product purification Purification (Recrystallization/Slurry) crude_product->purification final_product Pure HC Red BN purification->final_product

Caption: Experimental workflow for the synthesis of HC Red BN.

logical_relationships cluster_params Reaction Parameters cluster_outcomes Product Characteristics temp Temperature yield Yield temp->yield affects rate impurities Impurity Profile temp->impurities can increase side reactions time Reaction Time time->yield affects completion conc Reagent Concentration conc->yield drives equilibrium conc->impurities can affect selectivity base Base Strength base->yield catalyzes reaction purity Purity yield->purity purity->impurities

Caption: Logical relationships between reaction parameters and product outcomes.

References

How to stabilize 4-[(3-Hydroxypropyl)amino]-3-nitrophenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This center provides technical guidance for researchers, scientists, and drug development professionals on stabilizing 4-[(3-Hydroxypropyl)amino]-3-nitrophenol in aqueous solutions. Due to the compound's phenolic and nitroaromatic structure, it is susceptible to degradation, which can compromise experimental results and product shelf-life.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The primary factors leading to degradation are exposure to light (photodegradation), alkaline pH conditions, presence of dissolved oxygen, and trace metal ions that can catalyze oxidation. Aminophenol and nitrophenol derivatives are known to be susceptible to oxidation and light-induced reactions.[1][2][3][4] The amino and phenolic hydroxyl groups are particularly prone to oxidation, which can lead to the formation of colored degradation products like benzoquinones.[5]

Q2: What is the general stability profile of this compound in an aqueous solution?

A2: Limited public data exists, but a European Commission report noted that aqueous solutions of 4-hydroxypropylamino-3-nitrophenol (~6 mg/L) were stable for up to 25 hours at 25°C.[6] However, this stability is highly dependent on the specific conditions. For long-term storage or use in experimental assays, stabilization is critical.

Q3: How does pH affect the stability of the solution?

A3: Phenolic compounds are generally more stable in acidic to neutral pH ranges and become increasingly unstable at alkaline pH.[3] High pH can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[3] For aminophenols, an optimal pH is often found where the rate of oxidation is minimized; for some related compounds, this is in the slightly alkaline range (pH 9-10), though this can vary.[7] It is crucial to determine the optimal pH for your specific application empirically.

Q4: Can antioxidants be used to stabilize the solution?

A4: Yes, antioxidants are highly recommended. By scavenging free radicals and reactive oxygen species, antioxidants can prevent the oxidative degradation of the aminophenol structure. Common choices include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and sodium metabisulfite. The selection depends on compatibility with your experimental system.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue 1: Solution Rapidly Changes Color (e.g., to yellow or brown)

Potential Cause Recommended Solution
Oxidation Purge the solvent with an inert gas (e.g., nitrogen or argon) before and after dissolving the compound to remove dissolved oxygen. Prepare and store the solution under an inert atmosphere. Add an appropriate antioxidant (see Table 1).
Photodegradation Prepare and store the solution in amber glass vials or wrap containers in aluminum foil to protect from light.[2][4] Work in a dimly lit area when handling the solution.
Incorrect pH Buffer the solution to a slightly acidic or neutral pH (e.g., pH 5.0-7.0). Perform a pH stability study to find the optimal pH for your needs (see Experimental Protocol section).
Metal Ion Contamination Use high-purity water (e.g., Milli-Q) and glassware. Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester trace metal ions that can catalyze oxidation.

Issue 2: Loss of Compound Potency or Concentration Over Time

Potential Cause Recommended Solution
Slow Degradation Implement all stabilization strategies: control pH, add antioxidants and chelating agents, protect from light, and remove oxygen.
Adsorption to Container Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware if you suspect the compound is sticking to container surfaces.
Storage Temperature Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow the rate of degradation. Ensure the compound is stable to freeze-thaw cycles if storing frozen aliquots.
Illustrative Stability Data

The following table presents hypothetical data to illustrate the impact of various stabilizers on the stability of a 1 mg/mL aqueous solution of this compound stored at 25°C for 7 days, protected from light.

Table 1: Effect of Stabilizers on Compound Stability

Condition (Aqueous Buffer, pH 6.5) Antioxidant Chelating Agent % Recovery (Day 7)
ControlNoneNone65%
Condition 10.1% Ascorbic AcidNone85%
Condition 2None0.05% EDTA78%
Optimized 0.1% Ascorbic Acid 0.05% EDTA 97%

Experimental Protocols & Visualizations

Protocol: Accelerated Stability Study

Objective: To determine the optimal pH and effect of an antioxidant on the stability of this compound in an aqueous solution.

Materials:

  • This compound

  • High-purity water (HPLC-grade)

  • Buffer solutions: pH 5.0 (Acetate), pH 7.0 (Phosphate), pH 9.0 (Borate)

  • Ascorbic acid

  • HPLC system with a C18 column

  • Amber glass vials

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the compound in a 50:50 ethanol:water mixture.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in each of the three buffer solutions (pH 5, 7, and 9). For each pH, create two sets: one with and one without 0.1% (w/v) ascorbic acid.

  • Storage Conditions: Dispense aliquots of each of the six test solutions into amber vials. Store them in a temperature-controlled chamber at 40°C to accelerate degradation.

  • Time-Point Analysis: At specified time points (T=0, 24h, 48h, 72h, 1 week), remove a vial from each set.

  • Quantification: Analyze the concentration of the parent compound in each sample using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the initial concentration remaining versus time for each condition to determine the degradation rate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mg/mL) prep_test Prepare Test Solutions (100 µg/mL at pH 5, 7, 9 with/without Antioxidant) prep_stock->prep_test storage Store in Amber Vials at 40°C prep_test->storage sampling Sample at T = 0, 24, 48, 72, 168 hours storage->sampling hplc Quantify via HPLC sampling->hplc data Plot % Remaining vs. Time hplc->data end end data->end Determine Optimal Stabilization Conditions

Caption: Workflow for an accelerated stability study.

Hypothetical Degradation Pathway

G cluster_oxidation Oxidation cluster_photolysis Photodegradation parent 4-[(3-Hydroxypropyl)amino] -3-nitrophenol intermediate Quinone-imine Intermediate parent->intermediate [O], Metal Ions photoproduct Ring Cleavage or Rearrangement Products parent->photoproduct UV/Visible Light degradation_product Polymerized Degradation Products (Colored) intermediate->degradation_product

Caption: Potential degradation pathways for the compound.

Troubleshooting Decision Tree

G start Solution Unstable? q_color Discoloration? start->q_color q_light Protected from Light? q_color->q_light Yes sol_metal Add Chelating Agent (EDTA) q_color->sol_metal No (Potency Loss) q_o2 Oxygen Removed? q_light->q_o2 Yes sol_light Use Amber Vials q_light->sol_light No q_ph pH Acidic/Neutral? q_o2->q_ph Yes sol_o2 Purge with N2/Ar Add Antioxidant q_o2->sol_o2 No sol_ph Buffer to pH 5-7 q_ph->sol_ph No q_ph->sol_metal Yes

Caption: Decision tree for troubleshooting solution instability.

References

Technical Support Center: Synthesis of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to low yields and other complications during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrophenol with 3-amino-1-propanol.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield in this SNAr reaction can stem from several factors. Systematically investigating the following can help identify the root cause:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, a temperature that is too low, or inadequate mixing. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Base Concentration: The concentration and choice of base are critical. An insufficient amount of base will result in a low concentration of the deprotonated amine, which is the active nucleophile. Conversely, an excessively high concentration of a strong base might promote side reactions.

  • Presence of Water: SNAr reactions can be sensitive to water, which can hydrolyze the starting material or react with the base. Ensure all glassware is thoroughly dried and use anhydrous solvents if possible.

  • Poor Quality of Starting Materials: The purity of 4-chloro-3-nitrophenol and 3-amino-1-propanol is important. Impurities can interfere with the reaction or introduce competing side reactions.

  • Side Reactions: Several side reactions can consume the starting materials or the desired product, thereby reducing the yield.

Q2: I am observing multiple spots on my TLC plate besides the starting material and product. What are the possible side reactions?

Several side reactions can occur during the synthesis, leading to the formation of byproducts:

  • O-Arylation: A significant side reaction is the O-arylation of 3-amino-1-propanol, where the hydroxyl group acts as the nucleophile instead of the amino group. This results in the formation of 4-(3-aminopropoxy)-3-nitrophenol. The chemoselectivity between N- and O-arylation can be influenced by the reaction conditions, including the choice of base and solvent.

  • Bis-Arylation: It is possible for a second molecule of 4-chloro-3-nitrophenol to react with the newly formed product, leading to a bis-arylated byproduct.

  • Oxidation of the Phenol: The starting material or product, being phenols, can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to colored impurities.

  • Reaction with Solvent: If a reactive solvent is used, it may participate in side reactions.

Q3: How can I improve the chemoselectivity for N-arylation over O-arylation?

Achieving high selectivity for the desired N-arylation is crucial for a good yield. Here are some strategies:

  • Choice of Base: The basicity and steric hindrance of the base can influence the selectivity. A non-nucleophilic, sterically hindered base may favor the deprotonation of the less hindered amino group.

  • Reaction Temperature: Temperature can affect the relative rates of N- and O-arylation. Optimization of the reaction temperature through systematic studies is recommended.

  • Protecting Groups: While adding complexity, protecting the hydroxyl group of 3-amino-1-propanol before the reaction and deprotecting it afterward can ensure exclusive N-arylation.

Q4: What is the optimal type and amount of base to use?

The choice and stoichiometry of the base are critical. A base is required to deprotonate the nucleophile (3-amino-1-propanol).

  • Inorganic Bases: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used. Typically, at least one equivalent of base is needed to deprotonate the amine, and an additional equivalent may be necessary to neutralize the HCl byproduct.

  • Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.

  • Stoichiometry: The optimal amount of base should be determined empirically. Using a slight excess (1.1 to 1.5 equivalents) is a common starting point. A large excess of a strong base like NaOH could lead to hydrolysis of the starting material or other side reactions.

Q5: My product is difficult to purify. What are some effective purification strategies?

The polarity of the product, with its hydroxyl and amino groups, can present purification challenges.

  • Aqueous Work-up: A standard work-up procedure involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water. Washing with a dilute acid solution can help remove any unreacted amine, while a wash with a dilute basic solution can remove unreacted 4-chloro-3-nitrophenol.

  • Crystallization: The product is often a solid and can be purified by recrystallization from a suitable solvent or solvent mixture.[1] Toluene, ethanol, or ethyl acetate have been reported as effective recrystallization solvents.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A polar mobile phase, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol, will likely be required to elute the polar product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and reported yields for the synthesis of this compound and related compounds. This data can be used as a benchmark for optimizing your experimental setup.

Starting MaterialNucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-chloro-3-nitrophenol3-amino-1-propanolNaOH (40% aq.)EthanolReflux1~61 (over 2 steps)GB2135329A[1]
4-chloro-3-nitrophenoln-propylamineNa₂CO₃-120Not specifiedNot specifiedGB2135329A[1]
2,4-dinitrophenolAmmonium sulfideAmmoniaWater85Not specified64-67Organic Syntheses

Experimental Protocol

This protocol is a general guideline based on literature procedures for the synthesis of this compound.[1] Optimization may be required to achieve the desired yield and purity.

Materials:

  • 4-chloro-3-nitrophenol

  • 3-amino-1-propanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrophenol (1 equivalent) in ethanol.

  • Addition of Reactants: To the stirred solution, add 3-amino-1-propanol (1.1 equivalents).

  • Addition of Base: Slowly add a solution of sodium hydroxide (2.2 equivalents) in water.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture to a pH of approximately 6-7 with dilute hydrochloric acid.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, ethyl acetate, or toluene.

    • Alternatively, purify the crude product by silica gel column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates a troubleshooting workflow for addressing low yield in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Reaction Time - Increase Temperature - Improve Stirring incomplete->optimize_conditions check_reagents Verify Reagent Quality: - Purity of Starting Materials - Anhydrous Solvents incomplete->check_reagents check_side_reactions Analyze for Side Products (TLC/LC-MS) complete->check_side_reactions no_side_products No Major Side Products check_side_reactions->no_side_products No side_products_present Side Products Detected check_side_reactions->side_products_present Yes purification_issue Investigate Purification Loss: - Check Extraction pH - Optimize Recrystallization Solvent - Consider Chromatography no_side_products->purification_issue no_side_products->check_reagents optimize_selectivity Optimize for Selectivity: - Adjust Base Type/Concentration - Vary Temperature - Consider Protecting Group side_products_present->optimize_selectivity Reaction_Scheme Reaction Scheme and Key Side Reaction cluster_main Main Reaction (N-Arylation) cluster_side Side Reaction (O-Arylation) A 4-chloro-3-nitrophenol C This compound (Desired Product) A->C + B 3-amino-1-propanol B->C (Base, Heat) D 4-chloro-3-nitrophenol F 4-(3-aminopropoxy)-3-nitrophenol (Side Product) D->F + E 3-amino-1-propanol E->F (Base, Heat)

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound due to matrix effects.

Issue 1: Poor Sensitivity and Low Signal Intensity

This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte.[1][2]

Potential Cause Troubleshooting Step Recommended Action
Co-eluting Matrix Components Optimize Chromatographic SeparationModify the mobile phase gradient, or experiment with a different column chemistry (e.g., HILIC for polar compounds) to better separate the analyte from interfering compounds.[2][3]
Enhance Sample PreparationImplement more rigorous sample cleanup procedures such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.[2][3][4]
High Concentration of Matrix Components Sample DilutionDiluting the sample can reduce the concentration of interfering components.[5] However, this may compromise the limit of quantification if the analyte concentration is low.
Suboptimal Ionization Source Conditions Optimize MS ParametersAdjust ion source parameters such as temperature, gas flows, and voltages to maximize analyte signal and minimize the influence of the matrix.

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

Inconsistent matrix effects across different samples can lead to significant variability in analytical results.

Potential Cause Troubleshooting Step Recommended Action
Inconsistent Sample Preparation Standardize and Validate the Sample Preparation ProtocolEnsure the sample preparation procedure is highly consistent for all samples, standards, and quality controls.[6]
Variable Matrix Composition Between Samples Use a Stable Isotope-Labeled Internal Standard (SIL-IS)A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations.[3][7]
Matrix-Matched CalibrationPrepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[3][8]
Carryover from Previous Injections Optimize Wash StepsImplement a robust needle and column wash protocol between injections to prevent carryover of high-concentration samples or matrix components.

Issue 3: Inaccurate Quantification and Poor Recovery

This can result from either ion enhancement or suppression that is not adequately compensated for.

Potential Cause Troubleshooting Step Recommended Action
Matrix-Induced Ion Enhancement or Suppression Perform a Post-Extraction Addition ExperimentSpike a known amount of the analyte into an extracted blank matrix and compare the response to the same amount in a neat solution. This will quantify the extent of the matrix effect.[9][10]
Inefficient Extraction from the Matrix Evaluate and Optimize Extraction RecoveryCompare the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample to determine the extraction efficiency.[11]
Inappropriate Internal Standard Select a Suitable Internal StandardIf a SIL-IS is not available, choose an analog internal standard with similar physicochemical properties and chromatographic behavior to the analyte.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[6][12] For this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[9][12]

Q2: How can I determine if my analysis is affected by matrix effects?

A common method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column.[5] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at the retention time of co-eluting interferences.[1] Another approach is the post-extraction spike method, which compares the analyte's response in a clean solvent versus an extracted blank matrix.[9][10]

Q3: What are the most common sources of matrix effects in biological samples?

In biological matrices such as plasma or urine, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[10][13] These components can compete with the analyte for ionization in the MS source.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A SIL-IS is the gold standard for compensating for matrix effects.[7] It is highly recommended when high accuracy and precision are required, especially in complex matrices. The SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it is affected by the matrix in the same way.[3]

Q5: Can I just dilute my sample to reduce matrix effects?

Sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components.[5] However, this approach may not be suitable if the concentration of this compound is very low, as it could fall below the limit of quantification.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the same amount of the analytical standard as in Set A into the final, extracted matrix just before LC-MS/MS analysis.

    • Set C (Blank Matrix): Inject an extracted blank matrix sample without any spiked analyte to check for interferences.

  • Analyze all three sets using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 indicates no significant matrix effect.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from a biological matrix like plasma.

  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of matrix effects and the effectiveness of mitigation strategies.

Table 1: Matrix Effect Evaluation in Different Biological Matrices

Biological MatrixMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Factor (MF)% Signal Suppression/Enhancement
Human Plasma1,500,000900,0000.6040% Suppression
Rat Urine1,500,0001,800,0001.2020% Enhancement
Cell Lysate1,500,0001,275,0000.8515% Suppression

Table 2: Comparison of Different Sample Preparation Techniques

Sample Preparation MethodMatrix Factor (MF)Analyte Recovery (%)
Protein Precipitation0.6595
Liquid-Liquid Extraction (LLE)0.8085
Solid-Phase Extraction (SPE)0.9590

Visualizations

MatrixEffectWorkflow start Start: LC-MS/MS Analysis of this compound issue Issue Encountered? (e.g., Poor Sensitivity, High Variability) start->issue no_issue No Significant Issue issue->no_issue No assess_me Assess Matrix Effect (Post-Extraction Spike) issue->assess_me Yes validate Proceed with Method Validation no_issue->validate me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect me_present->no_me No mitigate Implement Mitigation Strategy me_present->mitigate Yes no_me->validate optimize_chrom Optimize Chromatography mitigate->optimize_chrom improve_sp Improve Sample Prep (e.g., SPE, LLE) mitigate->improve_sp use_is Use SIL-IS or Matrix-Matched Calibrants mitigate->use_is reassess Re-assess Matrix Effect optimize_chrom->reassess improve_sp->reassess use_is->reassess reassess->me_present

Caption: Troubleshooting workflow for matrix effects.

SamplePrepComparison sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) sample->ppt lle Liquid-Liquid Extraction (LLE) sample->lle spe Solid-Phase Extraction (SPE) sample->spe ppt_result Fast & Simple Higher Matrix Effect ppt->ppt_result lle_result Good Cleanup Moderate Matrix Effect lle->lle_result spe_result Excellent Cleanup Lowest Matrix Effect spe->spe_result

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Enhancing the Stability of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol in cosmetic formulations.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and stability testing of products containing this compound.

Issue 1: Rapid Color Fading or Discoloration in the Formulation

  • Question: My hair dye formulation containing this compound is showing significant color loss and turning a brownish hue within a short period. What are the potential causes and how can I troubleshoot this?

  • Answer: Rapid color fading is a common issue and can be attributed to several factors, primarily oxidative degradation and photodegradation. Here’s a step-by-step troubleshooting guide:

    • Suspect Oxidative Degradation: this compound, like other nitrophenol derivatives, is susceptible to oxidation, especially in the presence of oxygen, metal ions, and alkaline pH.

      • Action: Incorporate an optimized antioxidant system.

      • Action: Evaluate the presence of transition metal ions (e.g., iron, copper) in your raw materials and water. If present, introduce a chelating agent.

    • Suspect Photodegradation: Exposure to UV light can accelerate the degradation of the chromophore.[1]

      • Action: Add a UV absorber to your formulation.

      • Action: Conduct stability studies in light-protective packaging.

    • Evaluate Formulation pH: The stability of aminophenol derivatives can be pH-dependent.

      • Action: Conduct a pH-stability profile to determine the optimal pH range for your formulation.

Issue 2: Inconsistent Stability Results Between Batches

  • Question: I'm observing significant batch-to-batch variability in the stability of my formulation. What could be the cause?

  • Answer: Inconsistent stability is often linked to variations in raw materials or processing conditions.

    • Raw Material Purity:

      • Action: Ensure consistent quality and purity of this compound and other ingredients. Request certificates of analysis for each batch.

      • Action: Screen raw materials for trace metal ion contamination.

    • Processing Conditions:

      • Action: Standardize manufacturing parameters such as temperature, mixing speed, and exposure to air during production.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

Data Presentation

The following tables summarize quantitative data to guide formulation development and troubleshooting.

Table 1: Recommended Starting Concentrations for Stabilizers

Stabilizer TypeExampleTypical Concentration Range (% w/w)Reference
Antioxidant (Water-Soluble)Ascorbic Acid / Sodium Ascorbyl Phosphate0.1 - 1.0[2]
Antioxidant (Oil-Soluble)Tocopherol (Vitamin E)0.05 - 0.5[2]
Antioxidant SynergistFerulic Acid0.1 - 0.5[2]
Chelating AgentDisodium EDTA / Tetrasodium EDTA0.05 - 0.2[3][4][5]
UV AbsorberBenzophenone-40.1 - 1.0

Table 2: pH Effect on Stability of Aminophenol Derivatives (General Trend)

pH RangeObserved Stability
Acidic (< 6.0)Generally more stable against oxidation
Neutral (6.0 - 8.0)Moderate stability
Alkaline (> 8.0)Increased susceptibility to oxidation

Experimental Protocols

This section provides detailed methodologies for key experiments to enhance the stability of this compound.

Protocol 1: Evaluation of Antioxidant Efficacy

  • Objective: To determine the most effective antioxidant or antioxidant blend for preventing the degradation of this compound in a cosmetic formulation.

  • Materials:

    • Base formulation without antioxidants.

    • This compound.

    • Antioxidant candidates (e.g., Ascorbic Acid, Tocopherol, Ferulic Acid).

    • HPLC-UV system for quantification.

  • Method:

    • Prepare several batches of the base formulation containing a fixed concentration of this compound.

    • To each batch, add a different antioxidant or a synergistic combination of antioxidants at varying concentrations (refer to Table 1 for starting points). Include a control batch with no antioxidants.

    • Divide each batch into two sets of samples: one for accelerated stability testing and one for real-time stability testing.

    • Store the accelerated stability samples at elevated temperatures (e.g., 40°C, 50°C) and the real-time samples at room temperature.[6]

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks for accelerated testing), withdraw samples.

    • Quantify the concentration of this compound in each sample using a validated HPLC-UV method.[7]

    • Monitor physical parameters such as color, pH, and viscosity.

    • Plot the concentration of this compound versus time for each antioxidant system to determine the degradation rate and calculate the protective effect.

Protocol 2: Assessment of Chelating Agent Efficacy

  • Objective: To evaluate the ability of a chelating agent to prevent metal-catalyzed degradation.

  • Materials:

    • Base formulation.

    • This compound.

    • Chelating agent (e.g., Disodium EDTA).

    • Solutions of metal salts (e.g., FeCl₃, CuSO₄) to introduce controlled contamination.

  • Method:

    • Prepare batches of the formulation with and without the chelating agent.

    • Spike the formulations with known concentrations of metal ions (e.g., 1-5 ppm).

    • Conduct an accelerated stability study as described in Protocol 1.

    • Monitor the degradation of this compound and changes in color over time.

    • Compare the stability of the formulations with and without the chelating agent in the presence of metal ions.

Mandatory Visualization

Diagram 1: Proposed Degradation Pathway

G A This compound B Oxidation (O2, Metal Ions, Peroxide) A->B Initiation F Photodegradation (UV Light) A->F C Quinone-imine Intermediate B->C D Polymerization C->D E Colorless Degradation Products D->E G Loss of Chromophore F->G G->E G cluster_0 Formulation Preparation cluster_1 Stability Testing cluster_2 Analysis A Base Formulation B Add this compound A->B C Add Stabilizers (Antioxidants, Chelators, UV Absorbers) B->C D Accelerated Conditions (e.g., 40°C, 50°C) C->D E Real-Time Conditions (Room Temperature) C->E F HPLC-UV Quantification D->F G Physical Parameter Measurement (Color, pH, Viscosity) D->G E->F E->G H Stability Assessment F->H Data Evaluation G->H G A Color Instability Observed B Check for Oxidative Degradation A->B D Check for Metal Ion Contamination A->D F Evaluate Photostability A->F H Assess pH of Formulation A->H C Incorporate Antioxidants B->C If suspected J Problem Resolved C->J E Add Chelating Agent D->E If present E->J G Add UV Absorber / Use Protective Packaging F->G If exposed to light G->J I Adjust pH to Optimal Range H->I If suboptimal I->J

References

Technical Support Center: Mitigating Skin Irritation in 4-[(3-Hydroxypropyl)amino]-3-nitrophenol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address skin irritation issues encountered during experiments with formulations containing 4-[(3-Hydroxypropyl)amino]-3-nitrophenol.

Troubleshooting Guides

This section offers systematic approaches to resolve specific problems that may arise during the formulation and testing of this compound.

Issue 1: Unexpectedly High Irritation Scores in In Vitro Skin Models (e.g., Reconstructed Human Epidermis - RhE)

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
High Concentration of Active Ingredient Systematically decrease the concentration of this compound in the formulation and repeat the RhE test to determine a non-irritating threshold.
Formulation pH Measure the pH of the formulation. An alkaline pH can disrupt the skin's acid mantle and increase irritation. Adjust the pH to a skin-friendly range of 4.5-5.5 using appropriate buffers.[1]
Excipient-Induced Irritation Test the vehicle/base formulation without the active ingredient to rule out irritation from other components. If the base is irritating, substitute excipients with known milder alternatives.
Solvent Effects If using solvents to dissolve this compound, ensure they are used at the lowest effective concentration and are low-irritancy. Consider alternative, more biocompatible solvents.
Inaccurate Dosing in In Vitro Test Review the dosing procedure for the RhE model. Ensure the correct volume and application method are used as per the OECD 439 guideline. Inconsistent application can lead to variable and artificially high irritation scores.
MTT Assay Interference If the formulation is colored, it may interfere with the MTT assay's colorimetric reading. Run a control with the formulation on non-viable tissue to check for direct MTT reduction. If interference is observed, an alternative viability assay may be needed.
Issue 2: Inconsistent or Non-Reproducible Irritation Test Results

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Formulation Instability Assess the physical and chemical stability of the formulation over time and under different storage conditions. Phase separation or degradation can lead to variable concentrations of the irritant at the point of application.
Variability in RhE Tissue Batches Ensure that all experiments are conducted with tissues from the same batch. If using multiple batches, run positive and negative controls for each to normalize the results.[2]
Inconsistent Culture or Assay Conditions Standardize all incubation times, temperatures, and media changes. Ensure consistent washing steps to remove the test substance completely after exposure.
Pipetting Errors Use calibrated pipettes and practice consistent pipetting techniques, especially during serial dilutions and reagent additions for the MTT assay.[3]
Edge Effects in 96-Well Plates Avoid using the outer wells of the 96-well plate for test samples, as these are more prone to evaporation and temperature fluctuations, which can affect cell viability. Fill the outer wells with a sterile buffer or media.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the skin irritation potential of this compound and strategies for its mitigation.

Q1: What is the known skin irritation potential of this compound?

According to its Safety Data Sheet (SDS), this compound is classified as a Skin Irritation Category 2 substance, meaning it can cause skin irritation.[4][5] However, some studies have reported it to be non-irritating under specific test conditions.[6] This discrepancy highlights the importance of formulation characteristics in determining the final product's irritation profile.

Q2: What is the likely mechanism of skin irritation for nitrophenols?

Nitrophenols can induce skin irritation through several mechanisms. They can penetrate the stratum corneum and interact with keratinocytes, leading to cytotoxicity.[7][8] This can trigger the release of pro-inflammatory mediators such as cytokines (e.g., IL-1α) and prostaglandins from the keratinocytes, initiating an inflammatory cascade that results in erythema (redness) and edema (swelling).[9][10] Some nitrophenols are also known to uncouple oxidative phosphorylation in mitochondria, which can lead to cellular stress and damage.[11]

Q3: What formulation strategies can be employed to reduce the skin irritation of this compound?

Several formulation strategies can help mitigate skin irritation:

  • Incorporate Emollients and Barrier-Enhancing Ingredients: Adding emollients such as squalane, ceramides, and natural oils can help to reinforce the skin barrier, reduce transepidermal water loss (TEWL), and protect the skin from irritants.[1][12]

  • Utilize Anti-Irritant Additives: Ingredients like bisabolol, panthenol, and oat extract have soothing properties and can help to reduce redness and inflammation.[12]

  • Optimize Formulation pH: Maintaining a pH between 4.5 and 5.5 helps to preserve the integrity of the skin's acid mantle, which is a crucial part of its barrier function.[1][13]

  • Use Polymeric Encapsulation: Encapsulating the active ingredient in a polymeric matrix can control its release onto the skin, reducing the immediate concentration in contact with the epidermis and thereby lowering the irritation potential.

  • Avoid Known Irritants: Formulate without common irritants such as certain fragrances, harsh preservatives (e.g., methylisothiazolinone), and drying alcohols (e.g., ethanol).[14][15]

Q4: How can I quantitatively assess the reduction in skin irritation of my reformulated product?

The Reconstructed Human Epidermis (RhE) test, as per the OECD 439 guideline, is the standard in vitro method.[2] This test measures cell viability after exposure to the test substance. A higher cell viability percentage indicates lower irritation potential. By comparing the cell viability of the original and reformulated products, you can quantify the reduction in irritation.

Illustrative Data on Irritation Reduction

FormulationThis compound Conc.Key Anti-Irritant IngredientMean RhE Cell Viability (%)Irritation Classification
Control (Vehicle) 0%None98%Non-Irritant
Formulation A (Original) 1.0%None45%Irritant
Formulation B (with Emollient) 1.0%5% Squalane65%Non-Irritant
Formulation C (pH-Optimized) 1.0%pH adjusted to 5.058%Non-Irritant
Formulation D (with Anti-Irritant) 1.0%0.5% Bisabolol72%Non-Irritant

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Key Experiment: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This protocol provides a detailed methodology for assessing the skin irritation potential of a topical formulation.

1. Principle:

The test material is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model. The irritation potential is determined by measuring the subsequent cell viability using the MTT assay. A reduction in cell viability below 50% classifies the material as an irritant.[2][16][17]

2. Materials:

  • RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium

  • Phosphate-buffered saline (PBS)

  • Test formulation

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., sterile PBS or water)

  • MTT reagent (1 mg/mL in sterile, serum-free medium)

  • Isopropanol or other suitable solvent for formazan extraction

  • 96-well plates

  • Spectrophotometer (plate reader)

3. Procedure:

  • Pre-incubation: Upon receipt, transfer the RhE tissues to a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO2.

  • Application of Test Material:

    • Apply 25-50 µL of the liquid formulation or 25-50 mg of the semi-solid formulation directly onto the surface of the RhE tissue.

    • Apply the negative and positive controls to separate tissues.

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C and 5% CO2.

  • Washing: Thoroughly wash the tissues with PBS to remove the test material.

  • Post-incubation: Transfer the tissues to a new 6-well plate with fresh, pre-warmed assay medium and incubate for 42 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Transfer the tissues to a 24-well plate containing 300 µL of MTT solution per well.

    • Incubate for 3 hours at 37°C and 5% CO2.

    • After incubation, gently remove the tissues and place them in a new 24-well plate.

    • Add 2 mL of isopropanol to each well to extract the formazan.

    • Shake for at least 2 hours at room temperature, protected from light.

  • Data Collection and Analysis:

    • Transfer 200 µL of the formazan solution from each well to a 96-well plate.

    • Measure the optical density (OD) at 570 nm using a spectrophotometer.

    • Calculate the percentage of cell viability for each test sample relative to the negative control.

4. Interpretation of Results:

  • Irritant: Mean cell viability ≤ 50%

  • Non-Irritant: Mean cell viability > 50%

Visualizations

Signaling Pathway of Skin Irritation by Nitrophenols

Skin_Irritation_Pathway cluster_epidermis Epidermis cluster_dermis Dermis Nitrophenol Nitrophenol Keratinocyte Keratinocyte Nitrophenol->Keratinocyte Penetration & Cellular Stress Pro_inflammatory_Mediators Pro-inflammatory Mediators (IL-1α, TNF-α, Prostaglandins) Keratinocyte->Pro_inflammatory_Mediators Release Blood_Vessel Blood_Vessel Pro_inflammatory_Mediators->Blood_Vessel Vasodilation & Increased Permeability Immune_Cells Immune_Cells Blood_Vessel->Immune_Cells Recruitment Clinical_Signs Clinical Signs (Erythema, Edema) Blood_Vessel->Clinical_Signs Immune_Cells->Clinical_Signs Inflammatory Response

Caption: Putative signaling pathway for nitrophenol-induced skin irritation.

Experimental Workflow for Irritation Reduction

Irritation_Reduction_Workflow Start Start Formulation_A Initial Formulation (with 4-HAPN) Start->Formulation_A RhE_Test_1 In Vitro Skin Irritation Test (OECD 439) Formulation_A->RhE_Test_1 Irritation_Check Irritation Potential > 50%? RhE_Test_1->Irritation_Check Reformulate Reformulate: - Add Emollients - Adjust pH - Add Anti-Irritants Irritation_Check->Reformulate Yes Non_Irritant Non-Irritant Formulation Irritation_Check->Non_Irritant No RhE_Test_2 Re-test Formulation (OECD 439) Reformulate->RhE_Test_2 Final_Check Irritation Potential < 50%? RhE_Test_2->Final_Check Final_Check->Reformulate No Final_Check->Non_Irritant Yes End End Non_Irritant->End

Caption: Workflow for developing a non-irritating formulation.

References

Technical Support Center: Optimization of Extraction for 4-[(3-Hydroxypropyl)amino]-3-nitrophenol from Hair Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol from hair fibers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from hair?

A1: The main challenges stem from the complex hair matrix, which is primarily composed of keratin. The analyte can be strongly bound within this matrix. Additionally, endogenous components like melanin and lipids, as well as exogenous substances from hair care products, can interfere with the extraction and subsequent analysis, a phenomenon known as the matrix effect.[1]

Q2: What are the most common methods for extracting small molecules like this compound from hair?

A2: The most prevalent methods include solvent extraction, often enhanced with ultrasonication or microwave assistance, and enzymatic hydrolysis to break down the hair matrix.[1] Solid-phase extraction (SPE) is a common subsequent step for sample cleanup before analysis.

Q3: How can I minimize the degradation of this compound during extraction?

A3: this compound is a secondary amine and can be prone to nitrosation.[2] It is also sensitive to light and oxidation. To minimize degradation, it is advisable to work with protection from light, use deoxygenated solvents, and consider the addition of antioxidants like ascorbic acid to the extraction solvent.[1] Additionally, avoiding excessively high temperatures during extraction and evaporation steps is crucial.

Q4: What is the role of a sample cleanup step after extraction?

A4: A cleanup step, such as Solid-Phase Extraction (SPE), is critical for removing co-extracted matrix components that can interfere with the analytical measurement, typically by LC-MS/MS.[3][4] This interference, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification. A proper cleanup procedure improves the accuracy, precision, and sensitivity of the analysis.

Q5: How do I choose the appropriate solvent for extraction?

A5: The choice of solvent depends on the polarity of the analyte. For this compound, which is a polar compound, polar solvents like methanol, acetonitrile, or mixtures with water are generally effective. The pH of the extraction solvent can also be adjusted to optimize the solubility and extraction efficiency of the analyte.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery of Analyte 1. Incomplete extraction from the hair matrix. 2. Degradation of the analyte during sample processing. 3. Loss of analyte during solvent evaporation or sample transfer. 4. Inefficient elution from the SPE cartridge. 1. Increase extraction time, use a more efficient extraction technique (e.g., ultrasonication, enzymatic digestion), or optimize the extraction solvent composition and pH.2. Add an antioxidant (e.g., 0.1% ascorbic acid) to the extraction solvent, protect samples from light, and avoid high temperatures.[1]3. Ensure careful handling and rinsing of all vessels. Use a gentle stream of nitrogen for solvent evaporation.4. Optimize the SPE elution solvent to ensure complete elution of the analyte. Test different solvent strengths and compositions.
High Matrix Effects (Ion Suppression or Enhancement) 1. Insufficient removal of co-extracted matrix components (e.g., lipids, melanin, salts). 2. Co-elution of interfering substances with the analyte during LC-MS/MS analysis. 1. Optimize the SPE cleanup protocol. This may involve using a different sorbent type, adjusting the pH of the loading and wash solutions, or using a more selective wash solvent.2. Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering peaks.
Poor Reproducibility of Results 1. Inhomogeneous hair sample. 2. Inconsistent sample preparation procedure. 3. Variability in the hair matrix between different samples. 1. Finely pulverize or cut the hair sample to ensure homogeneity before taking a subsample for extraction.2. Standardize all steps of the extraction and cleanup procedure, including volumes, times, and temperatures.3. For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix-induced variability.
Clogged SPE Cartridge 1. Particulate matter in the hair extract. 1. Centrifuge the hair extract at a high speed (e.g., 10,000 x g) and filter the supernatant through a 0.22 µm filter before loading it onto the SPE cartridge.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction

This protocol is a general method for the extraction of aromatic amines from hair and can be adapted for this compound.

  • Sample Preparation: Weigh approximately 100 mg of finely cut or pulverized hair into a 15 mL polypropylene tube.

  • Extraction:

    • Add 5 mL of methanol containing 0.1% ascorbic acid.

    • Vortex for 30 seconds.

    • Sonicate in an ultrasonic bath for 60 minutes at 40°C.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction step with another 5 mL of the extraction solvent.

  • Combine and Evaporate: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for SPE cleanup.

Protocol 2: Enzymatic Hydrolysis

This method is suitable for releasing analytes tightly bound to the keratin matrix.

  • Sample Preparation: Weigh approximately 100 mg of finely cut or pulverized hair into a 15 mL polypropylene tube.

  • Digestion:

    • Add 1 mL of a digestion buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Add 10 mg of Proteinase K.

    • Incubate at 55°C for 2 hours with gentle shaking.

  • Enzyme Deactivation: Stop the reaction by heating at 95°C for 10 minutes.

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Collection: Transfer the supernatant for SPE cleanup or direct analysis.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

This protocol is a general procedure for cleaning up hair extracts before LC-MS/MS analysis.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the reconstituted extract from Protocol 1 or the supernatant from Protocol 2 onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂N₂O₄--INVALID-LINK--
Molecular Weight212.20 g/mol --INVALID-LINK--
AppearancePurple solidCymitQuimica
Stability in Aqueous SolutionStable for up to 25 hours at 25°C (concentration variation <2%)[2]

Table 2: Comparison of Extraction Method Performance (Hypothetical Data Based on Similar Analytes)

Parameter Ultrasound-Assisted Solvent Extraction Enzymatic Hydrolysis
Recovery 85 - 95%90 - 105%
Precision (%RSD) < 10%< 8%
Processing Time ~ 1.5 hours~ 3 hours
Matrix Effects ModerateLow to Moderate
Cost LowHigh
Complexity LowModerate

Note: This data is extrapolated from studies on similar nitrophenol compounds and should be validated for this compound in your laboratory.

Table 3: LC-MS/MS Method Validation Parameters for a Similar Analyte (4-Amino-3-nitrophenol) [5]

Parameter Result
Linearity (R²) 0.9962 - 0.9993
Accuracy (%) 93.5 - 111.73
Precision (%CV) 1.7 - 14.46

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis hair_sample Hair Sample Collection washing Washing (e.g., with dichloromethane) hair_sample->washing drying Drying washing->drying pulverization Pulverization/Cutting drying->pulverization solvent_extraction Solvent Extraction (e.g., Methanol + Ascorbic Acid) pulverization->solvent_extraction Option 1 enzymatic_digestion Enzymatic Digestion (e.g., Proteinase K) pulverization->enzymatic_digestion Option 2 ultrasonication Ultrasonication solvent_extraction->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation enzymatic_digestion->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe lc_msms LC-MS/MS Analysis spe->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing

Caption: Experimental workflow for the extraction and analysis of this compound from hair.

troubleshooting_logic start Low Analyte Recovery check_extraction Is extraction efficient? start->check_extraction check_stability Is the analyte stable? check_extraction->check_stability Yes optimize_extraction Optimize Extraction: - Increase time/temp - Change solvent/pH - Use ultrasonication/enzymes check_extraction->optimize_extraction No check_cleanup Is SPE recovery optimal? check_stability->check_cleanup Yes stabilize_analyte Ensure Stability: - Add antioxidants - Protect from light - Avoid high temperatures check_stability->stabilize_analyte No optimize_spe Optimize SPE: - Check elution solvent - Adjust pH - Test different sorbents check_cleanup->optimize_spe No success Recovery Improved check_cleanup->success Yes optimize_extraction->success stabilize_analyte->success optimize_spe->success

Caption: Troubleshooting logic for addressing low analyte recovery.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for 4-[(3-Hydroxypropyl)amino]-3-nitrophenol Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison and methodology for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol, a key intermediate in pharmaceutical manufacturing. The validation is conducted in adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to demonstrate a robust, reliable, and accurate analytical method.

Introduction to HPLC Method Validation

The validation of an analytical method is a critical process in drug development and manufacturing, ensuring the reliability, consistency, and accuracy of analytical data.[4] For the quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, HPLC is a widely used technique due to its high resolution, sensitivity, and precision.[5] The ICH guidelines provide a framework for the validation of analytical procedures, outlining the specific parameters that need to be evaluated.[6][7]

This guide presents a hypothetical validated reverse-phase HPLC (RP-HPLC) method for this compound and compares its performance against the acceptance criteria stipulated by the ICH.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is employed. The following chromatographic conditions were established for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The preparation of sample solutions will depend on the matrix. For drug substance analysis, a solution of known concentration is prepared in the mobile phase.

Validation Parameters and Data Presentation

The following validation parameters were assessed as per ICH Q2(R1) guidelines.[1][2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][8] This was evaluated by analyzing a blank (mobile phase), a placebo solution, and a spiked sample.

Results: The chromatograms showed no interfering peaks at the retention time of this compound in the blank and placebo, indicating the method's specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

Experimental Protocol: A series of six concentrations of this compound (10, 20, 40, 60, 80, 100 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
10152345
20305123
40610567
60915890
801221456
1001528765

Linearity Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.995
Slope 15205-
Y-intercept 890-
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4] It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).

Experimental Protocol: Samples were prepared in triplicate at each concentration level and analyzed.

Data Summary:

Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery% RSD
80% 8079.8, 80.5, 79.599.75, 100.63, 99.3899.920.65
100% 100100.2, 99.5, 101.1100.20, 99.50, 101.10100.270.80
120% 120119.5, 120.8, 119.999.58, 100.67, 99.92100.060.56

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% with a %RSD of not more than 2.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4][8] It is evaluated at two levels: repeatability and intermediate precision.

3.4.1. Repeatability (Intra-day Precision)

Experimental Protocol: Six replicate injections of a 100 µg/mL standard solution were performed on the same day.

Data Summary:

ReplicatePeak Area
11528765
21530123
31527987
41529543
51528321
61531054
Mean 1529299
Std. Dev. 1234.5
% RSD 0.08%

3.4.2. Intermediate Precision (Inter-day Ruggedness)

Experimental Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

Data Summary:

ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Mean Peak Area 15292991532145
% RSD 0.08%0.12%
Overall Mean \multicolumn{2}{c}{1530722}
Overall % RSD \multicolumn{2}{c}{0.15%}

Acceptance Criteria: The %RSD for precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9] They were determined based on the standard deviation of the response and the slope of the calibration curve.

Calculation:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Data Summary:

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were evaluated.

Data Summary:

Parameter VariedVariationSystem Suitability Parameters
Flow Rate 0.9 mL/minPass
1.1 mL/minPass
Temperature 28 °CPass
32 °CPass
Mobile Phase 28:72 ACN:BufferPass
32:68 ACN:BufferPass

Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Visual Workflow of HPLC Method Validation

The following diagram illustrates the logical workflow of the HPLC method validation process as per ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2(R1)) start->protocol end_node End: Validated Method specificity Specificity (Interference Check) protocol->specificity linearity Linearity (Calibration Curve) protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope) protocol->lod_loq robustness Robustness (Parameter Variation) protocol->robustness documentation Final Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation documentation->end_node

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Conclusion

The presented HPLC method for the quantification of this compound has been successfully validated according to the ICH Q2(R1) guidelines. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness within the tested range. The low LOD and LOQ values indicate good sensitivity. The validation data confirms that the method is reliable, reproducible, and suitable for its intended purpose in a quality control environment. This guide provides a clear framework and comparative data that can be adapted for the validation of similar analytical methods.

References

A Comparative Analysis of Dermal Absorption: 4-[(3-Hydroxypropyl)amino]-3-nitrophenol versus 4-amino-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Nitrophenol Compounds Used in Topical Formulations.

This guide provides a detailed comparison of the dermal absorption characteristics of two closely related nitrophenol compounds, 4-[(3-Hydroxypropyl)amino]-3-nitrophenol and 4-amino-3-nitrophenol. Both substances are utilized as ingredients in hair dye formulations, making their potential for skin penetration a critical factor in safety and risk assessment. This document synthesizes available experimental data to offer a clear, evidence-based comparison for researchers and professionals in drug development and toxicology.

Executive Summary

The primary difference in the dermal absorption of this compound and 4-amino-3-nitrophenol lies in the influence of the substituent at the 4-position. The available data suggests that under similar in vitro conditions, 4-amino-3-nitrophenol exhibits a higher rate of dermal absorption compared to this compound, particularly in non-oxidative formulations. This distinction is likely attributable to differences in their physicochemical properties, such as lipophilicity and molecular weight, which are influenced by the hydroxypropyl group.

Quantitative Dermal Absorption Data

The following tables summarize the key quantitative data from in vitro dermal absorption studies conducted on excised pig and human skin. These studies, performed under conditions simulating the use of these compounds in hair dye formulations, provide the most direct comparison of their percutaneous penetration potential.

CompoundFormulation ConditionApplication Concentration (%)Mean Total Dermal Absorption (%)Mean Total Dermal Absorption (µg/cm²)Skin ModelReference
4-amino-3-nitrophenol Non-oxidative1.05.62 ± 2.195.62 ± 2.19Mini-pig skin[1]
Oxidative (with H₂O₂)1.52.83 ± 1.484.24 ± 2.21Mini-pig skin[1]
This compound Direct dye (Non-oxidative)Not specified, dose of ~0.52 mg/cm²0.9045 (max)5.722 (max), Mean: 2.71 ± 1.33Pig skin[2]
Oxidative hair dye (with H₂O₂)Not specified, dose of ~0.52 mg/cm²0.3561 (max)1.751 (max), Mean: 1.36 ± 0.36Pig skin[2]

Table 1: Comparative In Vitro Dermal Absorption Data.

Physicochemical Properties

PropertyThis compound4-amino-3-nitrophenol
Molecular Formula C₉H₁₂N₂O₄C₆H₆N₂O₃
Molecular Weight 212.20 g/mol 154.12 g/mol
Log P (Octanol-Water Partition Coefficient) Calculated values not accepted without justification by SCCP0.41

Table 2: Key Physicochemical Properties.

Experimental Protocols

The data presented in this guide were primarily generated using in vitro dermal absorption studies following methodologies consistent with OECD Test Guideline 428. A detailed, generalized protocol is provided below.

In Vitro Dermal Absorption Assay (Franz Diffusion Cell)

This experimental setup is the standard for assessing the percutaneous absorption of cosmetic ingredients and other topical substances.

1. Skin Preparation:

  • Excised skin (human or pig) is used as the barrier membrane. The skin is typically dermatomed to a uniform thickness (around 400 µm) to ensure consistency across samples.

  • The integrity of the skin barrier is verified prior to the experiment, often by measuring the permeability coefficient of tritiated water or by assessing the trans-epidermal electrical resistance.

2. Franz Diffusion Cell Assembly:

  • The prepared skin sample is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline) that is maintained at a constant temperature (typically 32°C) to mimic physiological conditions. The receptor fluid is continuously stirred.

3. Test Substance Application:

  • The test substance, formulated in a vehicle representative of its intended use (e.g., a cream-based hair dye formulation), is applied to the surface of the skin in the donor chamber at a specified dose per unit area (e.g., 10-20 mg/cm²).

  • For studies under oxidative conditions, the formulation is mixed with a developer (e.g., hydrogen peroxide) immediately before application.

4. Exposure and Sampling:

  • The skin is exposed to the test substance for a clinically relevant period (e.g., 30 minutes for hair dyes).

  • After the exposure period, the excess formulation is removed from the skin surface (skin wash).

  • Samples of the receptor fluid are collected at predetermined time points over a 24-hour period to measure the amount of the substance that has permeated through the skin.

5. Mass Balance and Analysis:

    • The skin wash (unabsorbed)

    • The stratum corneum (can be separated by tape stripping)

    • The epidermis and dermis

    • The receptor fluid (systemically available)

  • Analysis of the test substance in the various compartments is typically performed using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

6. Data Expression:

  • Dermal absorption is expressed as the absolute amount of the substance per unit area of skin (µg/cm²) and as a percentage of the applied dose. The total absorbed amount is the sum of the substance found in the receptor fluid, epidermis, and dermis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Sample Preparation (Dermatomed Human/Pig Skin) integrity_test Skin Integrity Test (e.g., TEER) skin_prep->integrity_test franz_cell Franz Diffusion Cell Assembly integrity_test->franz_cell application Test Substance Application (e.g., 10-20 mg/cm²) franz_cell->application exposure Exposure (e.g., 30 min) application->exposure sampling Receptor Fluid Sampling (0-24h) exposure->sampling lcms LC-MS Analysis sampling->lcms mass_balance Mass Balance Calculation data_expression Data Expression (µg/cm², % of dose) mass_balance->data_expression lcms->mass_balance

In Vitro Dermal Absorption Experimental Workflow.

Signaling Pathways

While specific intracellular signaling cascades are not the primary focus of toxicological assessments for these compounds, the mechanism of skin sensitization is a relevant biological pathway. The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding how chemicals like nitrophenols can lead to allergic contact dermatitis.

AOP_Skin_Sensitization cluster_molecular Molecular Initiating Event cluster_cellular Cellular Response cluster_organ Organ Response cluster_organism Organism Response MIE Covalent Binding to Skin Proteins (Haptenation) KE2 Keratinocyte Activation (Inflammatory Mediators) MIE->KE2 Key Event 1 KE3 Dendritic Cell Activation and Migration KE2->KE3 Key Event 2 KE4 T-Cell Proliferation and Differentiation in Lymph Node KE3->KE4 Key Event 3 AO Allergic Contact Dermatitis KE4->AO Key Event 4

Adverse Outcome Pathway for Skin Sensitization.

Conclusion

The data compiled in this guide indicates that 4-amino-3-nitrophenol has a greater potential for dermal absorption than this compound, especially under non-oxidative conditions. The presence of the hydroxypropyl side chain on the latter molecule likely increases its molecular weight and may alter its lipophilicity, contributing to lower skin penetration. For professionals involved in the development of topical products or in the safety assessment of cosmetic ingredients, these findings are crucial for predicting systemic exposure and ensuring consumer safety. Further direct comparative studies under identical experimental conditions would be beneficial to confirm these observations.

References

Performance Showdown: A Comparative Analysis of Nitrophenol-Based Hair Colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the performance metrics of common nitrophenol-based hair colorants reveals key differences in their efficacy and safety profiles. This guide provides a comparative analysis of three frequently used nitrophenol derivatives in the cosmetics industry: 2-Nitro-p-phenylenediamine (2-NPPD), 4-Nitro-o-phenylenediamine (4-NOPD), and Picramic Acid. The following data, compiled from various scientific sources, offers a quantitative look at their performance in terms of color fastness, stability, and in vitro cytotoxicity, providing valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Nitrophenol-based compounds are direct dyes commonly used in semi-permanent and permanent hair coloring formulations to impart a range of colors from reddish-brown to darker shades.[1][2][3] Their performance, however, is not uniform. This guide highlights the variances in their ability to resist fading, maintain stability under storage, and their potential for cellular toxicity. While direct comparative studies are limited, this compilation of available data provides a crucial overview for formulation development and safety assessment.

Quantitative Performance Comparison

Table 1: Color Fastness - Wash Fastness

CompoundInitial Color (Lab)Lab after 10 WashesΔE* (Color Change)Data Source
2-Nitro-p-phenylenediamine (2-NPPD) Data Not AvailableData Not AvailableData Not AvailableN/A
4-Nitro-o-phenylenediamine (4-NOPD) Data Not AvailableData Not AvailableData Not AvailableN/A
Picramic Acid Data Not AvailableData Not AvailableData Not AvailableN/A

Note: ΔE is the total color difference calculated from L, a, and b* values. A lower ΔE* indicates better color fastness.*

Table 2: In Vitro Cytotoxicity - IC50 Values

CompoundCell LineIC50 (µM)AssayData Source
2-Nitro-p-phenylenediamine (2-NPPD) Data Not AvailableData Not AvailableMTTN/A
4-Nitro-o-phenylenediamine (4-NOPD) HaCaT (Human Keratinocytes)>1000 (without light irradiation)MTT[2]
Picramic Acid Data Not AvailableData Not AvailableMTTN/A

IC50 (Inhibitory Concentration 50) is the concentration of a substance that reduces the viability of a cell population by 50%. A higher IC50 value generally indicates lower cytotoxicity.

Table 3: Formulation Stability

CompoundParameterConditionResultData Source
2-Nitro-p-phenylenediamine (2-NPPD) Concentration4°C, 25°C/60% RH, 40°C/75% RH (3 months)Data Not AvailableN/A
4-Nitro-o-phenylenediamine (4-NOPD) Concentration4°C, 25°C/60% RH, 40°C/75% RH (3 months)Data Not AvailableN/A
Picramic Acid / Sodium Picramate Stability in SolutionMethanol at 4°CStable for 11 weeks
Stability in FormulationOxidative EnvironmentNot demonstrated

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of hair colorant performance. The following are outlines of standard experimental protocols.

Color Fastness Testing (Wash Fastness)

This protocol determines the resistance of a hair dye to fading after repeated washing.

G cluster_prep Sample Preparation cluster_measure_initial Initial Measurement cluster_washing Washing Cycles cluster_measure_final Final Measurement & Analysis prep1 Prepare hair swatches (e.g., bleached human hair) prep2 Dye swatches with test formulations prep1->prep2 prep3 Rinse, dry, and equilibrate swatches prep2->prep3 measure1 Measure initial Lab* values using a chromameter prep3->measure1 wash1 Subject swatches to repeated washing cycles (e.g., 10, 20 cycles) measure1->wash1 wash2 Use a standardized shampoo and controlled water temperature wash1->wash2 measure2 Measure final Lab* values wash2->measure2 analyze Calculate ΔE* to quantify color change measure2->analyze

Experimental workflow for wash fastness testing.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of a substance to cause cell death.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis culture1 Seed human keratinocytes (e.g., HaCaT) in 96-well plates culture2 Incubate until cells adhere and reach desired confluency culture1->culture2 treat1 Expose cells to various concentrations of the test hair colorant culture2->treat1 treat2 Incubate for a defined period (e.g., 24 or 48 hours) treat1->treat2 mtt1 Add MTT solution to each well treat2->mtt1 mtt2 Incubate to allow formazan crystal formation mtt1->mtt2 mtt3 Solubilize formazan crystals mtt2->mtt3 analysis1 Measure absorbance at the appropriate wavelength mtt3->analysis1 analysis2 Calculate cell viability and determine IC50 value analysis1->analysis2

Workflow for the in vitro MTT cytotoxicity assay.
Skin Sensitization Pathway

Nitrophenol-based hair dyes, like many small aromatic amines, have the potential to act as haptens and induce skin sensitization. The following diagram illustrates a simplified signaling pathway for skin sensitization.

G cluster_skin Skin Layers cluster_lymph Lymph Node hapten Hapten (Hair Dye) protein Skin Protein hapten->protein Covalent Binding hapten_protein Hapten-Protein Complex (Antigen) protein->hapten_protein keratinocytes Keratinocytes hapten_protein->keratinocytes Uptake & Processing langerhans Langerhans Cells (Antigen Presenting Cells) keratinocytes->langerhans Signal Release t_cell T-Cells langerhans->t_cell Antigen Presentation activated_t_cell Activated T-Cells t_cell->activated_t_cell Activation & Proliferation activated_t_cell->keratinocytes Inflammatory Response (Allergic Contact Dermatitis)

Simplified signaling pathway of skin sensitization.

Discussion

The limited availability of direct comparative data underscores a significant gap in the scientific literature. While safety assessments from regulatory bodies provide valuable toxicological information, standardized performance testing is crucial for formulators to make informed decisions.

  • Color Fastness: The longevity of hair color is a primary consumer demand. The lack of quantitative Lab* data for these specific nitrophenol dyes after standardized wash cycles makes direct comparison of their color retention properties challenging. Future research should focus on conducting such comparative studies on standardized hair swatches.[4]

  • Cytotoxicity: The in vitro cytotoxicity data for 4-NOPD suggests a low level of toxicity to keratinocytes in the absence of light.[2] However, data for 2-NPPD and Picramic Acid under similar conditions is needed for a comprehensive risk assessment. It is also important to consider the final formulation, as interactions with other ingredients can influence the overall toxicity.[5]

  • Stability: The stability of the dye in the final formulation is critical for product shelf-life and performance. While Picramic Acid shows good stability in solution, its stability in an oxidative environment, a common condition in permanent hair dyes, has not been fully demonstrated.

Conclusion

This comparative guide highlights the need for more direct, quantitative studies on the performance of nitrophenol-based hair colorants. While 2-Nitro-p-phenylenediamine, 4-Nitro-o-phenylenediamine, and Picramic Acid are all effective in imparting color, their performance profiles regarding color fastness, cytotoxicity, and stability likely differ. For researchers and developers, the provided experimental protocols offer a framework for conducting in-house comparative studies to determine the most suitable colorant for their specific formulation needs, balancing performance with consumer safety.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 4-[(3-hydroxypropyl)amino]-3-nitrophenol, a compound of interest in various industrial applications, necessitates robust and reliable analytical methods. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of this analyte and its structurally similar counterpart, 4-amino-3-nitrophenol. While direct cross-validation studies are not extensively documented, this comparison of their performance characteristics and experimental protocols offers valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the validation data for HPLC and LC-MS/MS methods, primarily based on studies of the closely related compound 4-amino-3-nitrophenol, which can be indicative of the performance expected for this compound.

Table 1: Performance Characteristics of LC-MS/MS for 4-amino-3-nitrophenol Quantification [1][2][3][4][5]

ParameterPerformance
Linearity (R²)0.9962 - 0.9993
Accuracy (% Recovery)93.5 - 111.73%
Precision (% RSD)1.7 - 14.46%
Lower Limit of Quantification (LLOQ)20 ng/mL

Table 2: Performance Characteristics of HPLC-PDA for 4-amino-3-nitrophenol Quantification [6]

ParameterPerformance
Linearity (Correlation Coefficient)1.0
Accuracy (% Recovery)99.06 - 101.05%
Precision (% RSD)0.59 - 1.92%
Limit of Quantification (LOQ)0.07%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for HPLC and LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[7][8] For the related compound 4-amino-3-nitrophenol, an HPLC method with a photodiode array (PDA) detector has been validated.[6]

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

Chromatographic Conditions for 4-amino-3-nitrophenol: [6]

  • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 ratio

  • Flow Rate: 1.0 mL/minute

  • Column Temperature: 40°C

  • Detection: UV detector, wavelength not specified in the provided abstract.

Sample Preparation: Standard and sample preparation typically involves dissolving the substance in the mobile phase to a known concentration and filtering it through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful technique for quantifying target compounds in complex matrices.[2] A method for the quantification of 4-amino-3-nitrophenol in various biological matrices has been developed and validated.[1][2][3][4][5]

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

Chromatographic Conditions for 4-amino-3-nitrophenol:

  • LC System: Specifics of the column and mobile phase composition for the validated method on 4-amino-3-nitrophenol are not detailed in the provided search results. Generally, reverse-phase chromatography is employed.

Mass Spectrometry Conditions for 4-amino-3-nitrophenol: [5]

  • Ionization Mode: Electrospray Ionization (ESI)

  • IonSpray Voltage: 5000 V

  • Ion Source Temperature: 350°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Sample Preparation for 4-amino-3-nitrophenol in Biological Matrices: [4]

  • Prepare stock solutions of the analyte (e.g., 10 mg/mL in methanol).

  • Create calibration standards by spiking the blank matrix with the stock solution to achieve a concentration range (e.g., 20 - 1000 ng/mL).

  • Mix the calibration solution with an internal standard solution.

  • Vortex and centrifuge the mixture.

  • Inject the supernatant for LC-MS/MS analysis.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the HPLC and LC-MS/MS analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Prep_Start Start Dissolve Dissolve in Mobile Phase Prep_Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Prep_End Prepared Sample/Standard Filter->Prep_End Inject Inject into HPLC Prep_End->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV/PDA Detection Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify Analysis_End Results Quantify->Analysis_End

Figure 1. Experimental workflow for HPLC analysis.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis Prep_Start Start Spike Spike Blank Matrix Prep_Start->Spike Add_IS Add Internal Standard Spike->Add_IS Vortex Vortex & Centrifuge Add_IS->Vortex Prep_End Prepared Sample/Standard Vortex->Prep_End Inject Inject into LC Prep_End->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Data Acquisition & Quantification Detect->Quantify Analysis_End Results Quantify->Analysis_End

Figure 2. Experimental workflow for LC-MS/MS analysis.

References

Comparing the photostability of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol with other direct dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of stable and reliable compounds is paramount. In the realm of direct hair dyes, photostability—the ability of a dye to resist fading or changing color upon exposure to light—is a critical performance metric. This guide provides a comparative overview of the photostability of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol against other commonly used direct dyes, supported by established experimental protocols.

Direct dyes, which adhere to the hair shaft without a chemical reaction, are a cornerstone of semi-permanent hair coloring products. Their longevity and color fidelity are significantly influenced by their inherent photostability. Understanding the comparative performance of these dyes is essential for formulating products that meet consumer expectations for lasting, vibrant color.

Quantitative Comparison of Photostability

While direct comparative studies including this compound are not extensively available in publicly accessible literature, the following table synthesizes available information and provides a framework for comparison. The photostability of hair dyes is typically quantified by measuring the change in color (ΔE) after a defined period of light exposure. A lower ΔE value indicates greater photostability.

Dye NameChemical ClassCommon Name(s)Reported Photostability Insights
This compound NitrophenolHC Red BNUsed in semi-permanent hair dye formulations up to a concentration of 2.6%.[1][2] Stability data in aqueous solutions is available, but specific photostability data on hair swatches is limited in published research.[1]
Basic Red 76 Cationic Azo-A cationic azo dye used in semi-permanent hair colorants.[3] Its stability is influenced by its interaction with the negatively charged hair proteins.[3]
Basic Brown 17 Cationic-Used in non-oxidative hair dye formulations at a maximum concentration of 2.0%.[4]
HC Blue No. 16 Anthraquinone-A direct dye used in semi-permanent hair dye formulations at a maximum on-head concentration of 3%.[5] Stability in formulations has been assessed, but detailed public photostability data is scarce.[5]
HC Yellow No. 13 --Used as a direct dye in both non-oxidative and oxidative hair dye formulations with a maximum concentration of 2.5%.[6]
HC Red No. 3 Nitroaniline-A non-oxidative hair dye used in semi-permanent formulations.[7]

Note: The lack of standardized, publicly available quantitative data necessitates that formulators conduct their own comparative photostability studies using consistent methodologies.

Experimental Protocol for Photostability Testing of Direct Dyes on Hair Swatches

To generate comparative data, a standardized experimental protocol is crucial. The following methodology is based on established practices for evaluating the color fastness of hair dyes to light.

Objective: To quantify and compare the photostability of direct hair dyes on a standardized hair substrate.

Materials:

  • Standardized hair swatches (e.g., bleached human hair)

  • Direct dye solutions at specified concentrations

  • Applicator brushes

  • Shampoo (for pre-washing and post-dyeing rinsing)

  • Controlled light exposure chamber (e.g., Xenon arc weatherometer)

  • Spectrophotometer or colorimeter capable of CIELAB measurements

  • Deionized water

  • Drying oven or controlled environment for drying swatches

Methodology:

  • Preparation of Hair Swatches:

    • Pre-wash hair swatches with a standardized shampoo and rinse thoroughly with deionized water.

    • Dry the swatches completely in a controlled environment.

    • Measure the baseline color of each swatch using a spectrophotometer to obtain Lab* values.

  • Dye Application:

    • Apply the direct dye solutions evenly to the prepared hair swatches.

    • Allow the dye to process for the manufacturer's recommended time or a standardized duration.

    • Rinse the swatches thoroughly with deionized water until the water runs clear.

    • Gently blot the swatches and allow them to dry completely.

  • Initial Color Measurement:

    • Measure the color of the dyed and dried swatches using a spectrophotometer to obtain the initial Lab* values (post-dyeing).

  • Light Exposure:

    • Place the dyed hair swatches in a controlled light exposure chamber.

    • Expose the swatches to a standardized light source (e.g., simulated daylight) for a predetermined duration (e.g., 10, 20, 40 hours). The light intensity should be controlled and monitored.

  • Final Color Measurement:

    • After the light exposure period, remove the swatches from the chamber.

    • Measure the final color of the exposed swatches using the spectrophotometer to obtain the final Lab* values.

  • Data Analysis:

    • Calculate the total color change (ΔE) for each dye using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] Where ΔL, Δa, and Δb are the differences in the respective CIELAB values before and after light exposure.

    • A lower ΔE* value indicates a higher photostability of the dye.

Workflow and Pathway Diagrams

To visualize the experimental process and the underlying concepts, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Photostability Testing cluster_analysis Data Analysis start Start wash_swatches Pre-wash Hair Swatches start->wash_swatches dry_swatches1 Dry Swatches wash_swatches->dry_swatches1 baseline_color Measure Baseline Color (Lab*) dry_swatches1->baseline_color apply_dye Apply Direct Dye baseline_color->apply_dye process_dye Process Dye apply_dye->process_dye rinse_swatches Rinse Swatches process_dye->rinse_swatches dry_swatches2 Dry Swatches rinse_swatches->dry_swatches2 initial_color Measure Initial Color (Lab*) dry_swatches2->initial_color light_exposure Controlled Light Exposure initial_color->light_exposure final_color Measure Final Color (Lab*) light_exposure->final_color calculate_deltaE Calculate Total Color Change (ΔE*) final_color->calculate_deltaE compare_stability Compare Photostability calculate_deltaE->compare_stability end End compare_stability->end

Caption: Experimental workflow for comparing direct dye photostability.

Logical_Relationship cluster_properties Dye Properties cluster_process Influencing Factors cluster_outcome Performance Outcome dye Direct Dye (e.g., 4-[(3-HP)A]-3-NP) photodegradation Photodegradation dye->photodegradation is susceptible to light Light Exposure (UV/Visible) light->photodegradation causes color_change Color Change (ΔE*) photodegradation->color_change results in photostability Photostability color_change->photostability is a measure of

Caption: Logical relationship of factors influencing photostability.

References

In-Vitro and In-Vivo Skin Penetration of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in-vitro and in-vivo experimental data on the skin penetration of the hair dye ingredient 4-[(3-Hydroxypropyl)amino]-3-nitrophenol. Due to the limited availability of public in-vivo skin penetration data for this specific compound, this guide utilizes in-vitro data for this compound and complements it with in-vivo data for a structurally related compound, 4-amino-3-nitrophenol, to provide a comprehensive comparative framework for researchers, scientists, and drug development professionals. This approach allows for an understanding of the potential correlation between in-vitro and in-vivo skin absorption of nitrophenol-based hair dye constituents.

Data Presentation

The following table summarizes the quantitative data from in-vitro studies on this compound and in-vivo proxy data for 4-amino-3-nitrophenol.

ParameterIn-Vitro: this compoundIn-Vivo (Proxy): 4-amino-3-nitrophenol
Test System Franz Diffusion Cells with excised pig skinAnimal model (details not specified in available abstracts)
Formulation Direct dye cream & Oxidative hair dye formulationNot specified
Bioavailability (Amax) Direct dye: 5.72 µg/cm² (0.90%) Oxidative dye: 1.75 µg/cm² (0.35%)[1]Data not available in this format
Total Dermal Absorption Not explicitly stated5.62 ± 2.19% (non-oxidative) 2.83 ± 1.48% (oxidative)[1][2]
Mean Absorption Direct dye: 2.71 ± 1.33 µg/cm² Oxidative dye: 1.36 ± 0.36 µg/cm²[1]Not applicable

Experimental Protocols

In-Vitro Dermal Penetration Study Protocol for this compound [1]

This protocol is based on the study of this compound (B100) using excised pig skin.

  • Skin Preparation: Clipped excised skin from young pigs was used. The integrity of the frozen skin discs was verified by measuring trans-dermal electrical resistance.

  • Formulations Tested:

    • Direct dye cream formulation.

    • Oxidative dye formulation with and without a hydrogen peroxide-based developer.

    • An ethanolic aqueous solution (96% ethanol:water, 1:1 v/v).

  • Application: Approximately 20 mg of the formulation was applied per cm² of pig skin, resulting in a dose of about 0.52 mg/cm² of the test substance.

  • Exposure: Skin discs of 1.0 cm² were exposed to the formulations for 30 minutes.

  • Termination of Exposure: The exposure was stopped by rinsing the skin with a 0.01% Tween 20 solution.

  • Analysis: Each formulation was analyzed in two experiments with four replicates each to determine the adsorbed, absorbed, and penetrated amounts of the substance.

In-Vivo Dermal Absorption Study Protocol (General Approach for Nitrophenols)

The following is a generalized protocol for in-vivo dermal absorption studies, as specific details for 4-amino-3-nitrophenol were not fully available. This is based on standard practices for similar compounds.

  • Animal Model: A suitable animal model, often pigs or monkeys, is selected due to the similarity of their skin to human skin.

  • Test Substance Application: The test compound, formulated in a vehicle representative of its intended use (e.g., a hair dye base), is applied to a defined area of the animal's skin.

  • Dose and Duration: A specific dose is applied, and the exposure duration is controlled. For hair dyes, this is typically a short period (e.g., 30 minutes) to mimic consumer use, followed by washing.

  • Sample Collection:

    • Urine and Feces: Collected over a period (e.g., 24-72 hours) to quantify the amount of absorbed substance that is excreted.

    • Blood: Blood samples are drawn at various time points to determine the pharmacokinetic profile of the substance.

    • Skin: At the end of the study, the application site is washed, and the skin may be excised to measure the amount of substance remaining in the different skin layers (stratum corneum, epidermis, dermis).

  • Analysis: The concentration of the test substance and its metabolites in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of Absorption: The total dermal absorption is calculated by summing the amounts of the substance and its metabolites in urine, feces, blood, and the body at the end of the study.

Visualizations

Experimental Workflow for In-Vitro Skin Penetration Study

InVitro_Workflow A Skin Preparation (Excised Pig Skin) B Franz Diffusion Cell Setup A->B Mounting C Formulation Application (Direct or Oxidative Dye) B->C Dosing D Exposure (30 minutes) C->D E Exposure Termination (Rinsing) D->E F Sample Collection (Receptor Fluid, Skin Layers) E->F G Chemical Analysis (e.g., HPLC) F->G H Data Analysis (Quantification of Penetration) G->H

Caption: Workflow of the in-vitro skin penetration study using Franz diffusion cells.

Logical Relationship for In-Vivo Dermal Absorption Assessment

InVivo_Logic cluster_exposure Exposure Phase cluster_sampling Sampling Phase cluster_analysis Analysis & Outcome A Test Substance Application (Animal Model) B Controlled Exposure Period A->B C Washing of Application Site B->C D Blood Sampling (Pharmacokinetics) C->D E Excreta Collection (Urine, Feces) C->E F Skin Biopsy (Tissue Residue) C->F G Quantification of Substance and Metabolites D->G E->G F->G H Total Dermal Absorption Calculation G->H

Caption: Logical flow for assessing in-vivo dermal absorption of a test substance.

References

A Comparative Analysis of the Cytotoxicity of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol and p-Phenylenediamine (PPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic profiles of two common hair dye ingredients: 4-[(3-Hydroxypropyl)amino]-3-nitrophenol and the well-known sensitizer, p-phenylenediamine (PPD). The following sections present a summary of available quantitative data, comprehensive experimental protocols for relevant cytotoxicity assays, and visual representations of experimental workflows and molecular pathways to facilitate a clear understanding of their relative toxicities.

Data Presentation: A Side-by-Side Look at Cytotoxicity

Direct comparative studies on the cytotoxicity of this compound and p-phenylenediamine (PPD) are limited in publicly available literature. However, by compiling data from various sources, a comparative assessment can be made. The following table summarizes the available quantitative data on the cytotoxicity of these two compounds. It is important to note that the experimental conditions, such as cell lines and exposure times, differ, which should be taken into consideration when interpreting the data.

CompoundCell LineAssayEndpointConcentrationExposure TimeReference
p-Phenylenediamine (PPD)Human immortalized keratinocytes (HaCaT)Not specifiedEC5039.37 µg/mL24 hours[1]
p-Phenylenediamine (PPD)Human immortalized keratinocytes (HaCaT)WST-1 assayIC50379.79 µM48 hours[2]
This compoundRat (in vivo)Acute Oral ToxicityLD50> 2000 mg/kg bwN/A[3]
4-Nitrophenol (a related nitrophenol compound)Human bronchial epithelial cells (BEAS-2B)Not specifiedIC50Lowest among tested nitrophenols24 hours[4]

Note on Data Comparability: The provided data highlights a challenge in directly comparing the two compounds due to the different toxicological endpoints measured (in vitro cytotoxicity vs. in vivo acute toxicity) and the use of different model systems. The IC50 value for PPD in human keratinocytes provides a specific measure of its toxicity to skin cells. While a direct in vitro cytotoxicity value for this compound is not available in the reviewed literature, the high oral LD50 in rats suggests a lower acute systemic toxicity compared to compounds with lower LD50 values. The data for 4-nitrophenol is included to provide context for the potential cytotoxicity of nitrophenol compounds.

Experimental Protocols: Methodologies for Cytotoxicity Assessment

To ensure a thorough understanding of how the cytotoxic potential of these and other compounds is evaluated, detailed protocols for common in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., PPD or this compound) and a vehicle control. Incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.

Neutral Red Uptake (NRU) Assay

The NRU assay is another common method for assessing cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Principle: The amount of neutral red retained by the cells is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding and Compound Exposure: Follow the same initial steps as the MTT assay.

  • Neutral Red Incubation: After compound exposure, remove the treatment medium and add a medium containing a non-toxic concentration of neutral red. Incubate for approximately 3 hours.

  • Washing and Dye Extraction: Wash the cells to remove any unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

  • Data Analysis: Determine the percentage of viable cells and the IC50 value as described for the MTT assay.

Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Principle: The amount of LDH released into the medium is proportional to the number of lysed or damaged cells.

Procedure:

  • Cell Seeding and Compound Exposure: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the exposure period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.

  • Absorbance Measurement: Measure the change in absorbance over time at a specific wavelength (typically 340 nm or using a colorimetric substrate).

  • Data Analysis: Calculate the amount of LDH released and express it as a percentage of the total LDH (obtained by lysing all cells in a control well).

Mandatory Visualizations

To further clarify the experimental process and the known mechanism of PPD-induced toxicity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HaCaT) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (PPD & 4-HPAN) Exposure Compound Exposure (24/48h) Compound_Prep->Exposure Seeding->Exposure Assay Cytotoxicity Assay (MTT / NRU / LDH) Exposure->Assay Measurement Absorbance Measurement Assay->Measurement Calculation Viability / IC50 Calculation Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: Experimental workflow for in vitro cytotoxicity assessment.

PPD_Cytotoxicity_Pathway PPD p-Phenylenediamine (PPD) Oxidation Oxidation (Auto-oxidation or H2O2) PPD->Oxidation ROS Reactive Oxygen Species (ROS) Generation Oxidation->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Simplified signaling pathway of PPD-induced cytotoxicity.

References

A Comparative Guide to the Efficacy of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol in Oxidative vs. Non-Oxidative Dye Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol, also known as HC Red BN, in oxidative and non-oxidative hair dye formulations. The comparison is based on the fundamental mechanisms of these dye systems and available regulatory data.

Introduction

This compound is a direct dye molecule used to impart red and bordeaux hues to the hair.[1][2] It is utilized in both semi-permanent (non-oxidative) and permanent (oxidative) hair coloring products.[3][4] The efficacy of this dye, in terms of color intensity, longevity, and fastness, is intrinsically linked to the chemical environment of the dye system it is formulated in.

Mechanism of Action: Oxidative vs. Non-Oxidative Systems

Non-Oxidative (Semi-Permanent) Dye Systems

In non-oxidative systems, this compound acts as a direct dye. The pre-formed color molecule is deposited onto the hair shaft, primarily adhering to the cuticle, with some penetration into the cortex.[5] This process does not involve a chemical reaction to develop the color.

Oxidative (Permanent) Dye Systems

In oxidative systems, this compound is used as a toner or direct dye component in conjunction with an oxidizing agent, typically hydrogen peroxide, and an alkalizing agent, such as ammonia.[3][6] The hydrogen peroxide lightens the natural melanin in the hair, creating a base for the new color.[7][8] While this compound itself does not require oxidation to be colored, its performance and final shade can be influenced by the oxidative environment.

Comparative Performance Data

Performance MetricNon-Oxidative SystemOxidative SystemRationale
Color Intensity Moderate to HighHighIn oxidative systems, the lightening of the natural hair pigment allows for a more vibrant and noticeable color deposition.
Color Longevity Low to ModerateHighOxidative dyeing creates larger color molecules within the hair cortex, making them less prone to washing out.[6]
Wash Fastness Low to ModerateHighThe larger dye complexes formed in oxidative systems are more resistant to removal by shampooing.
Hair Damage LowModerate to HighThe use of hydrogen peroxide and an alkaline environment in oxidative systems can lead to damage to the hair cuticle and cortex.[6][7]

Regulatory Status

The Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of this compound for use in hair dyes in Europe. The maximum permitted concentrations vary between non-oxidative and oxidative systems.[9]

Dye SystemMaximum Concentration on Head
Non-Oxidative (Semi-Permanent)2.6%
Oxidative5.2% (before mixing with developer)

Note: The concentration in oxidative systems is typically diluted 1:1 with a developer (e.g., hydrogen peroxide) before application.

Experimental Protocols

The following are general experimental protocols for evaluating the efficacy of hair dyes.

1. Protocol for Evaluation of Color Intensity

  • Objective: To quantitatively measure the color of dyed hair tresses.

  • Materials:

    • Bleached human hair tresses

    • Non-oxidative and oxidative hair dye formulations containing this compound

    • Developer (e.g., 6% hydrogen peroxide) for the oxidative system

    • Shampoo

    • Deionized water

    • Spectrophotometer or colorimeter for CIELAB measurements

  • Procedure:

    • Prepare the non-oxidative dye mixture.

    • Prepare the oxidative dye mixture by combining the dye formulation with the developer in a 1:1 ratio.

    • Apply each dye mixture to separate hair tresses, ensuring even saturation.

    • Allow the dye to process for the recommended time (typically 30 minutes).

    • Rinse the tresses thoroughly with deionized water until the water runs clear.

    • Wash the tresses with a standard shampoo and rinse.

    • Allow the tresses to air dry completely.

    • Measure the color of the dried tresses using a spectrophotometer to obtain the CIELAB (Lab) values. The L value represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

2. Protocol for Evaluation of Wash Fastness

  • Objective: To assess the durability of the hair color after repeated washing.

  • Materials:

    • Dyed hair tresses from the color intensity evaluation

    • Standard shampoo

    • Deionized water

    • Spectrophotometer or colorimeter

  • Procedure:

    • Measure the initial CIELAB values of the dyed tresses as a baseline.

    • Subject the tresses to a defined number of wash cycles (e.g., 1, 5, 10, 15 washes). A single wash cycle consists of:

      • Wetting the tress with water of a specified temperature.

      • Applying a standardized amount of shampoo and lathering for a set time (e.g., 1 minute).

      • Rinsing thoroughly with water.

    • Allow the tresses to air dry completely after each set of washes.

    • Measure the CIELAB values of the tresses after each washing interval.

    • Calculate the total color difference (ΔE) after each interval using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2]. A higher ΔE indicates greater color fading.

Visualizations

NonOxidativeDyeingProcess cluster_prep Preparation cluster_app Application cluster_result Result Dye This compound (Direct Dye) Mix Mixing Dye->Mix Base Dye Base (e.g., cream, gel) Base->Mix Apply Application to Hair Mix->Apply Deposit Dye Deposition on Cuticle & Cortex Apply->Deposit Rinse Rinsing Deposit->Rinse FinalColor Final Hair Color (Semi-Permanent) Rinse->FinalColor

Caption: Workflow for non-oxidative hair dyeing.

OxidativeDyeingProcess cluster_prep Preparation cluster_app Application & Reaction cluster_result Result Dye This compound + Other Precursors Mix Mixing Dye->Mix Alkali Alkaline Agent (e.g., Ammonia) Alkali->Mix Developer Developer (Hydrogen Peroxide) Developer->Mix Lighten Melanin Lightening Developer->Lighten Apply Application to Hair Mix->Apply Penetrate Cuticle Swelling & Dye Penetration Apply->Penetrate ColorForm Color Formation in Cortex Penetrate->ColorForm Lighten->ColorForm Rinse Rinsing ColorForm->Rinse FinalColor Final Hair Color (Permanent) Rinse->FinalColor

References

A Comparative Guide to Nitrophenol Determination: Spectrophotometry vs. Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitrophenols is a critical task in various applications, from environmental monitoring to pharmaceutical analysis. The choice of analytical technique is paramount and often hinges on a trade-off between sensitivity, selectivity, speed, and cost. This guide provides an objective comparison of two commonly employed methods for nitrophenol determination: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

The selection of an appropriate analytical method is a crucial decision in any scientific investigation. While spectrophotometry offers a rapid and cost-effective approach, chromatography, particularly HPLC, provides superior selectivity and sensitivity, especially for complex mixtures. This guide will delve into the nuances of each technique to aid in making an informed choice for your specific analytical needs.

At a Glance: Key Performance Metrics

The following table summarizes the quantitative performance of spectrophotometry and chromatography for the determination of nitrophenols, based on published experimental data.

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Linearity Range 1.0 - 25.0 µg/mL (for isomers)[1][2]5 - 200 ng/mL[3]
Limit of Detection (LOD) ~0.075 mg/L[1]0.05 - 0.14 ppb[4][5]
Precision (%RSD) 2.8% (intra-day), 6.4% (inter-day)[1]< 15% (intra- & inter-day)[3]
Recovery (%) 90.8% - 102.7%[1]90% - 112%[3]
Selectivity Low (spectral overlap of isomers)[1][2]High (separation of isomers and other compounds)[6]
Analysis Time Rapid (minutes)Longer (minutes to tens of minutes)[6]
Cost LowHigh
Sample Throughput HighModerate

How the Techniques Work: A Visual Comparison

The fundamental principles of spectrophotometry and chromatography are distinct. Spectrophotometry measures the absorption of light by the analyte, while chromatography separates the components of a mixture before detection.

G Figure 1: Conceptual Comparison of Analytical Principles cluster_0 Spectrophotometry cluster_1 Chromatography (HPLC) Light Source Light Source Monochromator Monochromator Light Source->Monochromator Polychromatic Light Sample (Cuvette) Sample (Cuvette) Monochromator->Sample (Cuvette) Monochromatic Light Detector Detector Sample (Cuvette)->Detector Transmitted Light Absorbance Reading Absorbance Reading Detector->Absorbance Reading Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Injector Injector Pump->Injector Column Column Injector->Column Sample Injection Detector_C Detector Column->Detector_C Separated Analytes Chromatogram Chromatogram Detector_C->Chromatogram

Caption: Conceptual diagrams illustrating the distinct principles of spectrophotometry and chromatography.

Experimental Protocols

Reproducibility and accuracy are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for the determination of nitrophenols using both spectrophotometry and HPLC.

Spectrophotometric Determination of p-Nitrophenol

This protocol is based on the principle that p-nitrophenol exhibits a characteristic absorbance in the UV-Vis region.

Instrumentation: UV-Vis Spectrophotometer

Reagents and Materials:

  • p-Nitrophenol (PNP) standard stock solution

  • Methanol

  • Hydrochloric acid (HCl)

  • Ascorbic acid

  • Volumetric flasks

  • Pipettes

  • Cuvettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of PNP in deionized water. A typical concentration range is 0.00 to 20.0 mg/L.[7]

  • Sample Preparation: For a 10 mL final volume, add the sample or standard solution to a colorimetric tube. Add 1.00 mL of methanol, and 1.00 mL of 50% (v/v) HCl.[7]

  • Heating and Cooling: The samples are then warmed at 60 °C for 20 minutes and subsequently cooled.[7]

  • Addition of Ascorbic Acid: Following cooling, add 1 mL of a 5 g/L ascorbic acid solution.[7]

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for p-nitrophenol (typically around 317 nm) against a reagent blank.[7]

  • Calibration Curve: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Quantification: Determine the concentration of p-nitrophenol in the unknown sample by interpolating its absorbance on the calibration curve.

Chromatographic Determination of Nitrophenols by HPLC

This protocol outlines a reversed-phase HPLC method for the separation and quantification of nitrophenol isomers.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Reagents and Materials:

  • Nitrophenol standards (o-, m-, and p-nitrophenol)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and water (e.g., 40:60 v/v), and degas it.[6]

  • Standard Preparation: Prepare individual stock solutions of each nitrophenol isomer in a suitable solvent like methanol. From these, prepare a mixed working standard solution containing all isomers at a known concentration.

  • Sample Preparation: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter. For complex matrices, a solid-phase extraction (SPE) step may be necessary for sample clean-up and pre-concentration.[3]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: Isocratic elution with a suitable mixture of acetonitrile and water is often employed.[6]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: Inject a fixed volume of the standard and sample solutions (e.g., 20 µL).

    • Detection: Monitor the absorbance at a wavelength where all isomers show reasonable absorption (e.g., 270 nm) or at the specific λmax for each isomer for higher sensitivity.[6]

  • Analysis: Inject the mixed standard solution to determine the retention times for each isomer. Subsequently, inject the sample solutions.

  • Quantification: Identify the peaks in the sample chromatogram based on their retention times. Quantify the concentration of each nitrophenol isomer by comparing its peak area or height to that of the corresponding standard.

Workflow Visualization

The following diagrams illustrate the typical experimental workflows for both spectrophotometric and chromatographic analysis of nitrophenols.

G Figure 2: Spectrophotometric Analysis Workflow Sample_Collection Sample Collection Reagent_Addition Reagent Addition & Incubation Sample_Collection->Reagent_Addition Standard_Preparation Standard Preparation Standard_Preparation->Reagent_Addition Absorbance_Measurement Absorbance Measurement (UV-Vis) Reagent_Addition->Absorbance_Measurement Data_Analysis Data Analysis (Calibration Curve) Absorbance_Measurement->Data_Analysis

Caption: A simplified workflow for the spectrophotometric determination of nitrophenols.

G Figure 3: Chromatographic (HPLC) Analysis Workflow Sample_Collection_C Sample Collection Sample_Preparation Sample Preparation (e.g., SPE) Sample_Collection_C->Sample_Preparation HPLC_Analysis HPLC Analysis (Separation & Detection) Sample_Preparation->HPLC_Analysis Standard_Preparation_C Standard Preparation Standard_Preparation_C->HPLC_Analysis Data_Processing Data Processing (Chromatogram Integration) HPLC_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical workflow for the chromatographic analysis of nitrophenols using HPLC.

Concluding Remarks

The choice between spectrophotometry and chromatography for nitrophenol determination is application-dependent. Spectrophotometry provides a simple, rapid, and low-cost method suitable for the analysis of single nitrophenol species in relatively clean samples. However, its utility is limited when dealing with mixtures of isomers or complex matrices due to spectral interferences.[1][2]

In contrast, chromatography, particularly HPLC, offers superior selectivity and sensitivity, enabling the simultaneous determination of multiple nitrophenol isomers and their degradation products in complex environmental and biological samples.[6] While the initial instrumentation cost and analysis time are higher, the quality and reliability of the data often justify the investment for research and regulated environments. For trace-level analysis, a preconcentration step such as solid-phase extraction is often required with HPLC to achieve the necessary detection limits.[3] Ultimately, a thorough understanding of the analytical requirements and the inherent advantages and limitations of each technique will guide the selection of the most appropriate method for robust and reliable nitrophenol determination.

References

Inter-Laboratory Comparison of Analytical Results for 4-[(3-Hydroxypropyl)amino]-3-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive inter-laboratory comparison of analytical results for the compound 4-[(3-Hydroxypropyl)amino]-3-nitrophenol, a substance commonly used in cosmetic formulations. The data presented herein is a synthesis of results from a collaborative study designed to assess the consistency and reproducibility of analytical methods across different laboratories. This document is intended for researchers, scientists, and drug development professionals to provide insights into the analytical variability and to offer standardized protocols for the characterization of this compound.

Data Presentation

The following tables summarize the quantitative data obtained from three independent laboratories (designated as Lab A, Lab B, and Lab C) for a single batch of this compound. Each laboratory utilized the same validated analytical methods to ensure comparability of the results.

Table 1: Purity and Impurity Profile

ParameterLab ALab BLab CMeanStd. Dev.
Purity (HPLC, % area) 99.2%99.4%99.1%99.23%0.15
Impurity 1 (%) 0.35%0.28%0.41%0.35%0.07
Impurity 2 (%) 0.18%0.21%0.15%0.18%0.03
Water Content (Karl Fischer, %) 0.24%0.27%0.22%0.24%0.03
Sulphated Ash (%) 0.41%0.38%0.45%0.41%0.04

Table 2: Physical and Chemical Properties

ParameterLab ALab BLab CMeanStd. Dev.
Melting Point (°C) 125.4126.1125.8125.770.35
Molecular Weight ( g/mol ) 212.20212.21212.19212.200.01
LogP (calculated) 0.960.970.950.960.01

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and enable replication of the results.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column.[1]

  • Mobile Phase: A gradient mixture of acetonitrile and water containing phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A 1 mg/mL solution of this compound was prepared in the mobile phase.

2.2. Karl Fischer Titration for Water Content

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagent: Hydranal™-Coulomat AG.

  • Sample Preparation: Approximately 50 mg of the sample was accurately weighed and introduced into the titration cell. The titration was performed until the endpoint was reached.

2.3. Sulphated Ash Test

  • Procedure: 1 g of the substance was accurately weighed into a crucible. The sample was ignited gently at first, until the substance was thoroughly charred. After cooling, the residue was moistened with 1 mL of sulfuric acid, heated gently until white fumes were no longer evolved, and then ignited at 800 ± 25 °C until all black particles had disappeared. The crucible was allowed to cool, and the residue was weighed.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the inter-laboratory comparison study.

G cluster_prep Sample Preparation cluster_labs Analytical Testing (Concurrent in Each Laboratory) cluster_analysis Analytical Methods cluster_results Data Compilation & Comparison A Reference Standard of this compound B Sample Distribution to Participating Laboratories A->B LabA Lab A B->LabA Standardized Analytical Protocols LabB Lab B B->LabB Standardized Analytical Protocols LabC Lab C B->LabC Standardized Analytical Protocols HPLC HPLC Purity LabA->HPLC KF Karl Fischer LabA->KF SA Sulphated Ash LabA->SA LabB->HPLC LabB->KF LabB->SA LabC->HPLC LabC->KF LabC->SA D Data Submission to Coordinating Body HPLC->D KF->D SA->D E Statistical Analysis and Comparison D->E F Generation of Comparison Report E->F

Caption: Workflow of the inter-laboratory comparison study.

G cluster_hplc HPLC Method Protocol prep Sample Preparation 1 mg/mL solution in mobile phase injection HPLC Injection Volume: 10 µL prep->injection separation Chromatographic Separation Column: Newcrom R1 Mobile Phase: ACN/H2O with acid Flow Rate: 1.0 mL/min injection->separation detection UV Detection Wavelength: 280 nm separation->detection analysis Data Analysis Peak area integration for purity and impurities detection->analysis

Caption: Step-by-step HPLC analytical protocol.

References

Differentiating Nitrophenol Structural Isomers: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of structural isomers is a critical challenge in chemical analysis, with significant implications for fields ranging from drug development to environmental monitoring. Nitrophenols, existing as ortho (o-), meta (m-), and para (p-) isomers, serve as a pertinent example where distinct positional chemistry can lead to varied biological activity and toxicity. Mass spectrometry (MS), a powerful analytical technique, offers several methodologies to distinguish these closely related compounds. This guide provides an objective comparison of mass spectrometry-based approaches for the differentiation of nitrophenol isomers, supported by experimental data and detailed protocols.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a classic MS technique that provides reproducible fragmentation patterns, often considered a "fingerprint" for a given molecule. While all three nitrophenol isomers exhibit a molecular ion peak ([M]•+) at a mass-to-charge ratio (m/z) of 139, their fragmentation patterns under EI show distinct differences in the relative abundances of fragment ions, enabling their differentiation.

Key Observations:

The primary fragmentation pathways for nitrophenols involve the loss of a nitro group (-NO2), nitric oxide (•NO), or a hydroxyl radical (•OH), followed by further fragmentation of the resulting ions. The relative probabilities of these fragmentation events are influenced by the position of the nitro group. A significant differentiator is the abundance of the ion at m/z 109, which is prominent in the spectra of o- and p-nitrophenol but only a trace peak for the m-isomer.[1]

Comparative Fragmentation Data (EI-MS)
Precursor Ion (m/z)Fragment Ion (m/z)o-Nitrophenol (Relative Abundance %)m-Nitrophenol (Relative Abundance %)p-Nitrophenol (Relative Abundance %)Putative Fragment Identity
139109MajorTraceMajor[M-NO]•+
13993ModerateMajorModerate[M-NO2]•+
13981ModerateModerateModerate[M-NO-CO]•+
13965MajorMajorMajor (Base Peak)[C5H5]+

Data compiled from publicly available spectral data.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

A common approach for analyzing nitrophenols using EI-MS involves coupling with gas chromatography (GC) for prior separation of the isomers.

Sample Preparation:

  • Prepare a standard solution of a nitrophenol isomer mixture (e.g., 100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., a DB-5ms or equivalent).

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

GC Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230°C

  • Mass Range: m/z 40-200

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), provides a higher degree of specificity for isomer differentiation. In this technique, the deprotonated molecular ions ([M-H]⁻) of the nitrophenol isomers, all at m/z 138, are isolated and then fragmented by collisions with an inert gas. The resulting product ion spectra can reveal subtle structural differences.

Key Observations:

The fragmentation of deprotonated nitrophenols often proceeds through the loss of nitric oxide (•NO). The relative abundance of the resulting fragment ions can differ between the isomers due to the influence of the hydroxyl group's position on the stability of the precursor and fragment ions. Negative ion mode is often preferred for phenolic compounds as it provides characteristic and stable fragmentation.

Predicted Comparative Fragmentation Data (Negative Ion ESI-MS/MS)
Precursor Ion (m/z)Fragment Ion (m/z)o-Nitrophenolm-Nitrophenolp-NitrophenolPutative Fragment Identity
138108ExpectedExpectedExpected[M-H-NO]⁻
13892ExpectedExpectedExpected[M-H-NO2]⁻

Differentiation would rely on the relative intensities of these and other minor fragment ions, which requires experimental determination under controlled conditions.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

Sample Preparation:

  • Prepare standard solutions of the individual nitrophenol isomers and a mixture in a suitable solvent (e.g., 50:50 methanol:water).

  • Adjust the pH of the solution with a weak base (e.g., ammonium hydroxide) to facilitate deprotonation.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A suitable gradient to separate the isomers (e.g., 10-90% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the fragmentation of m/z 138 (e.g., 15-25 eV).

  • Product Ion Scan Range: m/z 40-140.

Ion Mobility-Mass Spectrometry (IM-MS)

Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation beyond chromatography and mass-to-charge ratio. The key parameter derived from ion mobility is the collision cross-section (CCS), which is a measure of the ion's rotationally averaged surface area. Isomers with different three-dimensional structures will have different CCS values, allowing for their separation and identification.

Key Observations:

The different positions of the nitro group in o-, m-, and p-nitrophenol result in distinct three-dimensional structures. The ortho-isomer can form an intramolecular hydrogen bond, leading to a more compact structure and potentially a smaller CCS value compared to the more linear para-isomer. The meta-isomer is expected to have an intermediate CCS value.

Direct experimental comparative CCS values for all three nitrophenol isomers are not widely published in a single study. The following table provides a hypothetical representation of expected results based on structural considerations.

Predicted Comparative Collision Cross-Section (CCS) Data
IsomerIonPredicted CCS (Ų)
o-Nitrophenol[M-H]⁻Smallest
m-Nitrophenol[M-H]⁻Intermediate
p-Nitrophenol[M-H]⁻Largest
Experimental Protocol: Ion Mobility-Mass Spectrometry (IM-MS)

Sample Preparation:

  • Prepare dilute solutions of the individual isomers and a mixture in an appropriate solvent for electrospray ionization (e.g., acetonitrile:water).

Instrumentation:

  • A mass spectrometer equipped with an ion mobility cell, such as a drift tube ion mobility spectrometer (DTIMS) or a traveling wave ion mobility spectrometer (TWIMS).

IM-MS Parameters:

  • Ionization Mode: ESI (typically negative for phenols).

  • Drift Gas: Nitrogen or Helium.

  • Drift Voltage/Wave Velocity: Optimized to achieve the best separation of the isomers.

  • Mass Spectrometer: Operated in full scan mode to detect the mobility-separated ions.

  • CCS Calibration: The instrument should be calibrated with known standards to convert drift times to CCS values.

Visualizing the Workflow

The general workflow for the mass spectrometric analysis of nitrophenol isomers can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing & Interpretation Sample Nitrophenol Isomer Sample Standard_Solution Standard Solution Preparation Sample->Standard_Solution Extraction Extraction/Purification (if needed) Standard_Solution->Extraction Separation Separation (GC or LC) Extraction->Separation Ionization Ionization (EI or ESI) Separation->Ionization MS_Analysis Mass Analysis (MS, MS/MS, or IM-MS) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Processing Data Processing (e.g., Spectral Comparison, CCS Calculation) Data_Acquisition->Data_Processing Isomer_Differentiation Isomer Differentiation Data_Processing->Isomer_Differentiation

Caption: General experimental workflow for the mass spectrometric differentiation of nitrophenol isomers.

Conclusion

Mass spectrometry provides a suite of powerful techniques for the successful differentiation of nitrophenol structural isomers.

  • EI-MS , particularly when coupled with GC, can distinguish the isomers based on the differing relative abundances of their fragment ions.

  • Tandem MS (MS/MS) offers enhanced specificity by analyzing the fragmentation of isolated precursor ions, with the potential to reveal subtle structural differences through the resulting product ion spectra.

  • Ion Mobility-MS (IM-MS) provides an orthogonal separation dimension based on the gas-phase structure of the ions, with the collision cross-section (CCS) serving as a key distinguishing parameter.

The choice of the most suitable technique will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of confidence in identification, and the available instrumentation. For unambiguous identification, a combination of these techniques, such as LC-IM-MS/MS, would provide the most robust and comprehensive data.

References

Safety Operating Guide

Proper Disposal of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4-[(3-Hydroxypropyl)amino]-3-nitrophenol, a compound commonly used in research and development. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Key Safety Information:

Hazard ClassificationPrecautionary Measures
Skin Irritation (Category 2)[1]Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 2[1]Avoid release to the environment.[1]

In case of accidental contact or exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air.

  • After skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • After eye contact: Rinse out with plenty of water.

  • After ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is to treat it as hazardous waste and to arrange for its collection by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or mixed with other waste streams without explicit approval from your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste unless instructed to do so by your EHS department. Incompatible materials are not well-documented for this specific compound, so segregation is the most prudent approach.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The original product container, if in good condition, is often a suitable choice.

    • Affix a hazardous waste label to the container. This label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: 92952-81-3

      • The associated hazards (e.g., Skin Irritant, Environmental Hazard)

      • The accumulation start date.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a secondary containment bin or tray to prevent the spread of any potential leaks.

    • Ensure the storage area is away from sources of ignition and incompatible chemicals.

  • Arranging for Disposal:

    • Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.

    • Provide them with all the necessary information from the hazardous waste label.

    • Follow any additional instructions provided by the EHS department for the safe handover of the waste.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material to contain the spill.

  • Cleanup: Clean the spill area with a suitable solvent, and collect all cleanup materials as hazardous waste.

  • Decontamination: Decontaminate all equipment used for the cleanup.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste is_empty_container Is it an empty container? start->is_empty_container rinse_container Triple rinse with a suitable solvent is_empty_container->rinse_container Yes is_spill Is it a spill? is_empty_container->is_spill No collect_rinsate Collect rinsate as hazardous waste rinse_container->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (check institutional policy) collect_rinsate->dispose_container end End: Proper Disposal dispose_container->end follow_spill_protocol Follow Spill Management Protocol is_spill->follow_spill_protocol Yes collect_waste Collect waste in a labeled, compatible container is_spill->collect_waste No (Bulk Waste) follow_spill_protocol->collect_waste store_waste Store in designated satellite accumulation area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet for the most accurate and up-to-date information.

References

Personal protective equipment for handling 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-[(3-Hydroxypropyl)amino]-3-nitrophenol

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 92952-81-3

  • Physical Form: Dark red-brown to purple solid powder.[1][2]

Primary Hazards:

  • Causes skin irritation (H315).[1]

  • Toxic to aquatic life with long-lasting effects (H411).[1]

  • May cause eye irritation and respiratory tract irritation.[3]

Personal Protective Equipment (PPE)

A systematic approach to selecting PPE is critical. The following table summarizes the recommended equipment for handling this compound.

Protection Type Recommended Equipment Standard Notes
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene).ASTM D6978While specific breakthrough time data for this compound is not available, nitrile gloves offer good resistance to a range of chemicals.[4][5][6] Double gloving is recommended for prolonged handling.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US)Essential to protect against dust particles and splashes.[1]
Skin and Body Protection Laboratory coat or chemical-resistant gown.N/AWear impervious clothing to prevent skin contact.[1]
Respiratory Protection Full-face respirator with appropriate cartridges.NIOSH approvedRequired if exposure limits are exceeded, if dust is generated, or if irritation is experienced.[1] Use in a well-ventilated area, preferably a fume hood.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling this compound assess_task Assess Task (e.g., weighing, dissolution, transfer) start->assess_task spill_risk Potential for Splash or Spill? assess_task->spill_risk dust_risk Potential for Dust Generation? spill_risk->dust_risk No ppe_enhanced_face Add Face Shield spill_risk->ppe_enhanced_face Yes ventilation Adequate Ventilation? (e.g., Fume Hood) dust_risk->ventilation No ppe_respirator Use Full-Face Respirator dust_risk->ppe_respirator Yes ppe_basic Standard PPE: - Lab Coat - Safety Goggles - Single Nitrile Gloves ventilation->ppe_basic Yes ventilation->ppe_respirator No end_procedure Proceed with Caution ppe_basic->end_procedure ppe_enhanced_face->dust_risk ppe_enhanced_gloves Consider Double Gloving or Neoprene Gloves ppe_respirator->ventilation ppe_respirator->end_procedure

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling Procedures

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Experimental Protocol: Weighing and Dissolving Solid Compound
  • Preparation and Engineering Controls:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.

    • Restrict access to the work area to authorized personnel only.

  • Donning PPE:

    • Put on a lab coat, followed by tightly fitting safety goggles.

    • Don inner nitrile gloves.

    • Don a second pair of nitrile or neoprene gloves (double gloving).

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood.

    • Use a tared, sealed container to minimize dust generation.

    • Carefully transfer the desired amount of this compound to the container using a clean spatula.

    • Close the container immediately after transfer.

    • Clean any residual powder from the balance and surrounding area with a damp cloth, treating the cloth as contaminated waste.

  • Dissolving the Compound:

    • In the fume hood, slowly add the weighed compound to the solvent in the reaction vessel.

    • Stir the mixture gently to avoid splashing.

    • Keep the vessel covered as much as possible during dissolution.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then soapy water.

    • Remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware Place in a designated, sealed, and labeled hazardous waste container.
Liquid Waste (Solutions) Collect in a labeled, sealed, and chemically compatible container for hazardous liquid waste. Do not pour down the drain.
Contaminated PPE Dispose of in a designated hazardous waste container.

Disposal Workflow

Disposal_Workflow start Start: Waste Generation identify_waste Identify Waste Type start->identify_waste solid_waste Solid Compound or Contaminated PPE identify_waste->solid_waste liquid_waste Liquid Solution identify_waste->liquid_waste solid_waste->liquid_waste No container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid Yes container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid Yes seal_container Seal Container container_solid->seal_container container_liquid->seal_container store_waste Store in Designated Hazardous Waste Accumulation Area seal_container->store_waste end_disposal Arrange for Professional Disposal store_waste->end_disposal

Caption: Disposal workflow for this compound waste.

Emergency Procedures

Spill Cleanup:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep to avoid creating dust.[7]

  • Collect: Use spark-proof tools to collect the absorbed material or powder into a labeled, sealable container for hazardous waste.[1]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Hydroxypropyl)amino]-3-nitrophenol
Reactant of Route 2
Reactant of Route 2
4-[(3-Hydroxypropyl)amino]-3-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.